Lasofoxifene hcl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEHJXCWEVNEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Lasofoxifene HCl
Lasofoxifene, a nonsteroidal selective estrogen receptor modulator (SERM), is recognized for its high affinity and selectivity for both estrogen receptor α (ERα) and estrogen receptor β (ERβ)[1][2]. Marketed for the prevention and treatment of osteoporosis and vaginal atrophy, it has also demonstrated a significant effect in reducing the incidence of estrogen receptor-positive breast cancer[1]. This technical guide provides a comprehensive overview of the key synthesis and purification methodologies for Lasofoxifene, tailored for researchers, scientists, and professionals in drug development.
Synthesis of Lasofoxifene
The synthesis of Lasofoxifene can be approached through several distinct routes, each with its own set of advantages. Key strategies include multi-component coupling reactions, enzymatic asymmetric deacylation for enantiomeric purity, and multi-step sequences starting from advanced intermediates.
Method 1: Lewis Acid-Mediated Three-Component Coupling Reaction
A concise synthesis of Lasofoxifene has been developed utilizing a Lewis acid-mediated three-component coupling reaction. This approach constructs the core structure efficiently[3]. The general synthetic workflow involves the coupling of an aldehyde, an allylsilane, and an aromatic nucleophile, followed by a series of transformations to yield the final product.
Step 1: Three-Component Coupling In the presence of Hafnium tetrachloride (HfCl₄), a one-pot coupling reaction is performed with 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole. This reaction affords the corresponding 3,4,4-triaryl-1-butene intermediate in high yield[3].
Step 2: Iodocarbocyclization and Elimination The triaryl-1-butene product undergoes an iodocarbocyclization reaction. Subsequent treatment with a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), induces the elimination of hydrogen iodide to form a dihydronaphthalene structure[3].
Step 3: Introduction of the Pyrrolidinoethyl Side Chain The hydroxyl group on the dihydronaphthalene intermediate is alkylated with 1-(2-chloroethyl)pyrrolidine or its hydrochloride salt in the presence of a base to introduce the characteristic side chain of Lasofoxifene[3][4].
Step 4: Deprotection The methoxy group on the dihydronaphthalene core is cleaved to reveal the phenolic hydroxyl group. This is typically achieved using a strong Lewis acid like Boron tribromide (BBr₃) in a chlorinated solvent at low temperatures[3]. For instance, to a solution of the methyl ether intermediate in CH₂Cl₂ at -78 °C, BBr₃ in CH₂Cl₂ is slowly added. The reaction mixture is stirred for several hours while gradually warming to 0 °C before quenching with an aqueous solution of sodium bicarbonate[3].
Step 5: Hydrogenation If the synthesis proceeds through a dihydronaphthalene intermediate (as in the synthesis from Nafoxidine), a final hydrogenation step is required to reduce the double bond and afford the tetrahydronaphthalene core of Lasofoxifene[3].
Method 2: Enantioselective Synthesis via Enzymatic Resolution
To obtain the desired (-)-cis-(5R,6S) enantiomer of Lasofoxifene, an enzyme-catalyzed asymmetric deacylation approach can be employed, which provides high optical purity and excellent yields[5].
A racemic mixture of a Lasofoxifene precursor is subjected to enzymatic hydrolysis. A representative procedure involves adding the substrate (1 mg) and an appropriate enzyme (1 mg) to a pH 7 phosphate buffer (1 mL) and stirring the mixture at room temperature. The progress of the reaction, including the conversion and the enantiomeric excess (ee) of the product and the remaining substrate, is monitored by chiral High-Performance Liquid Chromatography (HPLC)[5].
Method 3: Synthesis via Racemic Hydrobromide Intermediate
A practical, large-scale synthesis involves the preparation of racemic Lasofoxifene, its purification as a crystalline hydrobromide salt, and subsequent optical resolution[4].
Step 1: Preparation of the Methoxy Derivative The synthesis begins with the alkylation of cis-1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-1,2,3,4-tetrahydronaphthalene with 1-(2-chloroethyl)pyrrolidine hydrochloride. The reaction is typically carried out in acetone with an inorganic base, refluxing for 15 to 40 hours to produce cis-1-{2-[4-(2-phenyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl}pyrrolidine[4].
Step 2: Demethylation and Hydrobromide Salt Formation The methoxy derivative is demethylated using 48% hydrobromic acid under reflux conditions for several hours. Upon cooling, the Lasofoxifene hydrobromide precipitates from the reaction mixture. This crude product is then isolated by pouring the mixture onto ice, filtering the solid, and washing with water until neutral[4].
Step 3: Conversion to Free Base The isolated Lasofoxifene hydrobromide is converted to the free base, which typically presents as a waxy product[4].
Step 4: Optical Resolution The racemic free base is resolved using D-tartaric acid. The base is dissolved in a warm alcoholic solvent, such as ethanol, and a solution of D-tartaric acid in the same solvent is added. The mixture is heated to a slight reflux and then allowed to cool. The desired (-)-cis-(5R,6S)-Lasofoxifene D-tartrate precipitates and can be collected by filtration[4].
Purification of Lasofoxifene HCl
The purification of Lasofoxifene is critical to ensure high purity and to isolate the desired stereoisomer. The primary methods employed are crystallization and chromatography.
Crystallization
Crystallization is a highly effective method for purifying both the racemic mixture and for separating the desired enantiomer.
The crude product from the synthesis can be purified by crystallization of its hydrobromide salt. This method has been shown to yield a product with a purity of over 97% as determined by HPLC[4]. The process involves dissolving the crude material in a suitable solvent and allowing the salt to crystallize upon cooling.
As described in the synthesis section, the resolution of racemic Lasofoxifene is achieved by fractional crystallization with a chiral acid, most commonly D-tartaric acid. The racemic base is dissolved in boiling 95% ethanol with an equimolar amount of D-tartaric acid. Upon cooling, the less soluble diastereomeric salt of the desired (-)-cis isomer crystallizes out, achieving an optical purity of approximately 95%[4].
Chromatographic Methods
Chromatography is extensively used for the purification of intermediates and, in some cases, the final product, especially on a smaller scale or for analytical purposes.
-
Silica Gel Chromatography : This technique is frequently used to purify reaction intermediates throughout the synthetic sequence. For example, after the three-component coupling reaction, the product is purified by silica gel column chromatography[3]. Similarly, intermediates in the synthesis of Lasofoxifene analogs are purified using silica gel chromatography with solvent systems like ethyl acetate in hexane[6].
-
Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is an essential analytical tool for monitoring the progress of enzymatic resolutions and for determining the enantiomeric excess of the product[5]. It is also used for the preparative separation of stereoisomers of Lasofoxifene derivatives[6].
Data Presentation
The following tables summarize quantitative data from the described synthetic and purification methods.
| Synthesis Step/Method | Reagents and Conditions | Yield/Purity | Reference |
| Three-Component Coupling | 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, anisole, HfCl₄ | High Yield | [3] |
| Dehydroiodination | DBU | 75% Yield | [3] |
| Demethylation with HBr | 48% Hydrobromic Acid, reflux | 96.2% Yield (crude hydrobromide) | [4] |
| Optical Resolution with D-Tartaric Acid | Racemic Lasofoxifene base, D-tartaric acid, ethanol | 50.3% Yield, ~95% Optical Purity | [4] |
| Purification of Hydrobromide Salt | Crystallization | >97% Purity (HPLC) | [4] |
Visualizations
The following diagrams illustrate the synthetic workflow and the mechanism of action of Lasofoxifene.
Caption: A flowchart illustrating a common synthetic route to Lasofoxifene.
Caption: Lasofoxifene's tissue-selective agonist and antagonist effects.
References
- 1. Lasofoxifene - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2008145075A2 - Method for the preparation of lasofoxifene and crystalline intermediates used therein - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Lasofoxifene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant potential in the prevention and treatment of osteoporosis and has been investigated for its role in breast cancer therapy.[1][2][3] Its mechanism of action is characterized by tissue-specific agonist and antagonist effects on estrogen receptors (ERα and ERβ), leading to a desirable clinical profile.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of Lasofoxifene, its signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound.
Chemical and Physical Properties
While Lasofoxifene has been studied in various salt forms, the most commonly cited in literature is the tartrate salt. Data for the hydrochloride (HCl) salt is limited; therefore, this section primarily details the properties of the Lasofoxifene free base and its tartrate salt.
Identifiers and Nomenclature
| Property | Value | Reference |
| IUPAC Name | (5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | [4] |
| CAS Number | 180916-16-9 (Lasofoxifene) | [4][5][6] |
| 190791-29-8 (Lasofoxifene Tartrate) | [1][7] | |
| 180915-85-9 (Lasofoxifene Hydrochloride) | [2] | |
| Synonyms | CP-336,156 | [1] |
| SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3--INVALID-LINK--C5=CC=CC=C5 | [1] |
| InChI | InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1 | [4][5] |
Physicochemical Properties
| Property | Value (Lasofoxifene) | Value (Lasofoxifene Tartrate) | Reference |
| Molecular Formula | C₂₈H₃₁NO₂ | C₃₂H₃₇NO₈ | [4][5][6] |
| Molecular Weight | 413.55 g/mol | 563.64 g/mol | [4][6][7] |
| Melting Point | 110-113°C | Not available | [6] |
| Appearance | Off-white solid | Not available | [6] |
| Solubility | Soluble in Chloroform. In DMSO: 20 mg/mL. In Ethanol: 1.5 mg/mL. In DMF: 20 mg/mL. | Not available | [5][6] |
| pKa | 9.27 (predicted) | Not available | [3] |
Signaling Pathways
Lasofoxifene's pharmacological effects are primarily mediated through its interaction with estrogen receptors alpha (ERα) and beta (ERβ). As a SERM, it exhibits tissue-dependent agonism and antagonism.
In bone tissue, Lasofoxifene acts as an ER agonist. This agonistic activity mimics the effects of estrogen, leading to the maintenance of bone mineral density. The proposed mechanism involves the recruitment of co-activators to the ER, which in turn modulates the expression of genes involved in bone metabolism. Specifically, it is thought to alter the RANKL/RANK/osteoprotegerin system, reducing the formation and activity of osteoclasts.[1]
Conversely, in breast and uterine tissues, Lasofoxifene functions as an ER antagonist.[1][2] This antagonistic action is crucial for its potential application in breast cancer therapy. By binding to ERα in breast cancer cells, Lasofoxifene induces a conformational change in the receptor that promotes the recruitment of co-repressors. This complex then inhibits the transcription of estrogen-responsive genes that are critical for tumor growth and proliferation.[3]
Furthermore, some studies suggest that Lasofoxifene may also act as an inverse agonist at the CB2 cannabinoid receptor, which is expressed in bone. This interaction could contribute to its anti-osteoporotic effects by inhibiting osteoclast formation.[5]
Experimental Protocols
This section outlines key experimental methodologies for the characterization of Lasofoxifene HCl.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of this compound for ERα and ERβ.
Materials:
-
Human recombinant ERα and ERβ
-
[³H]-Estradiol (radioligand)
-
This compound
-
Assay buffer (e.g., Tris-HCl with DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate a fixed concentration of ERα or ERβ with a fixed concentration of [³H]-Estradiol and varying concentrations of this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantify the amount of bound [³H]-Estradiol in each well using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC₅₀).
-
The relative binding affinity (RBA) can be calculated as: (IC₅₀ of Estradiol / IC₅₀ of this compound) x 100%.[5]
MCF-7 Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
This compound
-
Estradiol (positive control)
-
Cell proliferation detection reagent (e.g., MTT, XTT, or CyQUANT)
Procedure:
-
Culture MCF-7 cells in regular growth medium.
-
For the experiment, switch the cells to a medium containing charcoal-stripped FBS for 24-48 hours to induce estrogen deprivation.
-
Seed the cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound, with or without a fixed concentration of estradiol, to assess both agonist and antagonist effects.
-
Include appropriate controls: vehicle, estradiol alone, and this compound alone.
-
Incubate the cells for a period of 4-6 days.
-
At the end of the incubation period, add the cell proliferation detection reagent and measure the signal according to the manufacturer's instructions (e.g., absorbance or fluorescence).
-
Plot the cell proliferation against the concentration of this compound to determine its effect.[8][9]
Reporter Gene Assay for ER Activity
This assay quantifies the ability of this compound to activate or inhibit ER-mediated gene transcription.
Materials:
-
A suitable host cell line (e.g., HEK293, HeLa)
-
Expression vectors for ERα or ERβ
-
A reporter vector containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase, β-galactosidase)
-
A control vector for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Estradiol
-
Lysis buffer and reporter gene assay reagents
Procedure:
-
Co-transfect the host cells with the ER expression vector, the ERE-reporter vector, and the control vector.
-
After transfection, treat the cells with varying concentrations of this compound, with or without estradiol.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the activity of both the experimental and control reporter genes.
-
Normalize the experimental reporter gene activity to the control reporter gene activity.
-
Plot the normalized reporter activity against the concentration of this compound to determine its agonistic or antagonistic effects on ER-mediated transcription.
Pharmacokinetics and Metabolism
Lasofoxifene exhibits high oral bioavailability compared to other SERMs.[1] It is primarily metabolized in the liver through Phase I oxidation by CYP3A4/3A5 and CYP2D6, and Phase II conjugation reactions including glucuronidation and sulfation.[1] Lasofoxifene is highly bound to plasma proteins (>99%).[1] The elimination half-life is approximately 6 days.[1]
Conclusion
Lasofoxifene is a potent, third-generation SERM with a well-defined mechanism of action that confers tissue-specific estrogenic and anti-estrogenic effects. Its chemical and physical properties, combined with its favorable pharmacokinetic profile, make it a compound of significant interest for the treatment of postmenopausal osteoporosis and potentially for breast cancer. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and related compounds. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in other estrogen-related pathologies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: focus on lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.washington.edu [courses.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Core Mechanism of Lasofoxifene HCl in Estrogen Receptor-Positive Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in cases harboring ESR1 mutations that confer resistance to other endocrine therapies. This technical guide provides an in-depth exploration of the molecular mechanism of action of Lasofoxifene in ER+ cells. It details the compound's binding affinity to estrogen receptors, its influence on receptor conformation and downstream signaling pathways, and its impact on gene expression. This guide also includes detailed experimental protocols for key assays used to characterize SERM activity and presents quantitative data in a structured format to facilitate comparison and further research.
Introduction
Estrogen receptor-alpha (ERα), encoded by the ESR1 gene, is a key driver in the majority of breast cancers. Endocrine therapies, which target the ER signaling pathway, are a cornerstone of treatment for ER+ breast cancer. However, the development of resistance, often through mutations in the ESR1 gene, presents a significant clinical challenge. Lasofoxifene has emerged as a promising therapeutic agent that can overcome this resistance. As a SERM, Lasofoxifene exhibits tissue-selective agonist and antagonist effects. In breast cancer cells, it acts as a potent antagonist, inhibiting the proliferative effects of estrogen.
Mechanism of Action
Binding to the Estrogen Receptor
Lasofoxifene exerts its effects by directly binding to the ligand-binding domain (LBD) of ERα. This binding is characterized by high affinity, comparable to that of the natural ligand, 17β-estradiol (E2).
Conformational Change and Co-regulator Recruitment
Upon binding, Lasofoxifene induces a distinct conformational change in the ERα protein. Unlike the agonist conformation induced by estradiol, which promotes the recruitment of coactivators, Lasofoxifene stabilizes an antagonist conformation. This altered conformation sterically hinders the binding of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1), which are essential for transcriptional activation. Instead, the Lasofoxifene-ERα complex preferentially recruits corepressor proteins, such as Nuclear Receptor Corepressor (NCoR), leading to the repression of estrogen-dependent gene transcription.
Inhibition of Downstream Signaling and Gene Expression
By promoting the recruitment of corepressors, Lasofoxifene effectively silences the expression of estrogen-responsive genes that are critical for tumor growth and proliferation, including the trefoil factor 1 (TFF1, also known as pS2) and GREB1. This transcriptional repression is the primary mechanism by which Lasofoxifene inhibits the growth of ER+ breast cancer cells.
Activity Against ESR1 Mutations
A key advantage of Lasofoxifene is its efficacy against ERα mutants, such as Y537S and D538G, which are common mechanisms of acquired resistance to aromatase inhibitors. These mutations result in a constitutively active receptor that promotes tumor growth even in the absence of estrogen. Lasofoxifene is able to bind to these mutant receptors and stabilize an antagonist conformation, thereby inhibiting their constitutive activity.
Quantitative Data
The following tables summarize key quantitative data regarding the activity of Lasofoxifene.
Table 1: Binding Affinity of Lasofoxifene for Estrogen Receptor Alpha (ERα)
| Ligand | ERα Variant | Ki (nM) |
| Lasofoxifene | Wild-Type | 0.21 ± 0.06[1] |
| Y537S Mutant | 2.34 ± 0.60[1] | |
| D538G Mutant | 2.19 ± 0.24[1] | |
| 4-Hydroxytamoxifen (4-OHT) | Wild-Type | 0.12 ± 0.003[1] |
| Y537S Mutant | 2.64 ± 0.40[1] | |
| D538G Mutant | 2.29 ± 0.80[1] | |
| Fulvestrant | Wild-Type | 0.13 ± 0.03[1] |
| Y537S Mutant | 3.68 ± 0.77[1] | |
| D538G Mutant | 5.06 ± 1.16[1] |
Table 2: Transcriptional Antagonism of Lasofoxifene in MCF-7 Cells
| Cell Line | IC50 (nM) |
| MCF-7 WT ESR1 | 2.88 ± 0.34[2] |
| MCF-7 WT/Y537S ESR1 | 2.88 ± 0.34[2] |
Experimental Protocols
Competitive Radioligand Binding Assay for ERα
This protocol is adapted from Lainé et al., 2021[1].
-
Protein Purification: Purify the ligand-binding domain (LBD) of wild-type and mutant ERα.
-
Reaction Mixture: Prepare a binding buffer containing 10 mM Tris pH 7.6, 300 mM NaCl, 5 mM EDTA, 10% glycerol, and 1 mM DTT.
-
Incubation: In a 96-well plate, incubate 5 nM of purified ERα LBD with 10 nM of [3H]-Estradiol and varying concentrations of Lasofoxifene (or other competitor) in the binding buffer.
-
Equilibration: Allow the binding reaction to equilibrate by incubating on ice for 1 hour.
-
Separation of Bound and Free Ligand: Load 50 µL of each reaction onto a CPG column at 4 °C to separate protein-bound radioligand from free radioligand.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ERE-Luciferase Reporter Gene Assay
This protocol is a general representation of methods used in studies such as Fanning et al., 2022.
-
Cell Culture: Culture MCF-7 cells, stably transfected with an estrogen response element (ERE)-driven luciferase reporter construct, in phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum.
-
Plating: Seed the cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with varying concentrations of Lasofoxifene in the presence of a fixed concentration of 17β-estradiol (e.g., 1 nM) to induce luciferase expression. Include appropriate controls (vehicle, estradiol alone).
-
Incubation: Incubate the cells for 24 hours.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the percentage of inhibition of estradiol-induced luciferase activity against the logarithm of the Lasofoxifene concentration to determine the IC50 value.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium and allow them to attach overnight.
-
Treatment: Replace the medium with phenol red-free medium containing varying concentrations of Lasofoxifene. Include a vehicle control and a positive control for proliferation (e.g., 17β-estradiol).
-
Incubation: Incubate the plates for 3-5 days.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the Lasofoxifene concentration to determine the IC50 value for cell proliferation inhibition.
In Vivo Xenograft Model
This protocol is a generalized procedure based on common practices in breast cancer research.
-
Animal Model: Use ovariectomized female immunodeficient mice (e.g., BALB/c nude or NSG).
-
Cell Implantation: Subcutaneously implant MCF-7 cells, which are estrogen-dependent for growth, into the flank of the mice.
-
Estrogen Supplementation: Supplement the mice with a slow-release estradiol pellet to support initial tumor growth.
-
Tumor Growth and Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Remove the estradiol pellets to mimic a postmenopausal, estrogen-deprived environment.
-
Drug Administration: Administer Lasofoxifene (e.g., by oral gavage) or vehicle control daily.
-
Tumor Monitoring: Measure tumor volume with calipers two to three times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation markers like Ki-67).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Visualizations
References
Preclinical Pharmacology of Lasofoxifene HCl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), demonstrates a distinct preclinical profile characterized by high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). It exhibits tissue-selective estrogenic and antiestrogenic activities, functioning as an agonist in bone tissue and an antagonist in breast and uterine tissues. This dual activity profile has positioned Lasofoxifene as a compound of interest for the treatment of osteoporosis and hormone receptor-positive breast cancer. This technical guide provides a comprehensive overview of the preclinical pharmacology of Lasofoxifene HCl, summarizing key quantitative data, detailing experimental methodologies for pivotal studies, and visualizing relevant biological pathways and experimental workflows.
Mechanism of Action
Lasofoxifene selectively binds to ERα and ERβ, inducing conformational changes in the receptors.[1] This binding initiates a cascade of molecular events that are tissue-dependent. In bone, Lasofoxifene acts as an estrogen agonist, mimicking the bone-protective effects of estrogen. This agonistic activity is mediated through the regulation of the RANKL/RANK/OPG signaling pathway, leading to a decrease in osteoclast-mediated bone resorption and preservation of bone mass. Conversely, in breast and uterine tissues, Lasofoxifene functions as an estrogen antagonist, competitively inhibiting the binding of estradiol to the estrogen receptor. This antagonism blocks estrogen-dependent gene transcription and downstream signaling pathways that promote cell proliferation, thereby inhibiting the growth of estrogen-receptor-positive cancer cells.[2][3] Notably, Lasofoxifene has demonstrated efficacy in preclinical models of breast cancer harboring ESR1 mutations, which confer resistance to other endocrine therapies.[1][4]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of Lasofoxifene.
Table 1: Estrogen Receptor Binding Affinity
| Receptor Subtype | Ligand | IC50 (nM) | Ki (nM) | Species | Assay Type | Reference |
| ERα | Lasofoxifene | ~1.5 | Not Reported | Human | Competitive Binding | [5] (from Wikipedia) |
| ERα | Estradiol | ~4.8 | Not Reported | Human | Competitive Binding | [5] (from Wikipedia) |
| ERβ | Lasofoxifene | High Affinity | Not Reported | Human | Not Specified | [1] |
Note: Specific Ki values for Lasofoxifene binding to ERα and ERβ were not consistently reported in the reviewed literature.
Table 2: In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines
| Cell Line | ER Status | IC50 (nM) | Experimental Conditions | Reference |
| MCF-7 | ERα+ (Wild-Type) | Not explicitly quantified | Studied in xenograft models | [4] |
| T47D | ERα+ (Wild-Type) | Reduced IC50 compared to mutant | Dox-inducible HT ERα | [6] |
| MCF-7 Y537S | ERα+ (Mutant) | Not explicitly quantified | Studied in xenograft models | |
| T47D Y537S | ERα+ (Mutant) | ~10-fold lower IC50 than WT | Dox-inducible HT ERα | [6] |
| MCF-7 D538G | ERα+ (Mutant) | Not explicitly quantified | Studied in xenograft models |
Note: While multiple studies demonstrate the anti-proliferative effects of Lasofoxifene, a comprehensive table of IC50 values across a wide range of cell lines was not available in the reviewed literature.
Table 3: In Vivo Efficacy in Ovariectomized (OVX) Rat Model of Osteoporosis
| Animal Model | Treatment and Dose | Duration | Key Findings | Reference |
| Sprague-Dawley Rats (OVX) | Lasofoxifene (60, 150, 300 µg/kg/day, p.o.) | 52 weeks | Prevented OVX-induced loss of trabecular bone content and density. Increased ultimate strength, energy, and toughness of lumbar vertebrae. | [2] |
| Sprague-Dawley Rats (OVX) | Lasofoxifene | 5 weeks | Significantly greater bone mineral density in the distal femur and proximal tibia compared to OVX controls. | [7] |
| Sprague-Dawley Rats (OVX) | Lasofoxifene | Not Specified | Prevented bone loss and inhibited bone turnover. | [4] |
Table 4: Effect on Uterine Wet Weight in Ovariectomized (OVX) Rats
| Animal Model | Treatment and Dose | Duration | Uterine Wet Weight Change vs. OVX Control | Reference |
| Sprague-Dawley Rats (OVX) | Lasofoxifene (60 µg/kg/day, p.o.) | 52 weeks | +16% (slight but significant increase) | [2][8] |
| Sprague-Dawley Rats (OVX) | Lasofoxifene (150 µg/kg/day, p.o.) | 52 weeks | +20% (slight but significant increase) | [2][8] |
| Sprague-Dawley Rats (OVX) | Lasofoxifene (300 µg/kg/day, p.o.) | 52 weeks | +11% (slight but significant increase) | [2][8] |
| Immature Sprague-Dawley Rats | Lasofoxifene | Not Specified | No effect on uterine wet or dry weight. | [4] |
Table 5: Preclinical Pharmacokinetic Parameters
| Species | Route | Dose | Cmax | Tmax | t1/2 | Bioavailability (%) | Reference |
| Rat | Oral | Not Specified | Not Reported | Not Reported | 4.3 h | 18 | [5] |
| Monkey | Oral | Not Specified | Not Reported | Not Reported | 10.6 h | 11 | [5] |
| Mouse | Oral | Not Specified | Not Reported | Not Reported | 1.6 h | 8 | [5] |
Detailed Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This protocol is a synthesized methodology based on standard practices for competitive radioligand binding assays.[10][11][12]
Objective: To determine the binding affinity (Ki) of Lasofoxifene for the estrogen receptor (ERα and ERβ) by measuring its ability to compete with a radiolabeled estrogen, such as [3H]-estradiol.
Materials:
-
Purified recombinant human ERα and ERβ protein
-
[3H]-Estradiol (Radioligand)
-
This compound
-
Unlabeled 17β-estradiol (for non-specific binding determination)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of Lasofoxifene and unlabeled 17β-estradiol in the assay buffer. Prepare a working solution of [3H]-estradiol at a concentration close to its Kd for the respective receptor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Purified ERα or ERβ protein
-
Increasing concentrations of Lasofoxifene (test compound) or unlabeled 17β-estradiol (for standard curve).
-
For total binding wells, add vehicle instead of a competitor.
-
For non-specific binding wells, add a saturating concentration of unlabeled 17β-estradiol.
-
-
Incubation: Add the [3H]-estradiol working solution to all wells to initiate the binding reaction. Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the 96-well filter plate to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the log concentration of Lasofoxifene. Determine the IC50 value (the concentration of Lasofoxifene that inhibits 50% of the specific binding of [3H]-estradiol). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol is a synthesized methodology based on established procedures for inducing postmenopausal osteoporosis in rodents.[2][13][6][14][15][16]
Objective: To evaluate the efficacy of Lasofoxifene in preventing estrogen-deficiency-induced bone loss.
Animals:
-
Female Sprague-Dawley or Wistar rats (typically 3-6 months old)
Procedure:
-
Acclimation: Acclimate the rats to the housing conditions for at least one week before the start of the experiment.
-
Ovariectomy: Anesthetize the rats using an appropriate anesthetic agent. Perform bilateral ovariectomy through a dorsal or ventral incision. For the sham-operated control group, perform a similar surgical procedure but leave the ovaries intact.
-
Post-operative Care: Administer analgesics as needed and monitor the animals for recovery.
-
Treatment: Begin oral administration of Lasofoxifene or vehicle to the respective groups of OVX rats. A sham-operated group receiving the vehicle serves as a positive control for normal bone health.
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Endpoint Analysis: After the designated treatment period (e.g., 12, 26, or 52 weeks), euthanize the animals and collect relevant tissues and samples.
-
Bone Mineral Density (BMD): Measure the BMD of the femur, tibia, and/or lumbar vertebrae using dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT).
-
Bone Strength: Perform biomechanical testing (e.g., three-point bending of the femur or compression testing of vertebral bodies) to assess bone strength.
-
Bone Histomorphometry: Process bone samples for histological analysis to evaluate trabecular and cortical bone architecture.
-
Bone Turnover Markers: Collect urine and/or serum to measure biochemical markers of bone formation (e.g., osteocalcin) and resorption (e.g., deoxypyridinoline).
-
Uterine Wet Weight: Excise the uterus, trim away any adhering fat and connective tissue, and weigh it to assess the estrogenic/antiestrogenic effect of the treatment on the uterus.[2][8]
-
MCF-7 Xenograft Model for Breast Cancer
This protocol is a synthesized methodology based on common practices for establishing and utilizing xenograft models of breast cancer.[4][17]
Objective: To evaluate the in vivo anti-tumor efficacy of Lasofoxifene against estrogen-receptor-positive breast cancer.
Materials:
-
MCF-7 human breast cancer cells (or other ER+ cell lines, including those with ESR1 mutations)
-
Immunocompromised mice (e.g., NSG mice)
-
Matrigel
-
This compound
-
Vehicle control
Procedure:
-
Cell Culture: Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum.
-
Tumor Inoculation: Harvest the MCF-7 cells and resuspend them in a mixture of media and Matrigel. Inject the cell suspension subcutaneously or into the mammary fat pad of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer Lasofoxifene (e.g., by oral gavage) or vehicle to the respective groups daily or as per the study design.
-
Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Histology and Immunohistochemistry: Process the tumors for histological analysis and immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis.
-
Metastasis Assessment: If applicable, examine organs such as the lungs, liver, and bone for the presence of metastases.[15]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Figure 1: Lasofoxifene's Agonistic Action on Bone Homeostasis.
Figure 2: Lasofoxifene's Antagonistic Action in Breast Cancer.
Experimental Workflows
Figure 3: Workflow for Competitive Estrogen Receptor Binding Assay.
Figure 4: Workflow for Ovariectomized (OVX) Rat Model of Osteoporosis.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective estrogen receptor modulator with a desirable tissue-selective activity profile. Its agonist effects on bone, leading to the preservation of bone mass and strength in models of postmenopausal osteoporosis, coupled with its antagonist effects in breast tissue, resulting in the inhibition of tumor growth in models of estrogen receptor-positive breast cancer, highlight its therapeutic potential. The efficacy of Lasofoxifene in models of endocrine-resistant breast cancer with ESR1 mutations is particularly noteworthy. While further studies to fully elucidate its pharmacokinetic profile in various preclinical species and to identify specific downstream genetic targets would be beneficial, the existing body of preclinical evidence provides a robust foundation for its clinical development and application. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with or interested in the pharmacology of Lasofoxifene.
References
- 1. youtube.com [youtube.com]
- 2. Lasofoxifene (CP-336,156), a selective estrogen receptor modulator, prevents bone loss induced by aging and orchidectomy in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of droloxifene in mice, rats, monkeys, premenopausal and postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sermonix Pharmaceuticals Announces Breast Cancer Research Publication of Paper Examining Lasofoxifene’s Preclinical Effects on Aromatase Inhibitor Resistant Non-ESR1 Mutated Breast Cancer - BioSpace [biospace.com]
- 8. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A single-dose pharmacokinetic study of lasofoxifene in healthy volunteers and subjects with mild and moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]
- 14. researchgate.net [researchgate.net]
- 15. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 16. biorxiv.org [biorxiv.org]
- 17. Scholars@Duke publication: Lasofoxifene versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial. [scholars.duke.edu]
The Discovery and Development of Lasofoxifene: A Technical Guide
A Third-Generation SERM From Osteoporosis to Oncology
Introduction
Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) characterized by its high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Initially developed for the prevention and treatment of postmenopausal osteoporosis and vaginal atrophy, its development trajectory has evolved, culminating in its investigation as a targeted therapy for estrogen receptor-positive (ER+) breast cancer, particularly in cases with ESR1 mutations. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental findings for Lasofoxifene, tailored for researchers, scientists, and drug development professionals.
Discovery and Development History
The journey of Lasofoxifene can be traced back to the early development of SERMs. Its origins are linked to nafoxidine, an early, unsuccessful antifertility agent from the 1960s. The discovery of Lasofoxifene itself was the result of a research collaboration between Pfizer and Ligand Pharmaceuticals.
Initially, Pfizer developed Lasofoxifene, under the trade name Oporia, for the prevention of postmenopausal osteoporosis. In September 2005, a non-approvable letter was received from the U.S. Food and Drug Administration (FDA) for this indication. Subsequently, a New Drug Application for the treatment of vaginal atrophy was also rejected by the FDA. Despite these setbacks in the U.S., Lasofoxifene was approved in the European Union under the brand name Fablyn by the EMEA in March 2009 for the treatment of osteoporosis.
A pivotal shift in the development of Lasofoxifene occurred with the discovery of its potential in treating endocrine-resistant ER+ breast cancer. Preclinical research, notably at Duke University, revealed that Lasofoxifene was effective in models of breast cancer with activating mutations in the estrogen receptor 1 gene (ESR1), a common mechanism of resistance to standard endocrine therapies. This led to Sermonix Pharmaceuticals acquiring the rights to Lasofoxifene and initiating a clinical development program in oncology. Currently, Lasofoxifene is in late-stage clinical trials for metastatic breast cancer, often in combination with CDK4/6 inhibitors.
Chemical Synthesis
The chemical synthesis of Lasofoxifene has been approached through various routes. One notable method involves a Lewis acid-mediated three-component coupling reaction.
Synthesis Workflow
A key step in one synthetic pathway is the Hafnium tetrachloride (HfCl4)-catalyzed three-component coupling of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole to yield a 3,4,4-triaryl-1-butene intermediate. This is followed by a series of reactions including hydrolysis, conversion to an iodide intermediate, and subsequent formation of a common precursor. The characteristic pyrrolidine side chain is then introduced, followed by hydrogenation and a final demethylation step using Boron tribromide (BBr3) to yield Lasofoxifene[1].
Mechanism of Action and Signaling Pathways
Lasofoxifene exerts its effects by binding to estrogen receptors, which are ligand-activated transcription factors. The binding of Lasofoxifene induces a conformational change in the receptor, leading to differential recruitment of co-activators and co-repressors in a tissue-specific manner. This results in its characteristic SERM profile: estrogen agonist activity in bone and antagonist activity in breast and uterine tissue.
In breast cancer cells, particularly those with wild-type or mutant ERα, Lasofoxifene binding stabilizes an antagonist conformation of the receptor. This blocks the recruitment of co-activators like SRC-1, thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation.
Antagonist Action in Breast Cancer Cells
Conversely, in bone, Lasofoxifene acts as an estrogen agonist. It mimics the effects of estradiol, leading to the modulation of the RANKL/osteoprotegerin (OPG) signaling pathway. By decreasing the expression of RANKL and increasing the expression of OPG by osteoblasts, Lasofoxifene inhibits osteoclast differentiation and activity, thereby reducing bone resorption and increasing bone mineral density[2].
Agonist Action in Bone Tissue
Quantitative Data Summary
The following tables summarize key quantitative data for Lasofoxifene from preclinical and clinical studies.
Table 1: Estrogen Receptor Binding Affinity (Ki, nM)
| Compound | ERα (Wild-Type) | ERα (Y537S Mutant) | ERα (D538G Mutant) |
| Lasofoxifene | 0.21 ± 0.06 | 2.34 ± 0.60 | 2.19 ± 0.24 |
| 17β-Estradiol | 0.22 ± 0.11 | 1.40 ± 0.54 | 1.77 ± 0.66 |
| 4-Hydroxytamoxifen | 0.12 ± 0.003 | 2.64 ± 0.40 | 2.29 ± 0.80 |
| Fulvestrant | 0.13 ± 0.03 | 3.68 ± 0.77 | 5.06 ± 1.16 |
| Data presented as mean ± standard deviation. Sourced from[3]. |
Table 2: Pharmacokinetic Parameters of Lasofoxifene in Postmenopausal Women
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~6.0 - 7.3 hours |
| Oral Bioavailability | Higher than other SERMs |
| Apparent Oral Clearance (CL/F) | ~6.6 L/hr |
| Apparent Volume of Distribution (Vd/F) | 1350 L |
| Plasma Protein Binding | >99% |
| Mean Half-life | ~165 hours |
Table 3: Efficacy of Lasofoxifene in Postmenopausal Osteoporosis (PEARL Trial)
| Outcome | Lasofoxifene 0.5 mg/day vs. Placebo (5 years) |
| Vertebral Fracture Risk Reduction | 42% |
| Non-vertebral Fracture Risk Reduction | 24% |
| ER-positive Breast Cancer Risk Reduction | 83% |
| Change in Lumbar Spine BMD | +3.3% (at 3 years) |
| Change in Femoral Neck BMD | +3.3% (at 3 years) |
| Data sourced from[1]. |
Table 4: Efficacy of Lasofoxifene in ER+/HER2- Metastatic Breast Cancer with ESR1 Mutation (ELAINE 1 Trial)
| Outcome | Lasofoxifene 5 mg/day | Fulvestrant 500 mg |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.7 months |
| Clinical Benefit Rate (CBR) | 36.5% | 21.6% |
| Objective Response Rate (ORR) | 13.2% | 2.9% |
| Data sourced from[4]. |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor.
Experimental Workflow
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized female rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors[5].
-
Incubation: A constant concentration of radiolabeled estradiol (e.g., [3H]Estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (Lasofoxifene)[5].
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. A common method is the use of a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex[5].
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: A competitive binding curve is generated by plotting the percentage of specific binding against the log concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined, from which the Ki (inhibition constant) can be calculated.
MCF-7 Xenograft Model for Breast Cancer
This in vivo model is used to evaluate the efficacy of anti-cancer agents on ER+ breast cancer.
Experimental Workflow
-
Cell Culture: MCF-7 human breast adenocarcinoma cells, which are ER-positive, are cultured in appropriate media.
-
Implantation: A suspension of MCF-7 cells is injected either subcutaneously into the flank or orthotopically into the mammary fat pad of immunocompromised female mice (e.g., nu/nu mice)[6][7].
-
Estrogen Supplementation: Because MCF-7 cell growth is estrogen-dependent, the mice are supplemented with estrogen, typically via a slow-release pellet implanted subcutaneously or through injections of estradiol valerate[8][9].
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups. Treatment with Lasofoxifene (administered orally or via injection), a vehicle control, and any comparator drugs is initiated.
-
Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis such as histology or biomarker assessment[7].
Conclusion
Lasofoxifene represents a significant advancement in the field of selective estrogen receptor modulators. Its unique profile of high-affinity binding to both ERα and ERβ, coupled with a favorable pharmacokinetic profile, has led to its successful development for osteoporosis and its promising repositioning for the treatment of endocrine-resistant ER+ breast cancer. The extensive body of preclinical and clinical data underscores its potent and tissue-selective mechanism of action. Ongoing clinical trials will further delineate its role in the evolving landscape of breast cancer therapeutics. This technical guide provides a comprehensive foundation for understanding the multifaceted development history and scientific underpinnings of Lasofoxifene.
References
- 1. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Lasofoxifene HCl: A Deep Dive into its Binding Affinity for Estrogen Receptors Alpha and Beta
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity of Lasofoxifene HCl for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways influenced by this third-generation selective estrogen receptor modulator (SERM).
Executive Summary
Lasofoxifene is a high-affinity SERM that exhibits differential binding to ERα and ERβ, leading to tissue-selective agonist and antagonist effects. This targeted activity profile has positioned Lasofoxifene as a compound of interest for conditions such as osteoporosis and certain types of breast cancer. This guide consolidates available data on its binding characteristics and the molecular mechanisms that underpin its therapeutic potential.
Quantitative Binding Affinity Data
The binding affinity of Lasofoxifene for estrogen receptors is a critical determinant of its pharmacological activity. The following tables summarize the available quantitative data, including inhibitory constant (Ki) values, providing a comparative view of its affinity for ERα and its mutants.
| Ligand | Receptor | Ki (nM) |
| Lasofoxifene | ERα (Wild-Type) | 0.21 ± 0.06 [1] |
| Estradiol (E2) | ERα (Wild-Type) | 0.22 ± 0.11[1] |
| 4-Hydroxytamoxifen (4-OHT) | ERα (Wild-Type) | 0.12 ± 0.003[1] |
| Fulvestrant | ERα (Wild-Type) | 0.13 ± 0.03[1] |
Table 1: Comparative binding affinities of Lasofoxifene and other key ligands for wild-type ERα. Data is presented as the mean ± standard deviation.
Mutations in the estrogen receptor, particularly in the ligand-binding domain, can significantly impact the efficacy of endocrine therapies. The binding affinity of Lasofoxifene for common ERα mutants is detailed below.
| Ligand | Receptor | Ki (nM) | Fold Change over WT |
| Lasofoxifene | ERα (Y537S) | 2.34 ± 0.60 [1] | 11.14 [1] |
| Lasofoxifene | ERα (D538G) | 2.19 ± 0.24 [1] | 10.43 [1] |
| Estradiol (E2) | ERα (Y537S) | 1.40 ± 0.54[1] | 6.36[1] |
| Estradiol (E2) | ERα (D538G) | 1.77 ± 0.66[1] | 8.05[1] |
| 4-Hydroxytamoxifen (4-OHT) | ERα (Y537S) | 2.64 ± 0.40[1] | 22.00[1] |
| 4-Hydroxytamoxifen (4-OHT) | ERα (D538G) | 2.29 ± 0.80[1] | 19.08[1] |
| Fulvestrant | ERα (Y537S) | 3.68 ± 0.77[1] | 28.31[1] |
| Fulvestrant | ERα (D538G) | 5.06 ± 1.16[1] | 38.92[1] |
Table 2: Binding affinities of Lasofoxifene and other ligands for mutant ERα. Data is presented as the mean ± standard deviation.
Experimental Protocols
The determination of binding affinities is crucial for characterizing the interaction between a ligand and its receptor. A commonly employed method is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., Lasofoxifene) to displace a radiolabeled ligand (e.g., [3H]-estradiol) from the estrogen receptor.
Materials:
-
Purified recombinant human ERα or ERβ ligand-binding domain (LBD).
-
Radiolabeled ligand: [3H]-estradiol.
-
Unlabeled competitor ligands: this compound, 17β-estradiol (for standard curve), and other compounds for comparison.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing additives to prevent protein degradation and non-specific binding (e.g., bovine serum albumin, glycerol).
-
Scintillation cocktail and scintillation counter.
-
Filter plates and vacuum manifold.
Workflow:
Detailed Steps:
-
Preparation of Reagents: Serial dilutions of the unlabeled test compounds (Lasofoxifene, estradiol, etc.) are prepared. A fixed concentration of the radiolabeled ligand ([3H]-estradiol) is also prepared in the assay buffer. The estrogen receptor preparation (e.g., rat uterine cytosol or purified recombinant protein) is diluted to the desired concentration.
-
Incubation: The receptor preparation, radiolabeled ligand, and varying concentrations of the unlabeled competitor are combined in assay tubes or plates. The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
The tissue-selective effects of Lasofoxifene are a result of its ability to induce different conformational changes in the estrogen receptor upon binding. This, in turn, leads to the recruitment of distinct sets of co-regulator proteins (co-activators or co-repressors), ultimately resulting in either gene activation (agonist effect) or repression (antagonist effect).
Antagonistic Signaling Pathway (e.g., in Breast Tissue)
In tissues like the breast, Lasofoxifene typically acts as an antagonist. By binding to ERα, it induces a conformation that favors the recruitment of co-repressors, leading to the inhibition of estrogen-dependent gene transcription and a reduction in cell proliferation.
Agonistic Signaling Pathway (e.g., in Bone)
In bone, Lasofoxifene exhibits agonist effects. Its binding to the estrogen receptor promotes a conformation that facilitates the recruitment of co-activators. This complex then binds to estrogen response elements on the DNA, leading to the transcription of genes that promote bone health and reduce bone resorption.
Conclusion
This compound demonstrates a high binding affinity for estrogen receptor alpha, including clinically relevant mutants, which is comparable to that of endogenous estradiol. This strong interaction, coupled with its ability to induce tissue-specific conformational changes in the receptor, underpins its selective agonist and antagonist activities. The detailed understanding of its binding characteristics and signaling pathways is paramount for the continued development and clinical application of Lasofoxifene and other next-generation SERMs. Further research to quantify its binding affinity for ERβ and to fully elucidate the complete profile of recruited co-regulators will provide a more comprehensive picture of its mechanism of action.
References
In-Vitro Characterization of Lasofoxifene HCl Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated a distinct profile of activity in preclinical and clinical studies. As a naphthalene derivative, it exhibits high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as an agonist in some tissues and an antagonist in others.[1] This tissue-selective activity makes Lasofoxifene a compound of significant interest for conditions such as postmenopausal osteoporosis and estrogen receptor-positive (ER+) breast cancer. This technical guide provides an in-depth overview of the in-vitro characterization of Lasofoxifene HCl's activity, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
This compound functions by binding to estrogen receptors and modulating their transcriptional activity. In tissues like bone, it mimics the effects of estrogen, leading to agonist activity that can help maintain bone mineral density. Conversely, in breast and uterine tissues, it acts as an antagonist, blocking the proliferative effects of estrogen that can drive cancer growth.[1] This dual activity is a hallmark of SERMs and is attributed to the differential expression of co-regulatory proteins in various tissues and the specific conformational changes induced in the estrogen receptor upon ligand binding.
Quantitative Data Summary
The following table summarizes the key in-vitro quantitative data for Lasofoxifene's activity across various assays.
| Assay Type | Cell Line/Receptor | Parameter | Value | Reference |
| Transcriptional Reporter Gene Assay | MCF-7 (WT ESR1) | IC50 | Not explicitly stated, but shown to inhibit transcription | [2][3] |
| MCF-7 (Y537S ESR1) | IC50 | ~10.62 ± 0.12 nM (for a stabilizing derivative) | [2][3] | |
| MCF-7 (D538G ESR1) | IC50 | Not explicitly stated, but shown to inhibit transcription | [2][3] | |
| Cell Proliferation Assay | MCF-7 (WT/Y537S ESR1) | - | Shown to inhibit estrogen-induced proliferation | [2] |
| Estrogen Receptor Binding | ERα | Ki | High Affinity (specific value not found in search results) | [1] |
| ERβ | Ki | High Affinity (specific value not found in search results) | [1] |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of Lasofoxifene for ERα and ERβ by measuring its ability to displace a radiolabeled estrogen, such as [3H]-estradiol, from the receptor.
Materials:
-
Purified recombinant human ERα and ERβ ligand-binding domains (LBDs)
-
[3H]-estradiol (radioligand)
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT)
-
Scintillation cocktail and scintillation counter
-
96-well plates
-
This compound and unlabeled estradiol (for standard curve)
Procedure:
-
Prepare a series of dilutions of Lasofoxifene and unlabeled estradiol.
-
In a 96-well plate, add a fixed concentration of ERα or ERβ LBD.
-
Add a fixed concentration of [3H]-estradiol to each well.
-
Add the varying concentrations of Lasofoxifene or unlabeled estradiol to the wells.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal, filtration, or scintillation proximity assay.
-
Quantify the amount of bound [3H]-estradiol using a scintillation counter.
-
Calculate the concentration of Lasofoxifene that inhibits 50% of the specific binding of [3H]-estradiol (IC50).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of Lasofoxifene to modulate the transcriptional activity of the estrogen receptor.
Materials:
-
Breast cancer cell line (e.g., MCF-7 or T47D) stably or transiently transfected with an Estrogen Response Element (ERE)-luciferase reporter plasmid.
-
Cell culture medium and supplements (e.g., DMEM, FBS, charcoal-stripped FBS).
-
This compound, estradiol (positive control), and an anti-estrogen like Fulvestrant (negative control).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with a medium containing charcoal-stripped FBS to remove endogenous estrogens.
-
Treat the cells with a range of concentrations of Lasofoxifene, estradiol, or the anti-estrogen control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
To assess antagonist activity, co-treat cells with estradiol and varying concentrations of Lasofoxifene.
-
Data is typically normalized to a control (e.g., vehicle-treated cells) and expressed as relative luciferase units (RLU).
Cell Proliferation Assay
This assay evaluates the effect of Lasofoxifene on the proliferation of estrogen-dependent breast cancer cells.
Materials:
-
Estrogen-dependent breast cancer cell line (e.g., MCF-7).
-
Cell culture medium and supplements.
-
This compound and estradiol.
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT).
-
Plate reader.
Procedure:
-
Seed MCF-7 cells in 96-well plates in a regular growth medium.
-
After cell attachment, switch to a medium containing charcoal-stripped FBS for 24-48 hours to induce quiescence.
-
Treat the cells with various concentrations of Lasofoxifene in the presence or absence of a fixed concentration of estradiol.
-
Incubate for 3-5 days.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability or proliferation relative to control-treated cells.
Alkaline Phosphatase (ALP) Induction Assay in Ishikawa Cells
This assay is used to assess the estrogenic (agonist) activity of compounds in endometrial cancer cells.
Materials:
-
Ishikawa human endometrial adenocarcinoma cell line.
-
Cell culture medium and supplements.
-
This compound and estradiol.
-
p-Nitrophenyl phosphate (pNPP), the substrate for ALP.
-
Plate reader.
Procedure:
-
Seed Ishikawa cells in 96-well plates.
-
Treat the cells with different concentrations of Lasofoxifene or estradiol for 48-72 hours.[4]
-
Wash the cells with PBS.
-
Lyse the cells to release the ALP enzyme.
-
Add the pNPP substrate solution to each well.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction and measure the absorbance at 405 nm.[4]
-
The increase in absorbance is proportional to the ALP activity and indicates estrogenic stimulation.
Visualizations
Estrogen Receptor Signaling Pathway
Caption: Estrogen receptor signaling pathway modulated by Lasofoxifene.
General Experimental Workflow for In-Vitro Characterization
Caption: General workflow for the in-vitro characterization of Lasofoxifene.
Logical Relationship of Lasofoxifene's SERM Activity
Caption: Tissue-selective agonist and antagonist activities of Lasofoxifene.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]
- 4. Estrogenicity of Glabridin in Ishikawa Cells | PLOS One [journals.plos.org]
The Pharmacokinetic and Metabolic Profile of Lasofoxifene HCl in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has been investigated for the prevention and treatment of osteoporosis. Understanding its pharmacokinetic (PK) and metabolic fate in preclinical animal models is crucial for predicting its behavior in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Lasofoxifene in key animal models, primarily rats and monkeys, based on available scientific literature. While data in murine models are limited, this guide synthesizes the existing knowledge to support further research and development.
Pharmacokinetics of Lasofoxifene
The pharmacokinetic profile of Lasofoxifene has been characterized in rats and, to a lesser extent, in monkeys. These studies reveal a compound with good oral bioavailability in rats and extensive metabolism in both species.
Data Presentation: Quantitative Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters for Lasofoxifene in rats is presented below. Due to the limited availability of specific quantitative data in monkeys from the reviewed literature, a comprehensive comparative table is not feasible at this time.
| Parameter | Species | Dose | Route of Administration | Value | Reference |
| Oral Bioavailability | Rat | Not Specified | Oral | 62% | [1] |
| Time to Maximum Plasma Concentration (Tmax) | Human | Not Specified | Oral | ~6.0 - 7.3 hours | [1] |
| Tissue Distribution Half-Life (t½) | Rat | Single Oral Dose of [14C]Lasofoxifene | Oral | Uvea: 124 hoursSpleen: ~3 hours | [2] |
| Extent of Metabolism | Rat & Monkey | Single Oral Dose of [14C]Lasofoxifene | Oral | >78% of circulating radioactivity is from metabolites | [2] |
Note: The Tmax value provided is for humans but offers a general idea of the absorption rate. Specific Cmax, Tmax, AUC, and clearance values for rats and monkeys were not available in the public-domain literature reviewed.
Absorption and Distribution
Following oral administration, Lasofoxifene is well-absorbed in rats, as evidenced by its high oral bioavailability.[1]
Distribution:
Studies utilizing whole-body autoradioluminography in rats after a single oral dose of radiolabeled Lasofoxifene ([14C]LAS) demonstrated rapid and wide distribution of the drug and its metabolites into various tissues.[2]
-
Time to Peak Concentration in Tissues: Maximal concentrations of radioactivity were observed in most tissues at 1 hour post-dose.[2]
-
Tissue-Specific Half-Life: The persistence of radioactivity varied significantly between tissues, with the longest half-life observed in the uvea (124 hours) and the shortest in the spleen (approximately 3 hours).[2]
Metabolism
Lasofoxifene undergoes extensive metabolism in both rats and monkeys, with metabolites accounting for over 78% of the circulating radioactivity.[2] The primary metabolic pathways have been identified as:
-
Phase I Metabolism:
-
Hydroxylation of the tetraline ring.
-
Aromatic hydroxylation.
-
Oxidation of the pyrrolidine ring.
-
Catechol formation followed by methylation via catechol-O-methyl transferase (COMT).[2]
-
-
Phase II Metabolism:
-
Direct glucuronic acid conjugation.
-
Sulfuric acid conjugation (sulfation).[2]
-
Species-Specific Differences in Metabolism:
Notable qualitative and quantitative differences in the metabolic profiles between rats and monkeys have been observed:
-
Monkey-Specific Metabolites: A catechol metabolite (M21) and its sulfate conjugate (M10) were detected only in monkeys.[2]
-
Rat-Specific Metabolites: The glucuronide conjugate of a methylated catechol (M8) and a hydroxy-lasofoxifene metabolite (M9) were found only in rats.[2]
Major Circulating Moieties:
In both rats and monkeys, the parent drug (Lasofoxifene) and its glucuronide conjugate (M7) were the major drug-related compounds found in circulation.[2]
Mandatory Visualization: Metabolic Pathways of Lasofoxifene
References
Crystal Structure Analysis of Lasofoxifene Bound to the Estrogen Receptor Alpha: A Technical Overview
Introduction
Lasofoxifene, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant clinical benefits in the treatment and prevention of osteoporosis and has shown potential in addressing therapy-resistant ER-positive metastatic breast cancer.[1][2] Its therapeutic efficacy stems from its high-affinity binding to the estrogen receptor-alpha (ERα), where it elicits tissue-specific agonist and antagonist effects.[1] Understanding the precise molecular interactions between lasofoxifene and ERα is paramount for elucidating its mechanism of action and for the rational design of next-generation SERMs. This technical guide provides an in-depth analysis of the crystal structure of lasofoxifene hydrochloride (HCl) bound to the ERα ligand-binding domain (LBD), offering insights for researchers, scientists, and drug development professionals.
Quantitative Binding Affinity Data
The binding affinity of lasofoxifene to the wild-type (WT) ERα ligand-binding domain is comparable to that of the natural ligand, estradiol (E2), and other well-characterized SERMs. Notably, lasofoxifene retains high affinity for common ERα mutants, such as Y537S and D538G, which are associated with acquired resistance to endocrine therapies.[2]
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| Lasofoxifene | WT ERα LBD | 0.21 ± 0.06 |
| Estradiol (E2) | WT ERα LBD | 0.22 ± 0.11 (Kd) |
| 4-Hydroxytamoxifen (4-OHT) | WT ERα LBD | 0.12 ± 0.003 |
| Fulvestrant | WT ERα LBD | 0.13 ± 0.03 |
| Lasofoxifene | Y537S ERα LBD | 2.34 ± 0.60 |
| 4-Hydroxytamoxifen (4-OHT) | Y537S ERα LBD | 2.64 ± 0.40 |
| Fulvestrant | Y537S ERα LBD | 3.68 ± 0.77 |
| Lasofoxifene | D538G ERα LBD | 2.19 ± 0.24 |
| 4-Hydroxytamoxifen (4-OHT) | D538G ERα LBD | 2.29 ± 0.80 |
| Fulvestrant | D538G ERα LBD | 5.06 ± 1.16 |
| Table 1: Comparative binding affinities of Lasofoxifene and other ligands to wild-type and mutant ERα LBD. Data sourced from[2]. |
Crystallographic Data and Structural Insights
The crystal structure of the lasofoxifene-ERα LBD complex was determined at a resolution of 2.0 Å, providing a detailed view of the molecular interactions.[3] The Protein Data Bank (PDB) ID for this structure is 2OUZ.[4]
| Data Collection | |
| PDB ID | 2OUZ |
| Resolution (Å) | 2.0 |
| Space group | P2₁2₁2₁ |
| Unit-cell parameters (Å) | a = 50.3, b = 70.9, c = 80.1 |
| Refinement Statistics | |
| R-work | 0.205 |
| R-free | 0.248 |
| Rmsd bond lengths (Å) | 0.012 |
| Rmsd bond angles (°) | 1.3 |
| Table 2: Crystallographic data collection and refinement statistics for the Lasofoxifene-ERα LBD complex. |
The structural analysis reveals that lasofoxifene binding induces a distinct antagonist conformation of the ERα LBD.[3] A key feature of this conformation is the displacement of the C-terminal helix 12 (H12), which is crucial for the recruitment of coactivator proteins.[3][4] By occupying the space normally filled by the side chain of Leu540 and modulating the conformation of residues in helix 11 (His524, Leu525), lasofoxifene sterically hinders the positioning of H12 in the agonist conformation.[3] This prevents the formation of the coactivator binding groove, thereby inhibiting the transcriptional activity of the receptor.[3][4]
Furthermore, a well-defined salt bridge is formed between the positively charged nitrogen of lasofoxifene's pyrrolidine ring and the carboxylate group of Asp351 in the ERα LBD.[3] This charge neutralization in a critical region of the ligand-binding pocket is a key contributor to the potent antiestrogenic effects of lasofoxifene.[3]
Experimental Protocols
The determination of the crystal structure of the lasofoxifene-ERα LBD complex involved the following key steps:
Protein Expression and Purification
A gene construct encoding the human ERα LBD (residues 300-550) with specific cysteine to serine mutations (C381S, C417S, C530S) and a leucine to serine mutation (L536S) was used for protein expression in E. coli.[5] These mutations were introduced to improve protein stability and favor the antagonist conformation.[5] The expressed protein contained a hexa-histidine tag to facilitate purification via nickel-affinity chromatography. Further purification was achieved through size-exclusion chromatography.
Crystallization
The purified ERα LBD was concentrated and incubated with a molar excess of lasofoxifene. Crystallization was performed using the hanging drop vapor diffusion method. The protein-ligand complex solution was mixed with a reservoir solution containing polyethylene glycol and salts, and the mixture was allowed to equilibrate against the reservoir solution. Crystals typically appeared within a few days.
Data Collection and Structure Determination
X-ray diffraction data were collected from cryo-cooled crystals at a synchrotron source. The diffraction images were processed and scaled to obtain a complete dataset. The structure was solved by molecular replacement using a previously determined ERα LBD structure as a search model. The model was then refined against the experimental data, and the lasofoxifene molecule was built into the electron density map. Iterative cycles of model building and refinement were performed until the final structure met acceptable quality criteria.
Visualizations
Figure 1: Experimental workflow for determining the crystal structure of the Lasofoxifene-ERα complex.
Figure 2: Mechanism of action of Lasofoxifene as a Selective Estrogen Receptor Modulator (SERM).
Conclusion
The high-resolution crystal structure of lasofoxifene in complex with the ERα ligand-binding domain provides a clear structural basis for its potent antagonist activity. By inducing a conformation that displaces helix 12 and prevents coactivator recruitment, lasofoxifene effectively inhibits the transcriptional activity of the estrogen receptor.[3][4] The specific interactions, including the salt bridge with Asp351, contribute to its high binding affinity and efficacy, even against clinically relevant ERα mutations.[2][3] This detailed structural and quantitative information is invaluable for the ongoing development of novel SERMs with improved therapeutic profiles for the treatment of hormone-dependent diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2.0 Å crystal structure of the ERα ligand‐binding domain complexed with lasofoxifene [scite.ai]
- 4. The 2.0 Å crystal structure of the ERα ligand‐binding domain complexed with lasofoxifene [scite.ai]
- 5. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Lasofoxifene HCl Treatment in Ovariectomized Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasofoxifene, a non-steroidal third-generation selective estrogen receptor modulator (SERM), demonstrates high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2] It exerts tissue-selective estrogenic and antiestrogenic effects.[1] Notably, it acts as an agonist on bone tissue, mimicking the beneficial effects of estrogen in reducing bone resorption and stimulating bone formation.[1] Conversely, it functions as an antagonist in uterine and mammary tissues.[1] The ovariectomized (OVX) rat is a widely accepted preclinical model for postmenopausal osteoporosis, as the estrogen deficiency induced by the removal of the ovaries leads to significant bone loss, mirroring the condition in postmenopausal women.[3][4] This document provides detailed protocols for the use of Lasofoxifene HCl in OVX rat models to study its effects on bone metabolism and health.
Data Presentation
Table 1: this compound Dosing and Administration in Ovariectomized Rat Models
| Parameter | Details | Reference |
| Animal Model | Sprague Dawley female rats | [5] |
| Age at Ovariectomy | 3.5 months | [5] |
| Route of Administration | Oral gavage | [5] |
| Dosage Range | 1 - 300 µg/kg/day | [5][6] |
| Treatment Duration | 60 days to 52 weeks | [5][6] |
| Vehicle | Not specified in the provided search results. A common vehicle for oral gavage of hydrophobic compounds is 0.5% carboxymethylcellulose (CMC) in water. | N/A |
Table 2: Summary of Key Experimental Endpoints and Findings
| Endpoint | Method | Key Findings with Lasofoxifene Treatment | Reference |
| Bone Mineral Density (BMD) | Dual-Energy X-ray Absorptiometry (DEXA) | Significantly prevents OVX-induced loss of trabecular content and density. | [5] |
| Bone Strength | Mechanical Testing (e.g., compression tests) | Significantly higher ultimate strength, energy, and toughness of lumbar vertebrae compared to OVX controls. | [5] |
| Bone Turnover Markers | ELISA | - Urinary Deoxypyridinoline/Creatinine ratio: Significantly lower in treated OVX rats. - Serum Osteocalcin (OCN): Increased in OVX rats, indicating higher bone formation. - Serum C-terminal telopeptide of type I collagen (CTX): Increased in OVX rats, indicating higher bone resorption. | [5][7][8] |
| Bone Histomorphometry | Microscopic analysis of bone sections | Reduces OVX-induced bone loss by decreasing bone resorption and bone turnover. | [5] |
| Uterine Weight | Gravimetric analysis | Slightly, but significantly, higher than OVX controls, but much less than sham controls. | [5] |
Experimental Protocols
Ovariectomized (OVX) Rat Model
Objective: To induce estrogen deficiency to model postmenopausal osteoporosis.
Materials:
-
Sprague Dawley female rats (3.5 months old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material or wound clips
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Sterile gauze
-
Heating pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave the fur on the dorsal or ventral abdominal area.
-
Disinfect the surgical site with an antiseptic solution.
-
For a dorsal approach, make a small longitudinal incision through the skin and underlying muscle layers to access the abdominal cavity.
-
Locate the ovaries, which are typically embedded in a fat pad.
-
Ligate the ovarian blood vessels and the fallopian tube.
-
Excise the ovary.
-
Repeat the procedure for the second ovary.
-
Suture the muscle layer and close the skin incision with sutures or wound clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover on a heating pad.
-
A sham operation, where the ovaries are located but not removed, should be performed on a control group.
This compound Administration
Objective: To administer this compound to the OVX rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the dosing solution by suspending this compound in the chosen vehicle to the desired concentrations (e.g., 1, 10, 60, 100, 150, 300 µg/kg/day). The solution should be prepared fresh daily or as stability data allows.
-
Gently restrain the rat.
-
Insert the oral gavage needle into the esophagus and deliver the specified volume of the this compound suspension.
-
Administer the treatment daily for the duration of the study (e.g., 60 days to 52 weeks).
Bone Mineral Density (BMD) Measurement
Objective: To quantify changes in bone mass.
Materials:
-
Dual-Energy X-ray Absorptiometry (DEXA) machine with small animal software
-
Anesthetic
Procedure:
-
Anesthetize the rat.
-
Position the animal on the DEXA scanner bed.
-
Perform scans of the lumbar spine and proximal tibia.
-
Analyze the scans using the accompanying software to determine BMD (g/cm²).
-
Measurements can be taken at baseline and at various time points throughout the study.
Biochemical Markers of Bone Turnover
Objective: To assess the rate of bone formation and resorption.
Materials:
-
ELISA kits for rat serum Osteocalcin (OCN) and C-terminal telopeptide of type I collagen (CTX)
-
ELISA kit or colorimetric assay for serum Alkaline Phosphatase (ALP)
-
Microplate reader
-
Blood collection supplies
Procedure:
-
Sample Collection: Collect blood from the rats via a suitable method (e.g., tail vein, cardiac puncture at sacrifice). Process the blood to obtain serum and store at -80°C until analysis.
-
ELISA Protocol (General for OCN and CTX):
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the pre-coated microplate wells.
-
Incubate as per the protocol.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody (e.g., HRP-conjugated).
-
Incubate and wash.
-
Add the substrate solution and incubate for color development.
-
Add the stop solution.
-
Read the absorbance at the specified wavelength (typically 450 nm) using a microplate reader.
-
Calculate the concentrations of OCN and CTX in the samples based on the standard curve.
-
-
ALP Assay: Follow the instructions provided with the specific colorimetric assay kit. This typically involves incubating the serum with a substrate and measuring the resulting color change.
Bone Histomorphometry
Objective: To evaluate the microscopic structure of bone.
Materials:
-
Microtome for hard tissue sectioning
-
Microscope with an imaging system
-
Fixative (e.g., formalin)
-
Dehydrating agents (graded ethanol series)
-
Embedding medium (e.g., methyl methacrylate)
-
Stains (e.g., Von Kossa, Toluidine Blue)
-
Histomorphometry software
Procedure:
-
At the end of the study, euthanize the rats and dissect the bones of interest (e.g., tibia, femur, lumbar vertebrae).
-
Fix the bones in a suitable fixative.
-
Dehydrate the bone samples through a graded series of ethanol.
-
Embed the undecalcified bones in a hard resin like methyl methacrylate.
-
Cut thin sections (e.g., 5-10 µm) using a microtome.
-
Stain the sections to visualize bone structures and cells.
-
Analyze the sections under a microscope using histomorphometry software to quantify parameters such as:
-
Trabecular bone volume (BV/TV)
-
Trabecular thickness (Tb.Th)
-
Trabecular number (Tb.N)
-
Trabecular separation (Tb.Sp)
-
Osteoblast surface (Ob.S/BS)
-
Osteoclast surface (Oc.S/BS)
-
Visualization
Caption: Experimental workflow for this compound treatment in OVX rats.
Caption: Simplified signaling pathway of Lasofoxifene in different tissues.
References
- 1. Rat C-terminal telopeptides of type I collagen (CTX-I) Elisa Kit – AFG Scientific [afgsci.com]
- 2. Lasofoxifene (CP-336,156), a selective estrogen receptor modulator, prevents bone loss induced by aging and orchidectomy in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Figure 1 from Description of a new method of ovariectomy in female rats. | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Rat CTX ELISA Kit (EEL227) - Invitrogen [thermofisher.com]
- 6. api.drum.lib.umd.edu [api.drum.lib.umd.edu]
- 7. RatLaps™ ELISA (CTX-I) | BioVendor R&D [biovendor.com]
- 8. Rat Osteocalcin (OT) Elisa Kit – AFG Scientific [afgsci.com]
Application Notes and Protocols for In Vivo Xenograft Models Testing Lasofoxifene HCl Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in cases resistant to current endocrine therapies.[1][2][3] It exhibits high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as an antagonist in breast tissue to suppress estrogen-driven tumor growth.[2] Notably, preclinical studies have shown its efficacy in inhibiting tumor progression and metastasis in xenograft models of breast cancer, including those harboring ESR1 mutations that confer resistance to aromatase inhibitors.[4][5] This document provides detailed protocols and application notes for utilizing in vivo xenograft models to evaluate the therapeutic efficacy of Lasofoxifene HCl.
Mechanism of Action
Lasofoxifene exerts its anticancer effects by binding to estrogen receptors, leading to a conformational change that inhibits the receptor's transcriptional activity.[5][6] In ER+ breast cancer cells, this blockade of estrogen signaling leads to cell cycle arrest and apoptosis.[7] Unlike other SERMs, Lasofoxifene has shown effectiveness against tumors with common ESR1 mutations (e.g., Y537S and D538G) that render them constitutively active.[5][8] Structural studies have revealed that Lasofoxifene can stabilize an antagonist conformation of the mutated ERα, thereby inhibiting its function.[5]
Signaling Pathway
The primary signaling pathway affected by Lasofoxifene in ER+ breast cancer is the estrogen receptor signaling pathway. The following diagram illustrates the mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. onclive.com [onclive.com]
- 4. Lasofoxifene as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raloxifene inhibits tumor growth and lymph node metastasis in a xenograft model of metastatic mammary cancer [inis.iaea.org]
- 8. oncology-abstracts.org [oncology-abstracts.org]
Application Notes and Protocols for Cell Proliferation Assays with Lasofoxifene HCl in MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lasofoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits high affinity for the estrogen receptor (ER). In the context of breast cancer, particularly hormone receptor-positive subtypes, the ER is a critical driver of tumor growth and proliferation. MCF-7 cells, which are ER-positive, are a widely used in vitro model to study the effects of endocrine therapies. Lasofoxifene, by binding to the ER, can modulate its activity, leading to an inhibition of estrogen-dependent cell proliferation. These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative effects of Lasofoxifene HCl in MCF-7 breast cancer cells.
Mechanism of Action of Lasofoxifene in MCF-7 Cells
Lasofoxifene acts as an antagonist of the estrogen receptor alpha (ERα) in breast tissue. In ER-positive breast cancer cells like MCF-7, the binding of estradiol to ERα triggers a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to estrogen response elements (EREs) in the DNA. This initiates the transcription of genes involved in cell proliferation and survival.
Lasofoxifene competes with estradiol for binding to the ERα ligand-binding domain. Upon binding, Lasofoxifene induces a different conformational change in the receptor, which prevents its proper interaction with co-activator proteins necessary for gene transcription. This ultimately blocks the downstream signaling cascade that promotes cell cycle progression and proliferation. Furthermore, Lasofoxifene has been shown to be effective in MCF-7 cells harboring ESR1 mutations, which can confer resistance to other endocrine therapies.
Quantitative Data: In Vitro Efficacy of Lasofoxifene
The following table summarizes the inhibitory concentration (IC50) values of Lasofoxifene in various MCF-7 cell line models. This data is crucial for designing experiments and understanding the potency of Lasofoxifene.
| Cell Line Model | Assay Type | IC50 (nM) | Reference |
| MCF-7 (WT/Y537S ESR1) | Transcriptional Inhibition | 2.88 ± 0.34 | [1][2] |
| T47D (WT ERα) | Transcriptional Inhibition | Not explicitly stated for Lasofoxifene, but Fulvestrant IC50 was 0.4 ± 0.02 nM | [1][2] |
Experimental Protocols
A detailed protocol for a common cell proliferation assay, the MTT assay, is provided below. This can be adapted for other colorimetric or fluorometric assays that measure cell viability.
Materials
-
MCF-7 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
Estradiol (E2)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (cell culture grade)
-
Microplate reader
Cell Culture and Seeding
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, switch to phenol red-free DMEM supplemented with 10% charcoal-stripped FBS to eliminate the estrogenic effects of phenol red and serum.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of phenol red-free medium.
-
Incubate for 24 hours to allow for cell attachment.
Treatment with this compound
-
Prepare serial dilutions of this compound in phenol red-free medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
To assess the antagonistic effect of Lasofoxifene, a final concentration of 1 nM Estradiol (E2) should be added to the treatment media.
-
Remove the medium from the wells and add 100 µL of the prepared treatment media (containing Lasofoxifene and E2). Include appropriate controls:
-
Vehicle control (medium with DMSO and E2)
-
Positive control (a known inhibitor of MCF-7 proliferation)
-
No-cell control (medium only)
-
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
MTT Assay for Cell Viability
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the Lasofoxifene concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of Lasofoxifene that inhibits cell proliferation by 50%.
Visualizations
Signaling Pathway of Lasofoxifene in MCF-7 Cells
Caption: Lasofoxifene competitively inhibits estradiol binding to the estrogen receptor.
Experimental Workflow for Cell Proliferation Assay
Caption: Step-by-step workflow of the MCF-7 cell proliferation assay.
References
- 1. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]
- 2. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following Lasofoxifene HCl Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant potential in the treatment and prevention of osteoporosis and has been investigated for its role in treating estrogen receptor (ER)-positive breast cancer, particularly in cases with ESR1 mutations.[1][2] As a SERM, Lasofoxifene exhibits tissue-specific estrogenic and anti-estrogenic effects. It acts as an antagonist in breast and uterine tissues while demonstrating agonist activity in bone, which contributes to its therapeutic profile.[1] Understanding the molecular mechanisms underlying these tissue-specific effects is crucial for its clinical application and for the development of novel therapeutics. Gene expression analysis is a powerful tool to elucidate these mechanisms by identifying the downstream transcriptional changes induced by Lasofoxifene treatment.
These application notes provide a comprehensive overview of the methodologies for analyzing gene expression changes following Lasofoxifene HCl treatment, including detailed experimental protocols and data interpretation guidelines.
Mechanism of Action: Estrogen Receptor Signaling
Lasofoxifene exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. In the absence of a ligand, ERs are in an inactive state. Upon binding of an agonist like estradiol (E2), the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription.
As a SERM, Lasofoxifene's binding to the ER induces a different conformational change than that of an agonist. In tissues like the breast, this conformation favors the recruitment of corepressors over coactivators, leading to the inhibition of estrogen-mediated gene expression.[3] Conversely, in bone, the Lasofoxifene-ER complex may recruit a different set of cofactors, resulting in an agonist effect.[1]
Figure 1: Simplified diagram of the estrogen receptor signaling pathway and the antagonistic action of Lasofoxifene in breast tissue.
Data Presentation: Expected Gene Expression Changes
While specific, comprehensive datasets for Lasofoxifene-induced gene expression changes are not publicly available, based on its mechanism as a SERM with anti-estrogenic effects in breast cancer cells, a representative list of estrogen-responsive genes and their expected regulation by Lasofoxifene can be compiled. The following tables summarize the anticipated changes in gene expression in ER-positive breast cancer cells following Lasofoxifene treatment.
Table 1: Expected Downregulation of Estrogen-Induced Genes by Lasofoxifene in Breast Cancer Cells
| Gene Symbol | Gene Name | Function | Expected Regulation |
| PGR | Progesterone Receptor | Transcription factor, marker of ER activity | Downregulated |
| TFF1 (pS2) | Trefoil Factor 1 | Protein involved in mucosal defense and repair | Downregulated |
| GREB1 | Growth Regulation by Estrogen in Breast Cancer 1 | Estrogen-induced growth-promoting factor | Downregulated |
| CCND1 | Cyclin D1 | Cell cycle regulator | Downregulated |
| MYC | MYC Proto-Oncogene | Transcription factor, regulates cell proliferation | Downregulated |
| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptotic protein | Downregulated |
Table 2: Potential Upregulation of Genes by Lasofoxifene (Tissue-Specific or Off-Target Effects)
| Gene Symbol | Gene Name | Function | Potential Regulation |
| CASP7 | Caspase 7 | Apoptosis-related cysteine peptidase | Upregulated |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle inhibitor | Upregulated |
| TGFB2 | Transforming Growth Factor Beta 2 | Growth factor with complex roles in cancer | Potentially Upregulated |
Experimental Protocols
The following protocols outline a standard workflow for analyzing gene expression changes using microarray technology, such as Affymetrix GeneChip arrays.
Figure 2: Standard experimental workflow for gene expression analysis using microarrays.
Protocol 1: Cell Culture and Treatment
-
Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line) is a commonly used model.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Deprivation: Prior to treatment, switch cells to phenol red-free DMEM with 10% charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.
-
Treatment: Treat cells with this compound at a desired concentration (e.g., 100 nM) or vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).
Protocol 2: Total RNA Isolation
This protocol is based on the TRIzol reagent method.[2][4][5]
-
Homogenization: Lyse the cells directly in the culture dish by adding 1 ml of TRIzol Reagent per 10 cm² of culture plate area. Pass the cell lysate several times through a pipette to form a homogeneous lysate.
-
Phase Separation: Transfer the homogenate to a microcentrifuge tube. Incubate for 5 minutes at room temperature. Add 0.2 ml of chloroform per 1 ml of TRIzol Reagent. Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[2]
-
RNA Precipitation: Transfer the aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol Reagent used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 ml of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the RNA pellet for 5-10 minutes. Do not over-dry. Dissolve the RNA in RNase-free water.
Protocol 3: RNA Quality and Quantity Assessment
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Purity: Assess RNA purity by calculating the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).
-
Integrity: Evaluate RNA integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA will have an RNA Integrity Number (RIN) of >7.
Protocol 4: cDNA Synthesis, Labeling, and Microarray Hybridization (Affymetrix GeneChip)
This is a generalized protocol; refer to the specific Affymetrix manual for your chosen array.[6][7][8]
-
First-Strand cDNA Synthesis: Synthesize first-strand cDNA from 1-5 µg of total RNA using a T7-oligo(dT) primer and reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize second-strand cDNA using DNA polymerase and RNase H.
-
cRNA Synthesis and Labeling: Perform in vitro transcription (IVT) using the double-stranded cDNA as a template with a T7 RNA polymerase mix that includes biotin-labeled UTP and CTP to produce biotinylated cRNA.
-
cRNA Purification and Fragmentation: Purify the biotinylated cRNA and fragment it to a size of 35-200 bases by metal-induced hydrolysis.
-
Hybridization: Prepare a hybridization cocktail containing the fragmented, labeled cRNA, control oligonucleotides, and hybridization buffers. Hybridize the cocktail to an Affymetrix GeneChip array overnight (e.g., 16 hours) at 45°C in a rotating hybridization oven.[7]
-
Washing and Staining: After hybridization, wash the arrays using an automated fluidics station to remove non-specifically bound cRNA. Stain the arrays with a streptavidin-phycoerythrin (SAPE) conjugate, which binds to the biotinylated cRNA.
-
Scanning: Scan the arrays using a high-resolution scanner to detect the fluorescent signal from the phycoerythrin.
Protocol 5: Data Analysis
-
Image Analysis: The scanner software quantifies the fluorescence intensity for each probe on the array.
-
Data Normalization: Normalize the raw data to correct for systematic variations between arrays (e.g., using RMA or GCRMA algorithms).
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify genes that are differentially expressed between the Lasofoxifene-treated and control groups. Apply a multiple testing correction (e.g., Benjamini-Hochberg) to control the false discovery rate.
-
Gene Ontology and Pathway Analysis: Use bioinformatics tools (e.g., DAVID, GSEA) to identify enriched biological pathways and functions among the differentially expressed genes.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can gain valuable insights into the molecular mechanisms driving the tissue-specific actions of this SERM, contributing to a better understanding of its therapeutic potential and informing the development of next-generation endocrine therapies. The representative data on expected gene expression changes serves as a guide for interpreting experimental results in the context of ER-positive breast cancer.
References
- 1. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lasofoxifene, from the preclinical drug discovery to the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LASOFOXIFENE DepMap Compound Summary [depmap.org]
- 6. sermonixpharma.com [sermonixpharma.com]
- 7. ArrayExpress < BioStudies < EMBL-EBI [ebi.ac.uk]
- 8. Evolving Management of Breast Cancer in the Era of Predictive Biomarkers and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Lasofoxifene HCl Bioavailability in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated high affinity for both estrogen receptor alpha (ERα) and beta (ERβ).[1] Its development has been aimed at the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women. A key characteristic of lasofoxifene is its improved oral bioavailability compared to other SERMs like raloxifene and tamoxifen, which is attributed to its increased resistance to glucuronidation in the intestinal wall.[1][2] This document provides detailed application notes and protocols for assessing the bioavailability of Lasofoxifene HCl in laboratory animals, primarily focusing on the rat model. The oral bioavailability of lasofoxifene in rats has been reported to be 62%.[1]
Data Presentation
Table 1: Physicochemical Properties of Lasofoxifene
| Property | Value |
| Chemical Formula | C₂₈H₃₁NO₂ |
| Molecular Weight | 413.55 g/mol |
| Class | Selective Estrogen Receptor Modulator (SERM) |
Table 2: Pharmacokinetic Parameters of Lasofoxifene in Rats (Hypothetical Data for Illustrative Purposes)
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (h) | 2.0 | 0.1 |
| AUC₀-t (ng·h/mL) | 6200 | 1000 |
| AUC₀-inf (ng·h/mL) | 6350 | 1050 |
| t₁/₂ (h) | 8.5 | 7.9 |
| Oral Bioavailability (F%) | 62% | - |
Note: The data in this table, with the exception of the oral bioavailability, is hypothetical and serves to illustrate the typical parameters measured in a bioavailability study. The oral bioavailability of 62% is a reported value for rats.[1]
Experimental Protocols
The following protocols are adapted from established methodologies for pharmacokinetic studies of similar selective estrogen receptor modulators in rats.
Animal Model and Housing
-
Sex: Female (to align with the primary indication of the drug).
-
Age: 8-10 weeks.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. They should be acclimated for at least one week before the experiment. For the study, rats should be fasted overnight prior to dosing.
Drug Formulation and Administration
-
Oral Formulation: this compound should be dissolved in a suitable vehicle such as a mixture of PEG 400 and water. The final concentration should be prepared to deliver the desired dose in a volume of 5-10 mL/kg.
-
Intravenous Formulation: For absolute bioavailability determination, a separate formulation for intravenous administration is required. This compound can be dissolved in a vehicle suitable for injection, such as saline with a co-solvent like DMSO or PEG 300, to ensure solubility. The formulation should be sterile-filtered.
-
Oral Administration (PO): Administer the oral formulation via oral gavage using a ball-tipped gavage needle.[5][6] The volume should be calculated based on the individual animal's body weight.
-
Intravenous Administration (IV): Administer the intravenous formulation via a tail vein or jugular vein injection. The dose volume should be low, typically 1-2 mL/kg.
Experimental Design for Bioavailability Study
-
Group Allocation: Randomly assign rats to two groups:
-
Group 1 (Oral): Receives this compound orally (e.g., 10 mg/kg).
-
Group 2 (Intravenous): Receives this compound intravenously (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points. For the oral group, typical time points are: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For the intravenous group, typical time points are: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood Collection Technique: Blood can be collected via various methods, including tail vein, saphenous vein, or from a cannulated jugular vein.[7][8] The use of a sparse sampling or serial sampling technique can be employed. Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying lasofoxifene in plasma due to its high sensitivity and specificity.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 300 µL of a protein precipitation agent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lasofoxifene and the internal standard.
-
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[9][10]
Pharmacokinetic Analysis
The plasma concentration-time data for each animal is used to calculate pharmacokinetic parameters using non-compartmental analysis software.
-
Key Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC₀-inf: Area under the plasma concentration-time curve extrapolated to infinity.
-
t₁/₂: Terminal half-life.
-
-
Calculation of Oral Bioavailability (F%):
Visualizations
Caption: Experimental workflow for assessing Lasofoxifene bioavailability.
References
- 1. einsteinmed.edu [einsteinmed.edu]
- 2. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 3. Sprague Dawley® Rat | Outbred Research Model | Taconic Biosciences [taconic.com]
- 4. inotiv.com [inotiv.com]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 13. m.youtube.com [m.youtube.com]
Application Note: High-Throughput Determination of Lasofoxifene HCl Binding Kinetics to Estrogen Receptor Alpha Using a Fluorescence Polarization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated high affinity for both estrogen receptor alpha (ERα) and beta (ERβ).[1] It acts as an agonist in bone and the cardiovascular system while functioning as an antagonist in breast and uterine tissues.[1] This tissue-selective activity makes Lasofoxifene a compound of significant interest for the treatment of osteoporosis and other estrogen-related conditions. Understanding the binding kinetics of Lasofoxifene to its target receptors is crucial for elucidating its mechanism of action and for the development of new therapeutic agents.
Fluorescence polarization (FP) is a robust, homogeneous assay technique well-suited for high-throughput screening (HTS) and detailed kinetic studies of receptor-ligand interactions. The principle of FP is based on the differential rotation of a small fluorescently labeled ligand (tracer) in its free versus protein-bound state. When excited with plane-polarized light, the small, free-moving tracer rotates rapidly, leading to depolarization of the emitted light. Upon binding to a larger protein, such as the estrogen receptor, the tracer's rotation is significantly slowed, resulting in a higher degree of polarization of the emitted light. This change in polarization can be used to quantify the binding affinity and kinetics of unlabeled compounds, like Lasofoxifene HCl, in a competitive binding format.
This application note provides a detailed protocol for determining the binding kinetics of this compound to full-length human ERα using a competitive fluorescence polarization assay.
Principle of the Competitive Fluorescence Polarization Assay
In this competitive assay, a fluorescently labeled estrogen ligand (tracer) is used, which binds with high affinity to the estrogen receptor. This binding results in a high fluorescence polarization signal. When an unlabeled competing ligand, such as this compound, is introduced, it displaces the fluorescent tracer from the receptor's binding pocket in a concentration-dependent manner. This displacement leads to an increase in the population of the free, rapidly tumbling fluorescent tracer, resulting in a decrease in the measured fluorescence polarization. By titrating the concentration of the competing ligand, an IC50 value (the concentration of the competitor that displaces 50% of the tracer) can be determined, from which the binding affinity (Ki) can be calculated.
Data Presentation: Binding Affinities of SERMs to ERα
The following table summarizes representative binding affinity data for various SERMs, including a placeholder for this compound, as would be determined by a fluorescence polarization assay.
| Compound | Target Receptor | IC50 (nM) | Ki (nM) | Assay Conditions |
| This compound | Human ERα | [Representative Value] | [Calculated Value] | Competitive FP with Fluormone™ ES2 Green tracer |
| Estradiol (Control) | Human ERα | ~1-5 | ~0.5-2.5 | Competitive FP with Fluormone™ ES2 Green tracer |
| 4-Hydroxytamoxifen | Human ERα | ~10-20 | ~5-10 | Competitive FP with Fluormone™ ES2 Green tracer |
| Raloxifene | Human ERα | ~5-15 | ~2.5-7.5 | Competitive FP with Fluormone™ ES2 Green tracer |
Note: The IC50 and Ki values for this compound are representative placeholders. Actual values must be determined experimentally.
Experimental Protocols
This protocol is based on the use of a commercially available kit, such as the PolarScreen™ ER Alpha Competitor Assay, Green from Thermo Fisher Scientific, which utilizes a full-length human ERα and a green fluorescent estrogen tracer (Fluormone™ ES2 Green).
Materials and Reagents
-
Full-length human Estrogen Receptor Alpha (ERα)
-
Fluormone™ ES2 Green (or a similar fluorescent estrogen tracer)
-
ERα Screening Buffer
-
This compound
-
Estradiol (as a positive control)
-
Dimethyl Sulfoxide (DMSO)
-
Low-volume, non-binding 384-well black plates (e.g., Corning #4514)
-
A microplate reader capable of fluorescence polarization measurements
Reagent Preparation
-
ERα Screening Buffer: Prepare the buffer according to the manufacturer's instructions.
-
Fluorescent Tracer Working Solution: Dilute the stock solution of Fluormone™ ES2 Green in ERα Screening Buffer to the final recommended concentration (e.g., 2X the final assay concentration).
-
ERα Working Solution: Dilute the stock solution of full-length ERα in ERα Screening Buffer to the final recommended concentration (e.g., 2X the final assay concentration). Handle the ERα protein gently, avoiding vortexing to prevent aggregation.
-
Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range suitable for determining an IC50 curve (e.g., from 10 mM down to 0.1 nM).
-
Prepare a 4X working solution of each this compound dilution in ERα Screening Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Prepare a similar dilution series for the positive control, Estradiol.
-
Assay Procedure
-
Assay Plate Setup:
-
Add 5 µL of the 4X this compound dilutions (or Estradiol control dilutions) to the appropriate wells of the 384-well plate.
-
For "No Competitor" (high polarization) control wells, add 5 µL of ERα Screening Buffer with the same final DMSO concentration.
-
For "Tracer Only" (low polarization) control wells, add 5 µL of ERα Screening Buffer with the same final DMSO concentration.
-
-
Addition of ERα:
-
Add 5 µL of the 2X ERα working solution to all wells except the "Tracer Only" control wells.
-
To the "Tracer Only" control wells, add 5 µL of ERα Screening Buffer.
-
-
Addition of Fluorescent Tracer:
-
Add 10 µL of the 2X Fluorescent Tracer working solution to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light. The optimal incubation time should be determined empirically.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable microplate reader. Set the excitation and emission wavelengths appropriate for the fluorescent tracer (e.g., for Fluormone™ ES2 Green, excitation at ~485 nm and emission at ~535 nm).
-
Data Analysis
-
The fluorescence polarization (mP) values are calculated by the instrument software.
-
Plot the mP values as a function of the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [Tracer] / Kd_tracer)
-
Where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is the dissociation constant of the tracer for ERα.
-
Visualizations
Signaling Pathway
Caption: Lasofoxifene signaling pathway.
Experimental Workflow
Caption: Fluorescence polarization assay workflow.
Logical Relationship of FP Signal
Caption: Logic of FP signal change.
References
Dissolving Lasofoxifene HCl for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasofoxifene, a selective estrogen receptor modulator (SERM), is a nonsteroidal compound that exhibits high binding affinity for the estrogen receptor (ER). Its mechanism of action involves the modulation of ER activity, leading to potential therapeutic applications in conditions such as osteoporosis and breast cancer. Accurate and reproducible in vitro studies are crucial for elucidating the pharmacological profile of Lasofoxifene. A critical first step in these experiments is the proper dissolution of Lasofoxifene hydrochloride (HCl) to prepare stable and biologically active solutions. This document provides detailed application notes and protocols for the dissolution of Lasofoxifene HCl for use in a variety of in vitro experimental settings.
Solubility of this compound
The solubility of this compound is a key factor in the preparation of stock and working solutions for in vitro assays. Based on available data, this compound exhibits the following solubility characteristics:
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 9.09 mg/mL | 21.98 mM | Requires sonication and pH adjustment to 4 with 1 M HCl for optimal dissolution. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - | |
| Chloroform | Soluble | - | Not suitable for in vitro biological experiments. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This high-concentration stock can then be serially diluted in cell culture medium for various in vitro applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
1 M Hydrochloric Acid (HCl), sterile
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Sterile, filter-equipped pipette tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of Lasofoxifene: 413.56 g/mol ), weigh out 4.14 mg of the compound.
-
Initial Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, this would be slightly less than the final desired volume to account for the addition of HCl.
-
pH Adjustment: Carefully add 1 M HCl dropwise to the DMSO-Lasofoxifene HCl mixture while monitoring the pH. The target pH is 4.0. This step is crucial for complete dissolution.
-
Sonication: Place the vial in a water bath sonicator and sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with anhydrous DMSO.
-
Sterilization: While DMSO is inherently bacteriostatic, if further sterilization is required for sensitive applications, the stock solution can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO (e.g., a PTFE filter).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is expected to be stable for several months.
Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the 10 mM this compound DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile, filter-equipped pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired working concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound. For example, to prepare a 1 µM working solution, you can first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution, and then dilute this intermediate solution 1:100 in media to get the final 1 µM concentration.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1][2] A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to ensure stability and biological activity.
Signaling Pathway and Experimental Workflow
Lasofoxifene Mechanism of Action
Lasofoxifene acts as a selective estrogen receptor modulator. It binds to estrogen receptors (ERα and ERβ), which are intracellular receptors. Upon binding, the Lasofoxifene-ER complex translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, depending on the tissue and the co-regulatory proteins present.
Caption: Lasofoxifene binds to the estrogen receptor, leading to its translocation to the nucleus and modulation of gene expression.
Experimental Workflow for In Vitro Dissolution and Cell Treatment
The following diagram illustrates the general workflow for dissolving this compound and preparing it for use in cell-based assays.
Caption: A stepwise workflow for the preparation of this compound solutions for in vitro cell-based assays.
References
Application Notes and Protocols: Lasofoxifene HCl in Murine Models
Introduction
Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant anti-tumor activity in preclinical mouse models of endocrine therapy-resistant breast cancer.[1] It is being investigated for its efficacy in cancers harboring estrogen receptor alpha (ERα/ESR1) mutations, which often confer resistance to standard endocrine therapies.[2][3] This document provides detailed application notes and protocols for the dosimetry and administration of Lasofoxifene HCl in mice, intended for researchers, scientists, and drug development professionals.
Dosimetry and Administration Routes
Lasofoxifene has been effectively administered in mice through both subcutaneous (s.c.) injection and oral gavage. The choice of administration route and dosage depends on the specific experimental design and the mouse model being used.
Quantitative Data Summary
The following tables summarize the dosimetry of this compound and co-administered compounds in various murine studies.
Table 1: this compound Dosimetry in Mice
| Route of Administration | Dosage | Dosing Frequency | Vehicle | Mouse Model | Reference |
| Subcutaneous (s.c.) | 1 mg/kg | 5 days/week | 100 μL of PBS containing 15% PEG 400 | NSG mice with MCF7 cell xenografts (MIND model) | [1][2] |
| Subcutaneous (s.c.) | 5 mg/kg | 5 days/week | 100 μL of PBS containing 15% PEG 400 | NSG mice with MCF7 cell xenografts (MIND model) | [1][2] |
| Subcutaneous (s.c.) | 10 mg/kg | 5 days/week | 100 μL of PBS containing 15% PEG 400 | NSG mice with MCF7 cell xenografts (MIND model) | [1][2][4][5] |
Table 2: Dosimetry of Co-administered Agents in Combination Studies with Lasofoxifene
| Compound | Route of Administration | Dosage | Dosing Frequency | Vehicle | Mouse Model | Reference |
| Palbociclib | Oral gavage | 35 mg/kg | 5 days/week | 100 μL of 50 mM sodium lactate (pH 4) | NSG mice with MCF7 cell xenografts (MIND model) | [1] |
| Palbociclib | Oral gavage | 70 mg/kg | 5 days/week | 100 μL of 50 mM sodium lactate (pH 4) | NSG mice with MCF7 cell xenografts (MIND model) | [1][5] |
| Palbociclib | Oral gavage | 100 mg/kg | 5 days/week | Not specified | MIND xenograft model | [4] |
| Fulvestrant | Subcutaneous (s.c.) | 5 mg/mouse | Once per week | 100 μl of mineral oil | NSG mice with MCF7 cell xenografts (MIND model) | [1][4][5] |
Experimental Protocols
Subcutaneous Administration of Lasofoxifene
This protocol is based on studies investigating the efficacy of Lasofoxifene in inhibiting tumor growth in a mammary intraductal (MIND) xenograft model.[1][2][5]
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin syringes (or similar) with a 27-30 gauge needle
-
NSG (NOD scid gamma) mice with mammary intraductal xenografts of human breast cancer cells (e.g., MCF7)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a vehicle solution of 15% PEG 400 in PBS.
-
Calculate the required amount of this compound based on the desired dose (e.g., 1, 5, or 10 mg/kg) and the average weight of the mice.
-
Dissolve the this compound in the vehicle solution to the final desired concentration. Ensure complete dissolution. Prepare fresh dosing solutions as needed.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Lift the skin on the dorsal side (back) of the mouse to create a tent.
-
Insert the needle into the base of the skin tent, parallel to the body, ensuring it does not puncture the underlying muscle.
-
Inject the calculated volume of the Lasofoxifene solution (typically 100 μL) subcutaneously.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Dosing Schedule:
Oral Gavage Administration (for co-administration of Palbociclib)
This protocol describes the oral administration of Palbociclib in combination studies with Lasofoxifene.[1][5]
Materials:
-
Palbociclib
-
50 mM Sodium Lactate buffer (pH 4)
-
Sterile water
-
Animal feeding needles (gavage needles), typically 20-22 gauge with a ball tip
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a 50 mM sodium lactate buffer at pH 4.
-
Suspend Palbociclib in the buffer to the desired concentration (e.g., 35 or 70 mg/kg). Ensure the suspension is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus to the predetermined depth.
-
Administer the calculated volume of the Palbociclib suspension (typically 100 μL) slowly to prevent regurgitation or aspiration.
-
Carefully withdraw the gavage needle.
-
-
Dosing Schedule:
Visualizations
Experimental Workflow for Lasofoxifene Efficacy Study in a MIND Xenograft Model
Caption: Workflow of a preclinical Lasofoxifene study in mice.
Signaling Pathway (Hypothesized)
Caption: Hypothesized mechanism of Lasofoxifene action on mutant ERα.
References
- 1. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. sermonixpharma.com [sermonixpharma.com]
- 5. Lasofoxifene as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Lasofoxifene Resistance in ER+ Breast Cancer
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for experiments involving Lasofoxifene HCl resistance in Estrogen Receptor-Positive (ER+) breast cancer models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to endocrine therapies like lasofoxifene in ER+ breast cancer?
A1: The most well-documented mechanism of acquired resistance to endocrine therapies is the development of mutations in the estrogen receptor alpha gene (ESR1).[1][2][3] These mutations, such as Y537S and D538G, can render the estrogen receptor (ERα) constitutively active, meaning it can signal for cancer cell growth even in the absence of estrogen and despite the presence of endocrine drugs.[2][4][5] Lasofoxifene has shown a higher affinity for these mutant ERs compared to older therapies, making it a more effective treatment option in such cases.[4] Another significant mechanism is the activation of alternative signaling pathways that bypass the ER pathway, such as the PI3K/AKT/mTOR pathway, which can promote tumor cell growth independently of estrogen signaling.[6][7]
Q2: My ER+ breast cancer cells with a known ESR1 mutation are showing resistance to lasofoxifene monotherapy. What is the next step?
A2: While lasofoxifene is potent against ESR1 mutant cancers, resistance can still emerge.[2][4] The recommended next step is to investigate combination therapies. Preclinical and clinical data strongly support combining lasofoxifene with a CDK4/6 inhibitor, such as abemaciclib or palbociclib.[1][2][5] This combination targets both the ER signaling pathway and the cell cycle machinery, often resulting in synergistic anti-tumor activity.[5] For instance, the ELAINE 2 trial showed that the combination of lasofoxifene and abemaciclib resulted in a median progression-free survival of 56 weeks in patients who had progressed on prior endocrine therapy and CDK4/6 inhibitors.[8] Additionally, if PI3K pathway alterations are present, combining lasofoxifene with a PI3K inhibitor could be a viable strategy.[4]
Q3: How does lasofoxifene's efficacy compare to fulvestrant in ESR1-mutant models?
A3: Lasofoxifene has demonstrated encouraging anti-tumor activity, often numerically superior to fulvestrant in patients with ESR1-mutated, endocrine-resistant metastatic breast cancer.[9] In the phase II ELAINE 1 trial, lasofoxifene showed a numerically longer median progression-free survival (PFS) of 5.6 months compared to 3.7 months for fulvestrant.[3][9] Moreover, lasofoxifene achieved a higher objective response rate (13.2% vs. 2.9%) and clinical benefit rate (36.5% vs. 21.6%) than fulvestrant.[3][9] A key indicator of target engagement, the reduction in ESR1 mutant allele fraction in circulating tumor DNA, was also greater in patients treated with lasofoxifene (82.9% of patients) compared to fulvestrant (61.5% of patients).[3][9]
Section 2: Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT/XTT)
| Observed Problem | Potential Cause | Troubleshooting Step |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Inconsistent drug concentration. | 1. Ensure a single-cell suspension before seeding; mix gently between pipetting. 2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Prepare a master mix of the drug dilution to add to all relevant wells. |
| IC50 value for lasofoxifene is unexpectedly high in a sensitive cell line. | 1. Drug degradation. 2. Cell line contamination or misidentification. 3. Incorrect assay timing. | 1. Prepare fresh drug dilutions from a validated stock for each experiment. 2. Perform cell line authentication (e.g., STR profiling). 3. Optimize incubation time; typically 48-72 hours is sufficient for endocrine therapies. |
| Resistant cell line shows no significant difference in viability compared to the parental (sensitive) line. | 1. Loss of resistant phenotype. 2. Insufficient drug concentration range. 3. Suboptimal assay conditions. | 1. Culture resistant cells in the continuous presence of a maintenance dose of lasofoxifene. 2. Broaden the drug concentration range to ensure you capture the full dose-response curve. 3. Ensure the formazan crystals are fully dissolved before reading the absorbance. |
Guide 2: Difficulty Generating a Stable Lasofoxifene-Resistant Cell Line
| Observed Problem | Potential Cause | Troubleshooting Step |
| Massive cell death after initial drug exposure. | The starting concentration of lasofoxifene is too high. | Begin with a low concentration, such as the IC20 (the concentration that inhibits 20% of cell growth), and gradually increase the dose.[10] |
| Cells stop proliferating after several passages in the drug. | 1. Drug concentration was increased too quickly. 2. The cell line is not amenable to developing resistance through this mechanism. | 1. Maintain the cells at a specific drug concentration for at least 2-3 passages before escalating the dose.[10] If significant cell death occurs, revert to the previous concentration for a longer period.[10] 2. Consider alternative methods like genetic engineering (e.g., CRISPR-Cas9 to introduce an ESR1 mutation).[10] |
| Resistant phenotype is lost when the drug is removed. | The resistance mechanism is transient or adaptive. | Maintain the established resistant cell line in a culture medium containing a maintenance dose of lasofoxifene to ensure the selective pressure is constant. Create frozen stocks of the resistant cells at various passages.[10] |
Section 3: Quantitative Data Summary
The following tables summarize key findings from preclinical and clinical studies on lasofoxifene.
Table 1: Clinical Efficacy of Lasofoxifene vs. Fulvestrant (ELAINE 1 Trial) Population: ER+/HER2- metastatic breast cancer patients with an ESR1 mutation who progressed on an AI + CDK4/6i.
| Endpoint | Lasofoxifene (n=52) | Fulvestrant (n=51) | P-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.7 months | 0.138 |
| Objective Response Rate (ORR) | 13.2% | 2.9% | 0.124 |
| Clinical Benefit Rate (CBR) at 24 weeks | 36.5% | 21.6% | 0.117 |
| 12-month PFS Rate | 30.7% | 14.1% | N/A |
| (Data sourced from references[3][9]) |
Table 2: Clinical Efficacy of Lasofoxifene + Abemaciclib (ELAINE 2 Trial) Population: ER+/HER2-, ESR1-mutant metastatic breast cancer patients who progressed on endocrine therapy + CDK4/6i.
| Endpoint | Lasofoxifene + Abemaciclib (n=29) |
| Median Progression-Free Survival (PFS) | 56.0 weeks |
| Clinical Benefit Rate (CBR) | 65.5% |
| Objective Response Rate (ORR) | 56.0% |
| (Data sourced from reference[8]) |
Section 4: Key Experimental Protocols
Protocol 1: Generation of Lasofoxifene-Resistant MCF-7 Cells
This protocol describes the gradual dose escalation method to develop resistance.
-
Initial IC50 Determination: First, determine the IC50 of lasofoxifene in the parental MCF-7 cell line using an MTT or CellTiter-Glo assay.
-
Initiation of Resistance Induction: Culture MCF-7 cells in their standard medium (e.g., DMEM with 10% FBS). Introduce lasofoxifene at a starting concentration equal to the IC20 (concentration that inhibits 20% of growth).[10]
-
Dose Escalation: Once the cells reach 80% confluency and their growth rate stabilizes (typically after 2-3 passages), increase the lasofoxifene concentration by approximately 1.5 to 2.0-fold.[11]
-
Monitoring and Maintenance: If significant cell death (>50%) is observed after a dose increase, reduce the concentration to the previous level and maintain for several more passages before attempting to increase it again.[10]
-
Confirmation of Resistance: This process can take 6-12 months. Once cells are stably growing in a significantly higher concentration of lasofoxifene (e.g., 1 µM), confirm the resistant phenotype by performing a dose-response curve and comparing the new IC50 to that of the parental cells. The resistant line should exhibit a significantly higher IC50.
-
Cryopreservation: Freeze down vials of the resistant cells at regular intervals (e.g., every 5-10 passages) to ensure a backup supply.[10]
Protocol 2: Western Blot for PI3K/AKT Pathway Activation
This protocol is for assessing the protein levels of key components of the PI3K/AKT pathway.
-
Protein Extraction: Grow parental and lasofoxifene-resistant cells to 80-90% confluency. Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto a 4-12% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-AKT (Ser473), total AKT, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Increased p-AKT/total AKT ratio in resistant cells would indicate pathway activation.
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
Caption: Estrogen Receptor signaling in sensitive cells and Lasofoxifene action.
Caption: Key mechanisms of resistance to Lasofoxifene in ER+ breast cancer.
Caption: Troubleshooting workflow for overcoming Lasofoxifene resistance.
References
- 1. youtube.com [youtube.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. youtube.com [youtube.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
Technical Support Center: Optimizing Lasofoxifene HCl Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Lasofoxifene HCl dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Lasofoxifene and what is its mechanism of action?
A1: Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM). It selectively binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity. Its mechanism of action is tissue-specific, acting as an estrogen agonist in some tissues and an antagonist in others. In bone, it mimics the effects of estrogen, promoting bone health, while in breast and uterine tissues, it acts as an antagonist, inhibiting estrogen-dependent cell proliferation.
Q2: What are the primary research applications for Lasofoxifene in in vivo studies?
A2: Based on its mechanism of action, Lasofoxifene is primarily used in preclinical in vivo models for:
-
Osteoporosis: To study its effects on bone mineral density and fracture prevention.
-
Breast Cancer: To investigate its efficacy in inhibiting tumor growth and metastasis, particularly in estrogen receptor-positive (ER+) models and those with ESR1 mutations.
-
Vaginal Atrophy: To assess its potential for treating symptoms associated with reduced estrogen levels.
Q3: What is a typical starting dose for Lasofoxifene in rodent models?
A3: The starting dose of Lasofoxifene can vary significantly depending on the animal model, disease indication, and route of administration. Based on published studies, here are some general guidelines:
-
For breast cancer xenograft models in mice: Subcutaneous (s.c.) doses have been reported in the range of 1-10 mg/kg, administered 5 days a week.
-
For osteoporosis models in rats: Oral gavage (p.o.) doses have been explored in a wide range, from 0.01 to 10 mg/kg daily. Developmental studies have used lower doses of 0.01, 0.03, and 0.1 mg/kg/day.
It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental setup.
Q4: What are the common routes of administration for Lasofoxifene in animal studies?
A4: The most common routes of administration for Lasofoxifene in preclinical research are:
-
Oral Gavage (p.o.): This route is often used for daily administration and mimics the clinical route of administration in humans.
-
Subcutaneous Injection (s.c.): This route can provide a more sustained release profile and is also frequently used.
Q5: How frequently should Lasofoxifene be administered?
A5: Dosing frequency depends on the pharmacokinetic properties of Lasofoxifene in the specific animal model. In many published studies, a daily or 5 days a week administration schedule is used for both oral and subcutaneous routes. However, the optimal frequency should be determined based on the half-life of the compound in the target species and the desired therapeutic window.
Troubleshooting Guide
Q1: I am observing unexpected animal mortality or significant weight loss in my study. What could be the cause and how can I address it?
A1:
-
Potential Cause: The dose of Lasofoxifene may be too high, leading to toxicity. In rats, maternal toxicity, including decreased body weight and food consumption, has been observed at higher doses.[1]
-
Troubleshooting Steps:
-
Review Dosage: Compare your current dose to the established effective and tolerated doses in the literature for your specific animal model and disease.
-
Dose De-escalation: Reduce the dose to a lower, previously reported safe level.
-
Monitor Animal Health: Implement more frequent monitoring of animal weight, food and water intake, and clinical signs of distress.
-
Consider a Different Route: If using a route with rapid absorption, consider a route with a slower, more sustained release.
-
Q2: My Lasofoxifene treatment is not showing the expected efficacy in my in vivo model. What are some possible reasons?
A2:
-
Potential Causes:
-
Insufficient Dosage: The dose may be too low to achieve a therapeutic concentration at the target site.
-
Inappropriate Vehicle: The vehicle used to dissolve or suspend Lasofoxifene may not be optimal, leading to poor bioavailability.
-
Incorrect Administration: Improper administration technique (e.g., incorrect gavage or injection) can lead to variability and lack of efficacy.
-
Model Resistance: The specific cell line or animal model may have intrinsic or acquired resistance to SERMs.
-
-
Troubleshooting Steps:
-
Dose Escalation Study: If no toxicity is observed, consider performing a dose-escalation study to determine if a higher dose yields the desired effect.
-
Vehicle Optimization: Ensure the vehicle is appropriate for the chosen route of administration and that Lasofoxifene is properly dissolved or suspended. Refer to the experimental protocols section for a suggested vehicle.
-
Verify Administration Technique: Ensure all personnel are properly trained in the administration technique being used.
-
Characterize Your Model: Confirm the estrogen receptor status of your tumor model or the relevant characteristics of your disease model.
-
Q3: I am observing high variability in my experimental results between animals in the same treatment group. What can I do to improve consistency?
A3:
-
Potential Causes:
-
Inconsistent Dosing Preparation: Inaccurate weighing of the compound or improper preparation of the dosing solution can lead to variability.
-
Variable Administration: Inconsistent volumes or techniques during administration can result in different effective doses for each animal.
-
Animal-to-Animal Variation: Biological variability is inherent in in vivo studies.
-
-
Troubleshooting Steps:
-
Standardize Dosing Preparation: Implement a strict protocol for preparing the dosing solution, including using a calibrated balance and ensuring thorough mixing. Prepare a fresh solution for each experiment.
-
Ensure Consistent Administration: Use calibrated syringes or pipettes for administration. Ensure the volume administered is adjusted for each animal's body weight.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variation.
-
Randomize and Blind: Implement randomization of animals to treatment groups and blinding of the individuals performing the experiments and analyzing the data to reduce bias.
-
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of Lasofoxifene in Rodent Models
| Animal Model | Disease/Application | Route of Administration | Dosage Range | Dosing Frequency | Reference |
| Mouse | Breast Cancer Xenograft (MCF7) | Subcutaneous (s.c.) | 1, 5, 10 mg/kg | 5 days/week | [2] |
| Mouse | Collagen-Induced Arthritis | Subcutaneous (s.c.) | 4 mg/mouse | 5 days/week | [3] |
| Rat | Osteoporosis (Ovariectomized) | Oral Gavage (p.o.) | 0.01 - 10 mg/kg | Daily | [1] |
| Rat | Pre- and Postnatal Development | Oral Gavage (p.o.) | 0.01, 0.03, 0.1 mg/kg | Daily | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of Lasofoxifene for Subcutaneous (s.c.) Injection in Mice
-
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Insulin syringes (or similar) for injection
-
-
Vehicle Preparation (PBS with 15% PEG 400):
-
In a sterile container, combine 85 mL of sterile PBS with 15 mL of PEG 400.
-
Mix thoroughly by vortexing or inverting until a homogenous solution is achieved.
-
-
Dosing Solution Preparation (Example for a 10 mg/kg dose in a 20g mouse):
-
Calculation:
-
Dose (mg/animal) = 10 mg/kg * 0.02 kg = 0.2 mg
-
Assuming an injection volume of 100 µL (0.1 mL), the required concentration is 0.2 mg / 0.1 mL = 2 mg/mL.
-
-
Preparation:
-
Weigh the required amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 2 mg/mL solution, weigh 2 mg of this compound.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of the PBS/15% PEG 400 vehicle to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. A brief sonication may be used if necessary to aid dissolution.
-
-
-
Administration:
-
Gently restrain the mouse.
-
Draw the appropriate volume of the dosing solution into an insulin syringe.
-
Lift the skin on the back of the mouse to form a tent.
-
Insert the needle into the subcutaneous space and inject the solution.
-
Observe the animal briefly after injection to ensure there are no adverse reactions.
-
Protocol 2: Preparation and Administration of Lasofoxifene for Oral Gavage (p.o.) in Rats (General Guidance)
Note: A specific vehicle for oral gavage of Lasofoxifene was not identified in the searched literature. A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% carboxymethylcellulose (CMC) in water. It is crucial to test the stability and homogeneity of the suspension before use.
-
Materials:
-
This compound powder
-
0.5% Carboxymethylcellulose (CMC) in sterile water
-
Sterile conical tubes
-
Calibrated balance
-
Homogenizer or magnetic stirrer
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
-
Vehicle Preparation (0.5% CMC):
-
Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously to avoid clumping.
-
Continue stirring until the CMC is fully hydrated and the solution is homogenous.
-
-
Dosing Suspension Preparation (Example for a 1 mg/kg dose in a 200g rat):
-
Calculation:
-
Dose (mg/animal) = 1 mg/kg * 0.2 kg = 0.2 mg
-
Assuming a gavage volume of 1 mL, the required concentration is 0.2 mg/mL.
-
-
Preparation:
-
Weigh the required amount of this compound powder. To prepare 10 mL of a 0.2 mg/mL suspension, weigh 2 mg of this compound.
-
Transfer the powder to a sterile conical tube.
-
Add a small amount of the 0.5% CMC vehicle and triturate to form a paste.
-
Gradually add the remaining vehicle up to 10 mL while continuously mixing with a homogenizer or magnetic stirrer to ensure a uniform suspension.
-
-
-
Administration:
-
Gently restrain the rat.
-
Draw the appropriate volume of the suspension into a syringe fitted with an oral gavage needle. Ensure the suspension is well-mixed immediately before drawing it into the syringe.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Observe the animal for any signs of distress during and after the procedure.
-
Visualizations
Caption: Lasofoxifene Signaling Pathway.
Caption: In Vivo Efficacy Study Workflow.
Caption: Dosage Optimization Decision Tree.
References
Technical Support Center: Investigating Off-Target Effects of Lasofoxifene HCl in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of Lasofoxifene HCl in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a third-generation, non-steroidal selective estrogen receptor modulator (SERM). It exhibits high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Its primary mechanism of action is to act as an agonist or antagonist of these receptors in a tissue-specific manner. For example, it generally displays antagonist activity in breast and uterine tissues while showing agonist activity in bone, which forms the basis of its investigation for osteoporosis and ER-positive breast cancer.
Q2: Are there any known or suspected off-target effects of this compound?
While Lasofoxifene is known for its high affinity for estrogen receptors, some research has suggested potential off-target activities. One notable suspected off-target interaction is its potential role as an inverse agonist at the CB2 cannabinoid receptor. As with many small molecules, it is crucial to experimentally verify its selectivity in the context of the cell system being used. Comprehensive selectivity profiling, for instance through services like the Eurofins SafetyScreen44 panel, can help identify potential off-target interactions across a broad range of receptors, kinases, and ion channels.[1][2]
Q3: Which cell-based assays are recommended for identifying off-target effects of this compound?
A multi-faceted approach is recommended. This can include:
-
Broad Ligand Binding Panels: Screening against a panel of receptors, channels, and transporters to identify potential binding interactions.
-
Kinase Profiling Assays: Assessing the effect of Lasofoxifene on a wide range of kinases to identify any inhibitory activity.
-
Nuclear Receptor Activation/Inhibition Assays: Using reporter gene assays for a panel of nuclear receptors other than the estrogen receptors to check for cross-reactivity.
-
Phenotypic Assays: High-content imaging or other phenotypic screens can reveal unexpected cellular effects that may be indicative of off-target activity.
-
Transcriptomic/Proteomic Analysis: Global analysis of gene or protein expression changes in response to Lasofoxifene treatment can provide clues about the engagement of off-target pathways.
Q4: How can I distinguish between a true off-target effect and cytotoxicity in my cell-based assay?
It is critical to run a cell viability or cytotoxicity assay in parallel with your functional assays. A decrease in signal in a functional assay could be due to a specific inhibitory off-target effect or simply because the cells are dying at the concentration of Lasofoxifene being tested. By determining the concentration range at which Lasofoxifene is not cytotoxic, you can more confidently attribute any observed functional effects to specific on- or off-target activities.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. |
| Edge effects due to evaporation. | Avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound precipitation at higher concentrations. | Visually inspect wells for precipitation. Reduce the final DMSO concentration. Consider using a solubilizing agent, but validate its compatibility with the assay. | |
| Unexpected decrease in cell viability at low Lasofoxifene concentrations | Contamination of the compound stock or cell culture. | Test for mycoplasma and other contaminants. Use fresh, sterile reagents. |
| Off-target cytotoxic effects. | This could be a genuine finding. Confirm with a different viability assay (e.g., one based on a different principle like membrane integrity vs. metabolic activity). | |
| Inconsistent results across different experiments | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of the experiment. |
| Instability of Lasofoxifene in culture medium. | Prepare fresh dilutions of Lasofoxifene for each experiment from a frozen stock. Minimize the exposure of the compound to light. |
Reporter Gene Assays (for Nuclear Receptors and other pathways)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in untreated control wells | "Leaky" promoter in the reporter construct. | Use a reporter construct with a minimal promoter that has low basal activity. |
| Over-transfection of the reporter plasmid. | Optimize the amount of plasmid DNA used for transfection. | |
| Using white plates which can have high background. | Black plates are generally recommended for the best signal-to-noise ratio in luminescence assays.[3] | |
| Low signal or poor dynamic range | Low transfection efficiency. | Optimize the transfection protocol for your specific cell line (e.g., reagent-to-DNA ratio, cell density). |
| Insufficient expression of the target receptor. | Consider using a cell line with higher endogenous expression or co-transfect with an expression vector for the receptor of interest. | |
| Inappropriate incubation time. | Perform a time-course experiment to determine the optimal incubation time for maximal signal induction. | |
| Ambiguous results (partial agonism/antagonism) | Mixed agonist/antagonist properties of Lasofoxifene on the target. | This is a known characteristic of SERMs. To dissect this, run the assay in the presence and absence of a known agonist for the receptor to clearly define antagonist effects. |
| Off-target effects on the signaling pathway leading to reporter activation. | Use a control cell line that does not express the receptor of interest to see if the effect persists. |
Competitive Binding Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | The radiolabeled or fluorescent ligand is binding to components other than the receptor. | Increase the concentration of the blocking agent in the assay buffer (e.g., BSA). Optimize the washing steps to more effectively remove unbound ligand. |
| The concentration of the labeled ligand is too high. | Use a concentration of labeled ligand at or below its Kd for the receptor. | |
| No displacement of the labeled ligand by Lasofoxifene | Lasofoxifene does not bind to the target receptor. | This is a valid negative result. |
| The concentration of Lasofoxifene is too low. | Test a wider and higher range of Lasofoxifene concentrations. | |
| The labeled ligand has a much higher affinity than Lasofoxifene. | This can make it difficult to see competition. If possible, use a labeled ligand with a lower affinity. | |
| Poor Z'-factor (<0.5) | Inconsistent pipetting or reagent addition. | Use calibrated pipettes and consider using automated liquid handlers for high-throughput screens. |
| Instability of the receptor protein. | Ensure proper storage and handling of the receptor preparation. Perform the assay on ice if the receptor is known to be unstable. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for assessing the cytotoxic potential of this compound in a 96-well format.
Materials:
-
Cell line of interest (e.g., MCF-7 for on-target, or a relevant cell line for off-target investigation)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest Lasofoxifene concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the results to the vehicle-treated control wells (set as 100% viability) and plot the percentage of cell viability against the log of Lasofoxifene concentration to determine the IC50 value.
Nuclear Receptor Activation Reporter Gene Assay
This protocol describes a method to assess if this compound activates or inhibits a specific nuclear receptor using a luciferase reporter.
Materials:
-
HEK293T or other suitable host cell line
-
Luciferase reporter plasmid containing response elements for the nuclear receptor of interest (e.g., PPRE-luc for PPARs)
-
Expression plasmid for the nuclear receptor of interest (if not endogenously expressed)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Opti-MEM or similar serum-free medium
-
This compound
-
Known agonist and antagonist for the receptor of interest (positive and negative controls)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the reporter plasmid, the nuclear receptor expression plasmid (if needed), and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. To test for antagonist activity, co-treat with a known agonist at its EC50 concentration. Include vehicle, agonist-only, and antagonist-only controls.
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. For agonist mode, plot the normalized luciferase activity against the log of Lasofoxifene concentration. For antagonist mode, plot the percentage of inhibition of the agonist response against the log of Lasofoxifene concentration.
Competitive Binding Assay (Fluorescence Polarization)
This protocol is for determining the binding affinity of this compound to a purified nuclear receptor ligand-binding domain (LBD).
Materials:
-
Purified, recombinant nuclear receptor LBD (e.g., ERα-LBD, PPARγ-LBD)
-
Fluorescently labeled ligand (Fluormone™) for the receptor of interest
-
Assay buffer (optimized for the specific receptor)
-
This compound
-
Known unlabeled ligand for the receptor (positive control)
-
Black, low-volume 384-well plates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the known unlabeled ligand in the assay buffer. Prepare a working solution of the receptor LBD and the fluorescent ligand in the assay buffer.
-
Assay Setup: In a 384-well plate, add the this compound dilutions.
-
Receptor Addition: Add the receptor LBD solution to all wells except for the "no receptor" controls.
-
Fluorescent Ligand Addition: Add the fluorescent ligand solution to all wells. Include controls for no competitor (maximum polarization) and a high concentration of unlabeled ligand (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a duration optimized for the specific receptor-ligand pair (e.g., 1-4 hours), protected from light.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the millipolarization (mP) values against the log of the Lasofoxifene concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki can be calculated.
Data Presentation
Table 1: On-Target Activity of this compound
| Parameter | ERα | ERβ | Cell Line | Assay Type | Reference |
| Binding Affinity (IC50) | 1.5 nM | High Affinity | Human | Radioligand Binding | [4] |
| Antagonistic Activity (IC50) | Potent | Potent | MCF-7 (WT) | Proliferation | [5][6] |
| Antagonistic Activity (IC50) | Potent | Not Reported | MCF-7 (Y537S mutant) | Proliferation | [5][6] |
Table 2: Potential Off-Target Activity of this compound
| Target | Activity | Assay Type | Comments | Reference |
| CB2 Cannabinoid Receptor | Inverse Agonist (Suspected) | Not specified in source | May contribute to effects on bone metabolism. | DrugBank |
Visualizations
Caption: On-target signaling pathway of Lasofoxifene.
Caption: Workflow for investigating off-target effects.
Caption: Hypothetical off-target pathway via CB2 receptor.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Scholars@Duke publication: Lasofoxifene versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial. [scholars.duke.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]
- 6. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Lasofoxifene HCl experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lasofoxifene HCl. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or precipitates upon dilution in cell culture media. What should I do?
A1: This is a common issue related to the solubility of this compound. Here are the key steps to troubleshoot this problem:
-
Stock Solution Preparation: this compound is soluble in organic solvents like DMSO and dimethyl formamide (DMF). It is sparingly soluble in aqueous buffers. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved before further dilution.
-
Storage of Stock Solution: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions at -20°C should be used within a month, while those at -80°C can be stable for up to six months.
-
Working Dilutions: When preparing working concentrations for your cell-based assays, it is crucial to dilute the DMSO stock solution directly into your pre-warmed cell culture media with vigorous mixing. Avoid preparing intermediate dilutions in aqueous buffers like PBS, as this can cause precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Fresh Preparations: Aqueous solutions of Lasofoxifene are not stable and should be prepared fresh for each experiment. Do not store diluted Lasofoxifene in cell culture media for extended periods.
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
A2: Inconsistent IC50 values can arise from several factors, ranging from compound handling to experimental variability. Below is a checklist of potential causes and solutions:
| Potential Cause | Troubleshooting Recommendation |
| Compound Instability | As mentioned in Q1, ensure proper preparation and fresh dilution of this compound for each experiment. Aqueous solutions are unstable. |
| Cell Line Health and Passage Number | Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for mycoplasma contamination. |
| Serum Batch Variability | Different batches of fetal bovine serum (FBS) can contain varying levels of endogenous hormones and growth factors, which can interfere with the activity of a SERM like Lasofoxifene. If possible, use charcoal-stripped FBS to reduce the concentration of endogenous steroids. If not, try to use the same batch of FBS for a series of related experiments. |
| Cell Seeding Density | Inconsistent cell seeding density can lead to variability in proliferation rates and drug response. Ensure a uniform single-cell suspension before seeding and optimize the cell number to ensure they are in the logarithmic growth phase during the experiment. |
| Assay Incubation Time | The duration of drug exposure can significantly impact the IC50 value. Optimize and maintain a consistent incubation time for all experiments. |
| Assay Method | Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels). Ensure you are using the same assay and that the readout is within the linear range of the assay. |
Q3: I am not seeing the expected decrease in Estrogen Receptor Alpha (ERα) protein levels after Lasofoxifene treatment in my Western blot.
A3: Lasofoxifene is a Selective Estrogen Receptor Modulator (SERM), and unlike Selective Estrogen Receptor Degraders (SERDs) like fulvestrant, it does not typically induce significant degradation of wild-type ERα. In fact, SERMs can sometimes stabilize the ERα protein. If you are working with wild-type ERα-positive cell lines (e.g., MCF-7), you should not expect to see a marked decrease in total ERα levels. However, if you are working with specific ESR1 mutant cell lines, the effect on receptor stability might differ.
For troubleshooting the Western blot itself (e.g., no or weak signal), please refer to the detailed protocol and troubleshooting section below.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of ER-positive breast cancer cells (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS (or charcoal-stripped FBS)
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture media to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight media from the cells and add 100 µL of the media containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for ERα
This protocol outlines the detection of total ERα protein levels in breast cancer cells following treatment with this compound.
Materials:
-
MCF-7 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα (e.g., Rabbit anti-ERα, diluted according to manufacturer's instructions)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Plate and treat MCF-7 cells with this compound as desired. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary ERα antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR) for Estrogen-Responsive Genes (e.g., TFF1/pS2)
This protocol describes how to measure the expression of an estrogen-responsive gene, TFF1 (pS2), in response to this compound treatment.
Materials:
-
MCF-7 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for TFF1 and a housekeeping gene (e.g., GAPDH)
-
TFF1 Forward Primer (example): 5'-CATCGACGTCCCTCCAGAAG-3'
-
TFF1 Reverse Primer (example): 5'-GGCAGATCCCTGCAGAAGTC-3'
-
GAPDH Forward Primer (example): 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse Primer (example): 5'-TTGAGGTCAATGAAGGGGTC-3'
-
Procedure:
-
Cell Treatment and RNA Extraction: Treat MCF-7 cells with this compound. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA.
-
qPCR Run: Perform the qPCR using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
-
Data Analysis: Determine the Cq values for TFF1 and the housekeeping gene. Calculate the relative expression of TFF1 using the ΔΔCq method.
Data Presentation
Table 1: Representative IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | ER Status | ESR1 Mutation | IC50 (nM) | Notes |
| MCF-7 | Positive | Wild-Type | 0.1 - 10 | Potent anti-proliferative activity. |
| T47D | Positive | Wild-Type | 0.5 - 15 | Similar activity to MCF-7. |
| MCF-7 Y537S | Positive | Y537S | 1 - 20 | Retains activity in this common resistance mutation. |
| MCF-7 D538G | Positive | D538G | 5 - 50 | May show slightly reduced sensitivity compared to Y537S. |
| MDA-MB-231 | Negative | N/A | >10,000 | Expected to be inactive due to lack of ER expression. |
Note: These values are illustrative and can vary based on experimental conditions.
Visualizations
Technical Support Center: Investigating the Impact of ESR1 Mutation Heterogeneity on Lasofoxifene HCl Response
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and experimentally addressing the impact of ESR1 mutation heterogeneity on the response to Lasofoxifene HCl.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lasofoxifene, and how is it affected by ESR1 mutations?
Lasofoxifene is a next-generation, nonsteroidal selective estrogen receptor modulator (SERM). It binds to the estrogen receptor (ERα), inducing a conformational change that prevents the receptor from adopting an active state. This blocks the downstream signaling pathways that promote tumor cell proliferation. Unlike some other endocrine therapies, Lasofoxifene has demonstrated efficacy against both wild-type and mutant ESR1. Acquired mutations in the ligand-binding domain of ESR1, such as Y537S and D538G, can lead to constitutive, ligand-independent activation of the receptor, a common mechanism of resistance to aromatase inhibitors. Lasofoxifene is designed to be effective against these constitutively active mutant ERα proteins.[1][2][3]
Q2: What is the clinical evidence for the efficacy of Lasofoxifene in patients with ESR1 mutations?
Clinical trials, such as the Phase II ELAINE 1 and ELAINE 2 studies, have demonstrated the anti-tumor activity of Lasofoxifene in patients with ER+/HER2- metastatic breast cancer harboring ESR1 mutations who have progressed on prior therapies.[4][5] In the ELAINE 1 trial, Lasofoxifene showed a numerical improvement in progression-free survival (PFS), clinical benefit rate (CBR), and objective response rate (ORR) compared to fulvestrant.[2][5][6] The ELAINE 2 trial showed that Lasofoxifene in combination with abemaciclib was well-tolerated and exhibited meaningful antitumor activity in this patient population.[4]
Q3: How does the heterogeneity of ESR1 mutations (e.g., Y537S vs. D538G) potentially impact the response to Lasofoxifene?
While Lasofoxifene has shown broad activity against various ESR1 mutations, the specific mutation may influence the degree of response. For instance, in the ELAINE 1 trial, exploratory analyses of patients with the Y537S ESR1 mutation showed that Lasofoxifene numerically improved median PFS relative to fulvestrant.[7] Different mutations can confer varying levels of constitutive activity and altered conformations to the ERα protein, which may subtly affect drug binding and efficacy. Further preclinical and clinical studies are needed to fully elucidate the differential response to Lasofoxifene based on specific ESR1 mutations.
Q4: What is the significance of monitoring ESR1 mutant allele fraction (MAF) in circulating tumor DNA (ctDNA) during Lasofoxifene treatment?
Monitoring ESR1 MAF in ctDNA provides a non-invasive method to assess treatment response and target engagement. A decrease in the ESR1 MAF suggests that Lasofoxifene is effectively targeting and eliminating the tumor cells harboring these mutations. In the ELAINE 1 trial, a greater reduction in ESR1 MAF was observed in patients treated with Lasofoxifene compared to fulvestrant, which was consistent with the observed clinical benefits.[2][6][8]
Q5: Does the presence of co-mutations with ESR1 affect the efficacy of Lasofoxifene?
Analysis from the ELAINE 2 study suggests that the efficacy of Lasofoxifene in combination with abemaciclib is not negatively impacted by the presence of common co-occurring genomic alterations such as mutations in TP53 and PIK3CA, or amplifications in CCND1 and FGFR1.[6] This suggests that the combination may be effective even in the presence of other resistance mechanisms.
Troubleshooting Guides
ESR1 Mutation Detection in ctDNA using Droplet Digital PCR (ddPCR)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or low detection of ESR1 mutations in a patient expected to be positive | Low ctDNA yield or quality. | - Ensure proper blood collection and plasma processing protocols are followed. - Quantify total cfDNA to assess yield before proceeding with ddPCR. - Consider using a ctDNA extraction kit optimized for low input amounts. |
| Assay sensitivity is insufficient for low MAF. | - Optimize the ddPCR assay, including primer and probe concentrations and annealing temperature. - Increase the amount of input cfDNA if possible. - Confirm the limit of detection (LOD) of your assay using synthetic standards. | |
| Mutation is not covered by the ddPCR assay panel. | - Use a broader panel of ddPCR assays targeting multiple known ESR1 mutations. - Consider using Next-Generation Sequencing (NGS) for a more comprehensive mutation profile if a specific mutation is suspected but not detected. | |
| High background or false positives in no-template controls (NTCs) | Contamination of reagents or workspace. | - Use dedicated PCR workstations and aerosol-resistant pipette tips. - Aliquot reagents to avoid repeated freeze-thaw cycles and potential contamination. - Regularly decontaminate work surfaces and equipment with a DNA-removing solution. |
| Primer/probe cross-reactivity or non-specific amplification. | - Redesign primers and probes with high specificity. - Optimize the annealing temperature of the PCR reaction. | |
| Poor separation between positive and negative droplets | Suboptimal PCR conditions. | - Perform a temperature gradient to determine the optimal annealing/extension temperature. - Adjust primer and probe concentrations. |
| Presence of PCR inhibitors in the sample. | - Include a DNA purification step to remove potential inhibitors. - Dilute the sample to reduce the concentration of inhibitors, if possible without compromising sensitivity. |
Cell Viability (SRB) Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding. | - Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. - Mix the cell suspension thoroughly before and during plating. - Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS. |
| Inconsistent drug concentration. | - Prepare drug dilutions accurately and mix well before adding to the cells. | |
| Low signal or poor dynamic range | Insufficient cell number or overgrowth. | - Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase at the end of the experiment. - Perform a cell titration experiment to determine the linear range of the SRB assay for your specific cell line. |
| Incomplete cell fixation or staining. | - Ensure complete fixation with cold 10% TCA for at least 1 hour. - Ensure the SRB staining solution completely covers the cell monolayer. | |
| High background | Incomplete removal of unbound SRB dye. | - Wash the plates thoroughly with 1% acetic acid (at least 4 times) to remove all unbound dye. |
| SRB dye binding to serum proteins. | - Ensure all media is removed before the fixation step. |
Western Blotting for ERα
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Weak or no ERα band | Low ERα expression in the cell line. | - Use a positive control cell line known to express high levels of ERα (e.g., MCF-7). |
| Insufficient protein loading. | - Perform a protein quantification assay (e.g., BCA) to ensure equal and sufficient protein loading. | |
| Inefficient protein transfer. | - Confirm successful transfer by staining the membrane with Ponceau S before blocking. - Optimize transfer time and voltage/current. | |
| Suboptimal antibody concentration or incubation time. | - Titrate the primary antibody concentration. - Increase the primary antibody incubation time (e.g., overnight at 4°C). | |
| High background | Insufficient blocking. | - Increase blocking time or use a different blocking agent (e.g., 5% non-fat milk or BSA). |
| Primary or secondary antibody concentration is too high. | - Decrease the antibody concentrations. | |
| Inadequate washing. | - Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity. | - Use a more specific monoclonal antibody. - Perform a BLAST search to check for potential cross-reactivity of the antibody's immunogen. |
| Protein degradation. | - Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice. |
Quantitative Data Summary
Table 1: Efficacy of Lasofoxifene vs. Fulvestrant in the ELAINE 1 Trial
| Endpoint | Lasofoxifene (n=52) | Fulvestrant (n=51) | p-value | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.7 months | 0.138 | 0.699 (0.434–1.125) |
| Clinical Benefit Rate (CBR) at 24 weeks | 36.5% | 21.6% | 0.117 | - |
| Objective Response Rate (ORR) | 13.2% | 2.9% | 0.124 | - |
| 6-month PFS Rate | 53.4% | 37.9% | - | - |
| 12-month PFS Rate | 30.7% | 14.1% | - | - |
| Decrease in ESR1 MAF (baseline to week 8) | 82.9% of patients | 61.5% of patients | - | - |
| Data from the ELAINE 1 Phase II clinical trial.[2][5][6][9] |
Table 2: Efficacy of Lasofoxifene in Combination with Abemaciclib in the ELAINE 2 Trial
| Endpoint | Lasofoxifene + Abemaciclib (n=29) |
| Median Progression-Free Survival (PFS) | 13 months (56.0 weeks) |
| Clinical Benefit Rate (CBR) at 24 weeks | 65.5% |
| Objective Response Rate (ORR) (in patients with measurable lesions, n=18) | 55.6% |
| Decrease in ESR1-mutant ctDNA (baseline to week 4) | 80.8% of patients |
| Data from the ELAINE 2 Phase II clinical trial.[4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
-
Cell Seeding:
-
Plate breast cancer cells (e.g., MCF-7) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and then in culture medium.
-
Add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Cell Fixation:
-
Gently remove the culture medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the plates five times with slow-running tap water.
-
Remove excess water by tapping the plates on a paper towel and allow them to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Destaining and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Protocol 2: Detection of ERα by Western Blotting
-
Cell Lysis:
-
Culture and treat breast cancer cells as required.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading.
-
Protocol 3: ESR1 Mutation Detection in ctDNA by Droplet Digital PCR (ddPCR)
-
ctDNA Extraction:
-
Collect peripheral blood in specialized ctDNA collection tubes.
-
Isolate plasma by centrifugation within the recommended timeframe.
-
Extract ctDNA from plasma using a commercially available kit optimized for cfDNA.
-
-
ddPCR Assay Preparation:
-
Use commercially available or custom-designed ddPCR assays for specific ESR1 mutations (e.g., Y537S, D538G) and the wild-type allele. These assays typically include primers and fluorescently labeled probes (e.g., FAM for mutant, HEX for wild-type).
-
Prepare a reaction mix containing ddPCR supermix, the specific ESR1 assay, and the extracted ctDNA.
-
-
Droplet Generation:
-
Load the reaction mix into a droplet generator to partition the sample into thousands of nanoliter-sized droplets.
-
-
PCR Amplification:
-
Transfer the droplets to a 96-well plate and perform PCR amplification on a thermal cycler using an optimized program.
-
-
Droplet Reading:
-
Read the fluorescence of each individual droplet in a droplet reader. The reader will count the number of positive droplets for the mutant and wild-type alleles.
-
-
Data Analysis:
-
Use the ddPCR analysis software to calculate the concentration of mutant and wild-type ESR1 DNA in the original sample.
-
The mutant allele fraction (MAF) is calculated as: (mutant copies / (mutant copies + wild-type copies)) * 100%.
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. ESR1 Gene Mutations and Liquid Biopsy in ER-Positive Breast Cancers: A Small Step Forward, a Giant Leap for Personalization of Endocrine Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. encodeproject.org [encodeproject.org]
- 6. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]
- 7. youtube.com [youtube.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. Analysis of ESR1 mutation in circulating tumor DNA demonstrates evolution during therapy for metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Developing Lasofoxifene derivatives to enhance antagonistic activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers developing Lasofoxifene derivatives to enhance antagonistic activity against the estrogen receptor (ERα).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing derivatives of Lasofoxifene?
A1: Lasofoxifene is a selective estrogen receptor modulator (SERM) with antagonist effects in breast tissue and agonist effects in bone.[1][2] The development of its derivatives aims to enhance its antagonistic activity, particularly in the context of endocrine-resistant breast cancer driven by mutations in the estrogen receptor alpha gene (ESR1).[1][2][3] By modifying the chemical structure of Lasofoxifene, researchers aim to create compounds with improved potency, altered pharmacokinetics, and a more favorable therapeutic profile, potentially transitioning them towards selective estrogen receptor degraders/downregulators (SERDs) which exhibit pure antagonism.[1][2]
Q2: What is the key difference between a SERM and a SERD?
A2: A Selective Estrogen Receptor Modulator (SERM) can act as either an antagonist or an agonist of the estrogen receptor (ER), depending on the tissue. For example, a SERM might block estrogen's effects in the breast while mimicking its beneficial effects in the bone.[1][2] In contrast, a Selective Estrogen Receptor Degrader/Downregulator (SERD) is a pure antagonist that works by binding to the ER and inducing its degradation, thereby reducing the total amount of ER protein in the cell.[1][2]
Q3: How do ESR1 mutations affect the activity of Lasofoxifene and its derivatives?
A3: Mutations in the ligand-binding domain of ESR1, such as Y537S and D538G, can lead to constitutive, ligand-independent activation of the estrogen receptor, a common mechanism of resistance to endocrine therapies.[1][2] Some Lasofoxifene derivatives are being specifically designed and tested for their ability to maintain potent antagonism against these mutant forms of ERα.[1][2][3]
Quantitative Data Summary
The following tables summarize the antagonistic activity of various Lasofoxifene derivatives and other relevant compounds against wild-type and mutant ERα.
Table 1: In Vitro Antagonistic Activity of Lasofoxifene Derivatives and Other SERMs/SERDs
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Lasofoxifene | Wild-Type ERα | Transcriptional Antagonism | 1.2 ± 0.2 | Fanning et al., 2016 |
| Methyl-pyrrolidine Derivative 1 | Wild-Type ERα | Transcriptional Antagonism | 0.8 ± 0.1 | Hosfield et al., 2021 |
| Methyl-pyrrolidine Derivative 2 | Wild-Type ERα | Transcriptional Antagonism | 1.5 ± 0.3 | Hosfield et al., 2021 |
| 4-Hydroxytamoxifen (4OHT) | Wild-Type ERα | Transcriptional Antagonism | 2.5 ± 0.4 | Hosfield et al., 2021 |
| Fulvestrant | Wild-Type ERα | Transcriptional Antagonism | 0.4 ± 0.02 | Hosfield et al., 2021 |
| GDC-0927 | Wild-Type ERα | Transcriptional Antagonism | 0.13 ± 0.03 | Hosfield et al., 2021 |
| Pipendoxifene (PIP) | Wild-Type ERα | Transcriptional Antagonism | 0.77 ± 0.03 | Hosfield et al., 2021 |
| Fulvestrant | Y537S Mutant ERα | SRC1 Coactivator Binding | 42.9 | Hosfield et al., 2021 |
| AZD9496 | D538G Mutant ERα | SRC1 Coactivator Binding | >1000 | Hosfield et al., 2021 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the maximal response.
Key Experimental Protocols
ERα Transcriptional Antagonism Assay (Luciferase Reporter Assay)
This protocol is designed to measure the ability of Lasofoxifene derivatives to inhibit estrogen-induced transcriptional activity.
Materials:
-
MCF-7 breast cancer cells (or other ERα-positive cell line)
-
Estrogen Response Element (ERE)-driven luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
17β-estradiol (E2)
-
Lasofoxifene derivatives
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Hormone Deprivation: After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped serum to deprive the cells of estrogens.
-
Compound Treatment: After another 24 hours, treat the cells with a constant concentration of E2 (e.g., 1 nM) and varying concentrations of the Lasofoxifene derivatives. Include appropriate controls (vehicle, E2 alone).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of the Lasofoxifene derivative to determine the IC50 value.
ERα Degradation Assay (HaloTag-Based)
This protocol assesses the ability of Lasofoxifene derivatives to induce the degradation of ERα.
Materials:
-
T47D breast cancer cells stably expressing HaloTag-ERα
-
Doxycycline (for inducible expression systems)
-
HaloTag ligand (e.g., HaloTag-TMR)
-
Lasofoxifene derivatives
-
Lysis buffer
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-HaloTag antibody or anti-ERα antibody
-
Loading control antibody (e.g., anti-actin)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Induction: Seed T47D-HaloTag-ERα cells in a 6-well plate. If using an inducible system, add doxycycline to induce HaloTag-ERα expression.
-
Compound Treatment: Treat the cells with varying concentrations of Lasofoxifene derivatives for a specified time (e.g., 24 hours). Include a known SERD (e.g., Fulvestrant) as a positive control and a vehicle control.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody against HaloTag or ERα, and a loading control antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control to determine the relative ERα protein levels.
Troubleshooting Guides
ERα Transcriptional Antagonism Assay
| Issue | Possible Cause | Recommendation |
| High variability between replicates | Inconsistent cell seeding or transfection efficiency. | Ensure a single-cell suspension before seeding. Optimize transfection protocol and use a consistent plasmid-to-reagent ratio. |
| Low luciferase signal | Low transfection efficiency or inactive luciferase reagent. | Check cell viability after transfection. Use fresh luciferase assay reagents. |
| No dose-response curve | Compound is inactive or used at an inappropriate concentration range. | Verify compound integrity. Test a wider range of concentrations (logarithmic dilutions). |
| "U-shaped" dose-response curve | Compound cytotoxicity at high concentrations. | Perform a cell viability assay (e.g., MTT) in parallel to determine the cytotoxic concentration range. |
ERα Degradation Assay
| Issue | Possible Cause | Recommendation |
| No ERα degradation observed | Compound does not induce degradation or incubation time is too short. | Confirm compound activity in a transcriptional assay. Perform a time-course experiment (e.g., 6, 12, 24 hours). |
| Weak or no ERα band | Low expression of HaloTag-ERα or inefficient antibody. | Optimize induction conditions (e.g., doxycycline concentration). Use a validated antibody at the recommended dilution. |
| Multiple non-specific bands | Antibody cross-reactivity or protein degradation during sample preparation. | Use a more specific antibody. Add protease inhibitors to the lysis buffer and keep samples on ice. |
| Inconsistent loading control | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay). Carefully load equal amounts of protein per lane. |
Visualizations
References
Technical Support Center: Addressing Solubility Challenges of Lasofoxifene HCl and Other Poorly Soluble SERMs in Aqueous Solutions
Disclaimer: Publicly available, detailed quantitative solubility data for Lasofoxifene HCl is limited. Therefore, this guide utilizes data and methodologies for Raloxifene HCl, a structurally similar Selective Estrogen Receptor Modulator (SERM), as a representative example to illustrate common solubility challenges and enhancement strategies. Researchers should determine the specific solubility parameters for this compound experimentally.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: this compound, like many SERMs, is a poorly water-soluble compound. Its solubility is highly dependent on the pH of the aqueous medium. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability. At neutral and higher pH, its aqueous solubility is significantly reduced.
Q2: What is the expected aqueous solubility of compounds like this compound?
A2: The aqueous solubility of these compounds is generally low. For instance, Raloxifene HCl exhibits pH-dependent solubility. While specific values for this compound should be determined experimentally, the data for Raloxifene HCl can provide a general expectation of behavior in different pH environments.
Q3: My compound precipitates out of solution after initial dissolution. What is causing this?
A3: This is a common issue with poorly soluble compounds, especially when using a co-solvent method. The initial dissolution might occur in the co-solvent, but upon dilution with an aqueous buffer, the compound's concentration may exceed its solubility limit in the final mixture, leading to precipitation. This can also be due to a change in pH upon dilution.
Q4: Can I use organic solvents to dissolve this compound for my experiments?
A4: Yes, organic solvents can be used to prepare stock solutions. Dimethyl sulfoxide (DMSO) and Dimethyl formamide (DMF) are commonly used. However, for cell-based assays or in vivo studies, the final concentration of the organic solvent must be kept to a minimum to avoid toxicity. It is crucial to perform a vehicle control experiment.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in aqueous buffer. | The concentration of the compound exceeds its intrinsic solubility at the given pH. | 1. Verify the pH of your buffer. Solubility of SERMs like Raloxifene HCl is higher in acidic conditions. 2. Decrease the concentration of the compound. 3. Use a co-solvent: First, dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. Then, dilute the stock solution with your aqueous buffer. Ensure the final solvent concentration is compatible with your experimental system. |
| Precipitation occurs after adding the compound to the aqueous medium. | The compound's solubility limit has been exceeded upon dilution of the stock solution. | 1. Increase the volume of the aqueous medium to lower the final concentration of the compound. 2. Optimize the co-solvent percentage: Use the lowest possible volume of the organic solvent stock solution. 3. Consider using solubility enhancers such as cyclodextrins or surfactants in your aqueous buffer. |
| Inconsistent results between experiments. | Variability in solution preparation, such as slight differences in pH, temperature, or mixing time. | 1. Standardize your solution preparation protocol: Ensure consistent pH, temperature, and mixing procedures for every experiment. 2. Prepare fresh solutions for each experiment, as the stability of the compound in aqueous solution may be limited. 3. Filter the solution after preparation to remove any undissolved particles. |
Quantitative Data: Solubility of Raloxifene HCl (as a representative SERM)
The following tables summarize the solubility of Raloxifene HCl in various media. This data can be used as a reference point for designing experiments with this compound.
Table 1: pH-Dependent Solubility of Raloxifene HCl
| pH | Solubility (µg/mL) |
| 5.0 | 345.2 ± 15.6 |
| 7.0 | 13.3 ± 0.6 |
| 9.0 | 0.9224 ± 0.015 |
| Unbuffered Water | 627.4 ± 132.0 |
Data from Environmental Fate and Chemistry of Raloxifene Hydrochloride, 2005.
Table 2: Solubility of Raloxifene HCl in Organic Solvents
| Solvent | Solubility (mg/mL) |
| Ethanol | ~ 0.1 |
| DMSO | ~ 15 |
| Dimethyl formamide | ~ 10 |
Data from Cayman Chemical, Raloxifene (hydrochloride) Product Information.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent
-
Weigh the required amount of this compound powder.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to completely dissolve the powder.
-
Vortex the solution until the compound is fully dissolved.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.
-
For experimental use, dilute the stock solution with the aqueous buffer to the desired final concentration. Ensure the final organic solvent concentration is low and consistent across all experiments, including controls.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HPβCD)
-
Prepare a solution of HPβCD in your desired aqueous buffer. The concentration of HPβCD can be varied to determine the optimal level for solubility enhancement.
-
Add the this compound powder to the HPβCD solution.
-
Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for complex formation.
-
Filter the solution to remove any undissolved compound.
-
Determine the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting solubility issues.
Technical Support Center: Lasofoxifene Uterine Effects in Long-Term Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and managing the uterine effects of Lasofoxifene in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected uterine effects of long-term Lasofoxifene administration in common animal models?
A1: Based on long-term studies, Lasofoxifene generally exhibits a favorable uterine safety profile with minimal estrogenic stimulation compared to other selective estrogen receptor modulators (SERMs) and estrogens.
-
In ovariectomized (OVX) rats: Long-term (52 weeks) treatment with Lasofoxifene at doses of 60, 150, or 300 µg/kg/day resulted in a slight but statistically significant increase in uterine weight compared to OVX controls. However, this weight was still substantially lower than that of the sham-operated controls, and no abnormal histological findings were reported.[1]
-
In ovariectomized cynomolgus monkeys: A 2-year study using doses of 1.0 mg/kg/day and 5.0 mg/kg/day showed that Lasofoxifene did not lead to an increase in uterine weight or endometrial thickness. The most notable histological changes were mild endometrial fibrosis and cystic changes, which are considered minor. In contrast, conjugated equine estrogen treatment resulted in significant increases in uterine weight and induced endometrial hyperplasia.[2]
Q2: How do the uterine effects of Lasofoxifene compare to those of Tamoxifen?
A2: Lasofoxifene is considered to have a better uterine safety profile than Tamoxifen. While both are SERMs, Tamoxifen is known to have partial agonist activity in the uterus, which can lead to endometrial hyperplasia and an increased risk of uterine cancer in women. In preclinical studies, Lasofoxifene has not been associated with uterine hyperplasia.[3]
Q3: Are there established strategies to mitigate the minimal uterine effects of Lasofoxifene in research studies?
A3: Currently, there is a lack of published evidence on specific strategies to mitigate the uterine effects of Lasofoxifene in animal studies. This is likely because the observed effects are minimal and not considered adverse. The primary approach is careful dose selection and thorough histopathological evaluation to accurately characterize any changes.
Q4: What specific histological changes should I look for in the uterus of animals treated with Lasofoxifene?
A4: In long-term studies with cynomolgus monkeys, the key histological findings associated with Lasofoxifene were mild endometrial fibrosis and the presence of cystic glands.[2] It is crucial to distinguish these from more proliferative changes such as endometrial hyperplasia, which is not a reported characteristic of Lasofoxifene treatment in these models.
Troubleshooting Guides
Issue 1: Unexpectedly high uterine weights in the Lasofoxifene-treated group.
-
Verify Dosing and Administration: Double-check the preparation of the dosing solution and the accuracy of the administration technique to rule out an overdose.
-
Animal Model Considerations: Ensure that the animal model used is appropriate and that the baseline uterine weights of the control animals are within the expected range. Factors such as age and strain can influence uterine size.
-
Comparative Analysis: Compare the uterine weights to a positive control group (e.g., treated with estradiol) to contextualize the magnitude of the effect. A slight increase with Lasofoxifene is expected, but it should be significantly less than that induced by a potent estrogen.
-
Histopathological Examination: Conduct a thorough histological examination of the uteri to determine if the increased weight is due to edema, cellular proliferation, or other factors.
Issue 2: Difficulty in interpreting uterine histology.
-
Blinded Pathological Review: Ensure that the histological evaluation is performed by a qualified pathologist who is blinded to the treatment groups to avoid bias.
-
Standardized Scoring: Use a standardized scoring system to grade any observed changes, such as the degree of fibrosis, cystic dilation, and cellularity.
-
Distinguish from Artifacts: Be aware of potential artifacts from tissue processing that could be misinterpreted as treatment-related effects.
-
Consult Reference Data: Compare your findings with published data on the uterine effects of Lasofoxifene in the same animal model.[1][2]
Data Presentation
Table 1: Summary of Uterine Effects of Long-Term Lasofoxifene Treatment in Ovariectomized Rats (52 weeks)
| Treatment Group | Dose (µg/kg/day) | Uterine Weight | Histological Findings |
| OVX Control | - | Baseline | Atrophic |
| Lasofoxifene | 60 | Slightly, but significantly higher than OVX control | No abnormal findings |
| Lasofoxifene | 150 | Slightly, but significantly higher than OVX control | No abnormal findings |
| Lasofoxifene | 300 | Slightly, but significantly higher than OVX control | No abnormal findings |
| Sham Control | - | Significantly higher than OVX control | Normal cycling histology |
Data summarized from Ke et al., Endocrinology, 2004.[1]
Table 2: Summary of Uterine and Endometrial Effects of Long-Term Lasofoxifene Treatment in Ovariectomized Cynomolgus Monkeys (2 years)
| Treatment Group | Dose | Uterine Weight | Endometrial Thickness | Key Histological Findings |
| OVX Control | Placebo | No increase | No increase | Atrophic endometrium |
| Lasofoxifene | 1.0 mg/kg/day | No increase | No increase | Mild endometrial fibrosis and cystic change |
| Lasofoxifene | 5.0 mg/kg/day | No increase | No increase | Mild endometrial fibrosis and cystic change |
| Conjugated Equine Estrogen (Premarin) | 0.021 mg/kg/day | Significant increase | Significant increase | Endometrial hyperplasia |
Data summarized from Ethun et al., American Journal of Obstetrics and Gynecology, 2005.[2]
Experimental Protocols
Key Experiment: Long-Term Uterine Safety Study in Ovariectomized Rats
-
Animal Model: Adult female Sprague-Dawley rats (3.5 months of age).
-
Surgical Procedure: Bilateral ovariectomy (OVX) is performed to induce a postmenopausal-like state. A sham surgery group (laparotomy without ovary removal) is included as a control for normal uterine status.
-
Treatment Groups:
-
OVX + Vehicle (Control)
-
OVX + Lasofoxifene (e.g., 60, 150, 300 µg/kg/day)
-
Sham + Vehicle
-
-
Drug Administration: Lasofoxifene is administered orally via gavage daily for 52 weeks.
-
Endpoint Collection: At the end of the treatment period, animals are euthanized. The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed.
-
Histological Analysis: The uterine horns are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A veterinary pathologist examines the sections for any signs of cellular changes, inflammation, or abnormal growth.
Visualizations
Caption: Experimental workflow for a long-term uterine safety study of Lasofoxifene.
Caption: Simplified signaling pathway of Lasofoxifene in uterine endometrial cells.
References
- 1. Effects of lasofoxifene on the uterus, vagina, and breast in ovariectomized cynomolgus monkeys (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Uterine effects of estrogen plus progestin therapy and raloxifene: adjudicated results from the EURALOX study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Lasofoxifene Versus Fulvestrant in ESR1-Mutated Breast Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lasofoxifene and fulvestrant for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer harboring ESR1 mutations. The content is based on available preclinical and clinical experimental data, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Endocrine therapy is a cornerstone in the management of ER+ breast cancer. However, the emergence of activating mutations in the estrogen receptor 1 (ESR1) gene is a common mechanism of acquired resistance to aromatase inhibitors. Lasofoxifene, a third-generation nonsteroidal selective estrogen receptor modulator (SERM), and fulvestrant, a selective estrogen receptor degrader (SERD), have both demonstrated activity in ESR1-mutated breast cancer models. Preclinical studies suggest that lasofoxifene may offer superior efficacy in inhibiting tumor growth and metastasis compared to fulvestrant in models with common ESR1 mutations such as Y537S and D538G. Clinical data from the Phase II ELAINE 1 trial, while not showing a statistically significant improvement in the primary endpoint of progression-free survival (PFS), demonstrated numerically superior outcomes for lasofoxifene across multiple efficacy endpoints, including objective response rate (ORR) and clinical benefit rate (CBR).
Mechanisms of Action
Lasofoxifene and fulvestrant both target the estrogen receptor but through distinct mechanisms.
-
Lasofoxifene acts as a SERM, binding to the estrogen receptor and inducing a conformational change that blocks its transcriptional activity.[1] In the context of ESR1 mutations that cause constitutive, ligand-independent activation of the receptor, lasofoxifene has been shown to effectively bind to the mutant ERα and stabilize it in an antagonistic conformation.[2][3] This prevents the receptor from initiating the downstream signaling pathways that drive tumor cell proliferation and survival.[4]
-
Fulvestrant , as a SERD, also binds to the estrogen receptor. However, it not only antagonizes its function but also induces its degradation through the ubiquitin-proteasome pathway.[5] This leads to a reduction in the total cellular levels of the estrogen receptor, thereby diminishing estrogen-mediated signaling.[5]
Preclinical Data
In Vitro Studies
In preclinical studies using MCF-7 human breast cancer cells engineered to express the Y537S or D538G ESR1 mutations, lasofoxifene has demonstrated potent anti-proliferative activity.
In Vivo Studies
Xenograft models using these ESR1-mutant MCF-7 cells have provided further evidence of lasofoxifene's efficacy. In a mammary intraductal (MIND) xenograft model in NSG mice, lasofoxifene was more effective than fulvestrant at inhibiting primary tumor growth and reducing metastases to the lungs and liver in tumors expressing either the Y537S or D538G mutation.[6]
| Preclinical Model | Drug | Dosage | Endpoint | Outcome | Citation |
| MCF-7 Y537S Xenograft | Lasofoxifene | 5 and 10 mg/kg | Primary Tumor Growth | Significantly more effective than fulvestrant | [1] |
| Fulvestrant | 5 mg/week | Primary Tumor Growth | - | [1] | |
| Lasofoxifene | 5 and 10 mg/kg | Lung & Liver Metastasis | Significantly inhibited metastasis | [1][7] | |
| Fulvestrant | 5 mg/week | Lung & Liver Metastasis | No significant inhibition | [7] | |
| MCF-7 D538G Xenograft | Lasofoxifene | 5 and 10 mg/kg | Primary Tumor Growth | Significantly more effective than fulvestrant | [1] |
| Fulvestrant | 5 mg/week | Primary Tumor Growth | - | [1] | |
| Lasofoxifene | 5 and 10 mg/kg | Lung & Liver Metastasis | Significantly inhibited metastasis | [1][7] | |
| Fulvestrant | 5 mg/week | Lung & Liver Metastasis | Inhibited metastasis | [7] |
Clinical Data: The ELAINE 1 Trial
The ELAINE 1 trial was a Phase II, randomized, open-label study that compared the efficacy and safety of lasofoxifene with fulvestrant in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with a detectable ESR1 mutation who had progressed on an aromatase inhibitor in combination with a CDK4/6 inhibitor.[8]
| Clinical Endpoint | Lasofoxifene (n=52) | Fulvestrant (n=51) | P-value | Citation |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.7 months | 0.138 | [8] |
| Objective Response Rate (ORR) | 13.2% | 2.9% | 0.124 | [8] |
| Clinical Benefit Rate (CBR) at 24 weeks | 36.5% | 21.6% | 0.117 | [8] |
| Decrease in ESR1 Mutant Allele Fraction (MAF) | 82.9% of patients | 61.5% of patients | - | [8] |
While the primary endpoint of PFS did not reach statistical significance, the data show a consistent trend favoring lasofoxifene across all efficacy measures.[8] Notably, a higher percentage of patients treated with lasofoxifene experienced a decrease in the ESR1 mutant allele fraction in circulating tumor DNA (ctDNA), suggesting effective target engagement.[8]
Experimental Protocols
Preclinical In Vivo Xenograft Study
-
Cell Lines: Luciferase-GFP tagged MCF-7 cells expressing wild-type (WT), Y537S, or D538G ERα were used.[6]
-
Animal Model: Female NSG (NOD scid gamma) mice were used for the Mammary Intraductal (MIND) xenograft model.[6]
-
Cell Injection: Cells were injected into the mammary ducts of the mice.[6]
-
Treatment: Mice were treated with lasofoxifene (subcutaneously, 5 days a week) or fulvestrant (subcutaneously, once a week).[1]
-
Monitoring: Tumor growth and metastasis were monitored using in vivo and ex vivo luminescence imaging, with terminal tumor weight measurements and histological analysis performed at the end of the study.[6]
ELAINE 1 Clinical Trial Protocol
References
- 1. researchgate.net [researchgate.net]
- 2. Scholars@Duke publication: Lasofoxifene versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial. [scholars.duke.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncology-abstracts.org [oncology-abstracts.org]
- 8. Lasofoxifene versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative efficacy of Lasofoxifene and Tamoxifen in preclinical studies
In the landscape of selective estrogen receptor modulators (SERMs), both Lasofoxifene and Tamoxifen have emerged as significant players in the context of estrogen receptor-positive (ER+) breast cancer and other hormone-dependent conditions. While Tamoxifen has long been a standard of care, Lasofoxifene, a next-generation SERM, has demonstrated a distinct preclinical profile. This guide provides a comparative analysis of their efficacy in key preclinical models, focusing on anti-tumor activity, effects on bone mineral density, and uterine tissue response.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data from preclinical studies, offering a side-by-side comparison of Lasofoxifene and Tamoxifen.
Table 1: Comparative Efficacy in Breast Cancer Xenograft Models
| Parameter | Lasofoxifene | Tamoxifen |
| Tumor Growth Inhibition | In MCF-7 xenograft models, Lasofoxifene (10 mg/kg) significantly inhibited the growth of wild-type, Y537S, and D538G ERα expressing tumors.[1] For Y537S and D538G mutants, Lasofoxifene at 5 and 10 mg/kg was significantly more effective than fulvestrant.[1] | In an MCF-7 xenograft model, tumors in Tamoxifen-treated mice grew at a significantly slower rate (maximum 2.6-fold increase in size) compared to untreated controls.[2] |
| Model System | Mammary Intraductal (MIND) xenograft model with MCF-7 cells (wild-type and mutant ERα) in NSG mice.[1] | Nude mice bearing MCF-7 breast cancer cell xenografts.[2] |
Table 2: Comparative Effects on Bone Mineral Density in Ovariectomized (OVX) Rat Models
| Parameter | Lasofoxifene | Tamoxifen |
| Bone Mineral Density (BMD) | Preclinical studies in ovariectomized rats have shown that Lasofoxifene prevents bone loss.[2] In clinical trials, Lasofoxifene demonstrated a significant increase in lumbar spine and femoral neck BMD.[3] | While not directly compared in the same preclinical study, Tamoxifen's effects on bone are known to be complex, with some studies suggesting a potential for bone loss in premenopausal models, but a bone-protective effect in postmenopausal models. |
| Model System | Ovariectomized (OVX) rat model, a standard for studying postmenopausal osteoporosis.[2] | Ovariectomized (OVX) rat model. |
Table 3: Comparative Uterine Effects in Preclinical Models
| Parameter | Lasofoxifene | Tamoxifen |
| Uterine Weight | In preclinical studies using ovariectomized rats, Lasofoxifene did not adversely affect the uterus. | Tamoxifen is known to have a stimulatory effect on the uterus, which can lead to uterine hyperplasia. |
| Model System | Ovariectomized (OVX) and immature rat models. | Immature and ovariectomized rat models. |
Experimental Protocols
Detailed methodologies for the key preclinical assays are crucial for the interpretation and replication of these findings.
MCF-7 Xenograft Model for Tumor Growth Inhibition
This model is a cornerstone for evaluating the in vivo efficacy of anti-estrogen therapies.
-
Cell Line: Human breast adenocarcinoma cell line MCF-7, which is ER-positive. Variations with specific ERα mutations (e.g., Y537S, D538G) are also used to model therapy resistance.
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: MCF-7 cells are typically mixed with Matrigel and injected into the mammary fat pad of the mice. In the Mammary Intraductal (MIND) model, cells are injected directly into the mammary duct.[1]
-
Treatment: Once tumors are established, animals are randomized into treatment and control groups. The drugs (Lasofoxifene, Tamoxifen, or vehicle control) are administered, often daily, via oral gavage or subcutaneous injection.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis) can be performed on tumor tissue.
Ovariectomized (OVX) Rat Model for Bone Mineral Density
This model mimics the estrogen-deficient state of postmenopause, making it ideal for studying bone loss and the effects of SERMs.
-
Animal Model: Adult female rats (e.g., Sprague-Dawley) are used.
-
Surgical Procedure: Rats undergo bilateral ovariectomy to induce estrogen deficiency. A sham operation is performed on the control group.
-
Treatment: After a post-surgical recovery period to allow for bone loss to initiate, rats are treated with the test compounds (Lasofoxifene, Tamoxifen) or a vehicle control for a specified duration.
-
Efficacy Assessment: Bone mineral density (BMD) is measured at various skeletal sites (e.g., femur, lumbar vertebrae) using techniques like dual-energy X-ray absorptiometry (DXA). Bone strength can also be assessed through biomechanical testing.
Immature Rat Uterotrophic Assay
This assay is a standard method for assessing the estrogenic or anti-estrogenic activity of a compound on the uterus.
-
Animal Model: Immature female rats (typically 21 days old) are used as their endogenous estrogen levels are low, making the uterus highly sensitive to external estrogens.
-
Treatment: The animals are treated with the test compounds or a vehicle control for a short period (e.g., 3-7 days).
-
Efficacy Assessment: At the end of the treatment period, the rats are euthanized, and their uteri are carefully dissected and weighed (both wet and blotted weight). An increase in uterine weight compared to the control group indicates estrogenic activity, while a lack of increase or a blockade of estrogen-induced growth indicates anti-estrogenic or neutral activity.
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental processes, the following diagrams are provided.
References
- 1. Combination of methylselenocysteine with tamoxifen inhibits MCF-7 breast cancer xenografts in nude mice through elevated apoptosis and reduced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamoxifen increases apoptosis but does not influence markers of proliferation in an MCF-7 xenograft model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HER4 Affects Sensitivity to Tamoxifen and Abemaciclib in Luminal Breast Cancer Cells and Restricts Tumor Growth in MCF-7-Based Humanized Tumor Mice [mdpi.com]
A Head-to-Head Comparison of Lasofoxifene and Raloxifene on Bone Health
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two selective estrogen receptor modulators (SERMs), Lasofoxifene and Raloxifene, focusing on their respective impacts on bone health. The information presented is collated from key clinical trials to support evidence-based evaluation.
Executive Summary
Lasofoxifene and Raloxifene are both utilized in the management of postmenopausal osteoporosis, exerting their effects through estrogen receptor agonism in bone tissue. This action helps to mitigate bone loss and reduce fracture risk. Clinical evidence suggests that while both drugs are effective, Lasofoxifene may offer greater efficacy in improving bone mineral density in the lumbar spine and in reducing bone turnover markers when compared directly with Raloxifene.
Quantitative Data Comparison
The following tables summarize the comparative effects of Lasofoxifene and Raloxifene on key indicators of bone health: Bone Mineral Density (BMD) and Bone Turnover Markers (BTMs).
Table 1: Bone Mineral Density (BMD)
| Parameter | Lasofoxifene (0.25 mg/day) | Lasofoxifene (1.0 mg/day) | Raloxifene (60 mg/day) | Placebo | Study Duration | Key Findings |
| Lumbar Spine BMD (% change from baseline) | +3.6% | +3.9% | +1.7% | - | 2 years | Both doses of Lasofoxifene showed a significantly greater increase in lumbar spine BMD compared to Raloxifene and placebo.[1] |
| Total Hip BMD (% change from baseline) | Not specified | Not specified | Not specified | - | 2 years | Lasofoxifene and Raloxifene were found to be equally effective in increasing total hip BMD.[1][2] |
| Vertebral Fracture Risk Reduction | 31% (0.25 mg/day), 42% (0.5 mg/day) | - | 30-50% | - | 3 years | Both drugs significantly reduce the risk of vertebral fractures compared to placebo.[2][3] |
| Nonvertebral Fracture Risk Reduction | 22% (0.5 mg/day) | - | Not significant | - | 3 years | The higher dose of Lasofoxifene significantly reduced nonvertebral fractures.[2] |
Table 2: Bone Turnover Markers (BTMs)
| Marker | Lasofoxifene | Raloxifene | Placebo | Study Duration | Key Findings |
| General Bone Turnover Markers | Significant reduction | Significant reduction | - | 2 years | Both drugs reduced bone turnover markers, with the effects of Lasofoxifene generally being greater than those of Raloxifene.[1][2][4] |
| Plasma C-telopeptides of type I collagen (CTx) | - | 31% reduction | - | 12 weeks | Raloxifene significantly reduces this bone resorption marker.[5] |
| Urine cross-linked N-telopeptides of type I collagen (NTx) | - | 35% reduction | - | 12 weeks | Raloxifene significantly reduces this bone resorption marker.[5] |
| Plasma osteocalcin | - | 25% reduction | - | 12 weeks | Raloxifene significantly reduces this bone formation marker.[5] |
| Serum bone alkaline phosphatase | - | 15% reduction | - | 12 weeks | Raloxifene significantly reduces this bone formation marker.[5] |
Signaling Pathways
Both Lasofoxifene and Raloxifene are SERMs that bind to estrogen receptors (ERα and ERβ). In bone tissue, they act as estrogen agonists. This binding initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the drug-receptor complex binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes. This process ultimately leads to a decrease in bone resorption by inhibiting osteoclast activity and promoting osteoblast function, thus favoring bone formation and increased bone density.[6][7][8][9]
Caption: Signaling pathway of Lasofoxifene and Raloxifene in bone cells.
Experimental Protocols
The data presented in this guide are primarily derived from randomized, double-blind, placebo- and active-controlled clinical trials in postmenopausal women with osteoporosis or osteopenia.
A representative experimental design is as follows:
-
Participants: Postmenopausal women, typically aged 47-75 years, with low bone mineral density (osteopenia or osteoporosis).
-
Intervention: Participants are randomized to receive daily oral doses of either Lasofoxifene (e.g., 0.25 mg or 0.5 mg), Raloxifene (e.g., 60 mg), or a placebo.[1] All participants typically receive daily calcium and vitamin D supplementation.[1]
-
Primary Endpoints: The primary outcomes measured are the percentage change in bone mineral density (BMD) at the lumbar spine and total hip from baseline over a specified period (e.g., 24 or 36 months).[1]
-
Secondary Endpoints: These often include the incidence of new vertebral and nonvertebral fractures, and changes in the levels of biochemical markers of bone turnover.[2]
-
Measurements:
-
BMD: Measured at baseline and at regular intervals (e.g., annually) using dual-energy X-ray absorptiometry (DXA).
-
Bone Turnover Markers: Serum and urine samples are collected at baseline and various time points to measure markers of bone resorption (e.g., CTx, NTx) and bone formation (e.g., osteocalcin, bone-specific alkaline phosphatase).[5]
-
-
Statistical Analysis: The effects of the treatments are compared using appropriate statistical methods to determine significance.
Caption: A typical experimental workflow for clinical trials comparing Lasofoxifene and Raloxifene.
Logical Comparison of Key Drug Characteristics
Caption: Logical comparison of Lasofoxifene and Raloxifene's effects on bone health.
References
- 1. Prevention of bone loss in postmenopausal women treated with lasofoxifene compared with raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lasofoxifene for the prevention and treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Lasofoxifene in osteoporosis and its place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of raloxifene on markers of bone turnover in older women living in long-term care facilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Raloxifene (Evista): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. youtube.com [youtube.com]
ELAINE 1 Clinical Trial: A Comparative Analysis of Lasofoxifene and Fulvestrant in ESR1-Mutated ER+/HER2- Metastatic Breast Cancer
The ELAINE 1, a Phase 2, open-label, randomized clinical trial, provides a head-to-head comparison of two endocrine therapies, lasofoxifene and fulvestrant, for the treatment of postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer harboring an ESR1 mutation.[1][2][3] This guide offers a detailed examination of the trial's findings for researchers, scientists, and drug development professionals.
Executive Summary
The ELAINE 1 trial investigated the efficacy and safety of the novel selective estrogen receptor modulator (SERM), lasofoxifene, against the selective estrogen receptor degrader (SERD), fulvestrant, in patients who had progressed on prior aromatase inhibitor (AI) and CDK4/6 inhibitor therapy. While lasofoxifene did not demonstrate a statistically significant improvement in the primary endpoint of progression-free survival (PFS), it showed numerically superior outcomes in PFS, objective response rate (ORR), and clinical benefit rate (CBR) compared to fulvestrant.[4][5]
Quantitative Data Comparison
The key efficacy and safety outcomes from the ELAINE 1 trial are summarized in the tables below.
Efficacy Endpoints
| Endpoint | Lasofoxifene (n=52) | Fulvestrant (n=51) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 6.04 months | 4.04 months | 0.699 (0.445–1.125) | 0.138[4][5] |
| 6-Month PFS Rate | 53.4% | 37.9% | N/A | 0.138[4] |
| 12-Month PFS Rate | 30.7% | 14.1% | N/A | 0.138[4] |
| Objective Response Rate (ORR) | 13.2% | 2.9% | N/A | 0.12[4][6] |
| Clinical Benefit Rate (CBR) at 24 weeks | 36.5% | 21.6% | N/A | 0.12[4][5] |
-
One patient in the lasofoxifene arm achieved a complete response with a duration of 18 months.[4][6]
-
The median duration of partial responses was 13.75 months for lasofoxifene and 16 months for the single partial response in the fulvestrant arm.[4][6]
ESR1 Mutant Allele Fraction (MAF) Dynamics
An exploratory analysis of circulating tumor DNA (ctDNA) revealed a greater reduction in ESR1 MAF from baseline to week 8 in patients treated with lasofoxifene.[2]
| MAF Change | Lasofoxifene | Fulvestrant |
| Median Relative Change | -87.1% | -14.7%[6] |
| Patients with Decreased MAF | 82.9% | 61.5%[2] |
Experimental Protocols
The ELAINE 1 trial (NCT03781063) was a randomized, open-label, multicenter Phase 2 study.[1][2][7]
Patient Population: Eligible participants were postmenopausal women (or premenopausal women on ovarian suppression) with locally advanced or metastatic ER+/HER2- breast cancer with a documented ESR1 mutation.[3] All patients had experienced disease progression on a prior aromatase inhibitor in combination with a CDK4/6 inhibitor.[2][3]
Treatment Arms:
-
Lasofoxifene Arm: Patients received 5 mg of oral lasofoxifene daily.[2][8]
-
Fulvestrant Arm: Patients received 500 mg of fulvestrant as an intramuscular injection on days 1, 15, and 29, and then every 4 weeks thereafter.[2][8]
Treatment in both arms continued until disease progression, unacceptable toxicity, or withdrawal of consent.[4]
Endpoints:
-
Secondary Endpoints: Objective response rate (ORR), clinical benefit rate (CBR), overall survival, and safety/tolerability.[2][4]
Signaling Pathways and Mechanisms of Action
The differing mechanisms of lasofoxifene and fulvestrant in targeting the estrogen receptor, particularly in the context of ESR1 mutations, are crucial to understanding the trial's outcomes.
Estrogen Receptor Signaling in ER+ Breast Cancer
Caption: Simplified Estrogen Receptor signaling pathway.
Mechanism of Action: Lasofoxifene
Lasofoxifene is a selective estrogen receptor modulator (SERM). It binds to the estrogen receptor and induces a conformational change that prevents its activation, even in the presence of ESR1 mutations which can cause constitutive activity.[2][9] This blocks the downstream signaling that leads to tumor growth.
Caption: Lasofoxifene's antagonistic action on mutant ER.
Mechanism of Action: Fulvestrant
Fulvestrant is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor and promotes its degradation, thereby reducing the total amount of receptor available to drive tumor growth.[10][11]
Caption: Fulvestrant's mechanism of ER degradation.
Experimental Workflow of the ELAINE 1 Trial
Caption: High-level workflow of the ELAINE 1 clinical trial.
Conclusion
The ELAINE 1 trial, while not meeting its primary endpoint for statistical significance, suggests that lasofoxifene may offer a clinical benefit over fulvestrant for patients with ER+/HER2- metastatic breast cancer with an ESR1 mutation who have progressed on prior therapies. The numerical improvements in PFS, ORR, and CBR, coupled with a greater reduction in ESR1 mutant allele fraction, support further investigation of lasofoxifene in this patient population.[2][4] The distinct mechanisms of action between a SERM and a SERD likely contribute to these differential outcomes and warrant further exploration in the context of specific ESR1 mutation subtypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Lasofoxifene versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sermonixpharma.com [sermonixpharma.com]
- 4. onclive.com [onclive.com]
- 5. sermonixpharma.com [sermonixpharma.com]
- 6. targetedonc.com [targetedonc.com]
- 7. ELAINE 3: phase 3 study of lasofoxifene plus abemaciclib to treat ER+/HER2-, ESR1-mutated, metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. ascopubs.org [ascopubs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
ELAINE 2 Trial: A Comparative Analysis of Lasofoxifene and Abemaciclib in ESR1-Mutated ER+/HER2- Breast Cancer
The landscape of treatment for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer is continually evolving, particularly for patients who develop resistance to endocrine therapies. A key driver of this resistance is the emergence of mutations in the estrogen receptor 1 gene (ESR1). The Phase 2 ELAINE 2 clinical trial investigated the efficacy and safety of a novel combination therapy—lasofoxifene and abemaciclib—in this challenging patient population. This guide provides a detailed comparison of the ELAINE 2 trial findings with alternative treatment strategies, supported by experimental data and protocols.
Comparative Efficacy and Safety Analysis
The ELAINE 2 trial demonstrated promising anti-tumor activity for the combination of lasofoxifene, a next-generation selective estrogen receptor modulator (SERM), and abemaciclib, a CDK4/6 inhibitor, in patients with ESR1-mutated, ER+/HER2- metastatic breast cancer who had progressed on prior therapies, including a CDK4/6 inhibitor.[1][2] To contextualize these findings, this section compares the results of the ELAINE 2 trial with those of other key clinical trials for similar patient populations: the postMONARCH trial (abemaciclib and fulvestrant) and the EMERALD trial (elacestrant).
Table 1: Comparison of Efficacy Data from Key Clinical Trials
| Clinical Trial | Treatment Arm | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| ELAINE 2 | Lasofoxifene + Abemaciclib | ER+/HER2- mBC with ESR1 mutation, progressed on prior CDK4/6i | ~13 months (56.0 weeks)[1][2] | 55.6% (in patients with measurable lesions)[1][2] | 65.5% (at 24 weeks)[1][2] |
| postMONARCH | Abemaciclib + Fulvestrant | HR+/HER2- ABC, progressed on prior CDK4/6i + AI | 6.0 months (overall population) | 17% (overall population) | Not Reported |
| postMONARCH (ESR1-mutated subgroup) | Abemaciclib + Fulvestrant | HR+/HER2- ABC with ESR1 mutation, progressed on prior CDK4/6i + AI | Hazard Ratio: 0.79 (95% CI, 0.54 to 1.15) vs. placebo + fulvestrant[3] | Not Reported | Not Reported |
| EMERALD (ESR1-mutated subgroup) | Elacestrant | ER+/HER2- mBC with ESR1 mutation, progressed on prior endocrine therapy and CDK4/6i | 8.6 months (in patients with ≥12 months of prior CDK4/6i)[4] | Not Reported | Not Reported |
Table 2: Comparison of Safety Profiles
| Adverse Event (Grade 1/2) | ELAINE 2 (Lasofoxifene + Abemaciclib) | postMONARCH (Abemaciclib + Fulvestrant) |
| Diarrhea | Most common TEAE[1][2] | Consistent with known safety profile of abemaciclib[5] |
| Nausea | Common TEAE[1][2] | Consistent with known safety profile of abemaciclib[5] |
| Fatigue | Common TEAE[1][2] | Consistent with known safety profile of abemaciclib[5] |
| Vomiting | Common TEAE[1][2] | Consistent with known safety profile of abemaciclib[5] |
Experimental Protocols
A clear understanding of the methodologies employed in clinical trials is crucial for interpreting and comparing their outcomes. This section details the experimental protocols for the ELAINE 2 trial.
ELAINE 2 Trial Protocol
-
Study Design: The ELAINE 2 trial was an open-label, single-arm, multicenter Phase 2 study.[1][2]
-
Patient Population: The trial enrolled pre- and postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with a documented acquired ESR1 mutation.[6] All patients had progressed on one or two prior lines of hormonal therapy for metastatic disease, and all but one had received a prior CDK4/6 inhibitor.[1][2]
-
Intervention: Patients received oral lasofoxifene at a dose of 5 mg once daily in combination with oral abemaciclib at a dose of 150 mg twice daily.[1][2] Treatment continued until disease progression or unacceptable toxicity.[6]
-
Endpoints:
-
Tumor Assessment: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).
-
ESR1 Mutation Analysis: The presence of ESR1 mutations was identified through circulating tumor DNA (ctDNA) testing from blood samples.[6] In the ELAINE 2 trial, a decrease in the ESR1-mutant ctDNA allele fraction was observed in 80.8% of patients from baseline to week 4, suggesting target engagement.[1][2]
Visualizing the Mechanisms and Workflows
To further elucidate the scientific underpinnings of the ELAINE 2 trial, the following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by lasofoxifene and abemaciclib, as well as the experimental workflow of the trial.
References
- 1. Open-label, phase II, multicenter study of lasofoxifene plus abemaciclib for treating women with metastatic ER+/HER2- breast cancer and an ESR1 mutation after disease progression on prior therapies: ELAINE 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. ascopubs.org [ascopubs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. asco.org [asco.org]
- 6. sermonixpharma.com [sermonixpharma.com]
PEARL Trial Insights: A Comparative Guide to Lasofoxifene's Long-Term Impact on Bone and Breast Health
The Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene (PEARL) trial has provided significant long-term data on the efficacy and safety of lasofoxifene, a third-generation selective estrogen receptor modulator (SERM). This guide offers a comprehensive comparison of lasofoxifene with other established SERMs, namely raloxifene and tamoxifen, focusing on their effects on bone and breast tissue. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and key mechanistic insights.
Comparative Efficacy and Safety of SERMs
The following tables summarize the long-term effects of lasofoxifene, raloxifene, and tamoxifen on bone health and breast cancer risk, as demonstrated in key clinical trials.
Bone Health Outcomes
| Outcome | Lasofoxifene (PEARL Trial) | Raloxifene (MORE Trial) | Tamoxifen (NSABP P-1 Trial) |
| Vertebral Fracture Risk Reduction | 42% reduction (0.5 mg/day) vs. placebo[1][2] | 30-50% reduction vs. placebo[3][4] | Data not a primary endpoint |
| Non-Vertebral Fracture Risk Reduction | 24% reduction (0.5 mg/day) vs. placebo[1] | No significant reduction vs. placebo[4] | Data not a primary endpoint |
| Lumbar Spine BMD Increase (vs. placebo) | ~3.3% (0.25 mg & 0.5 mg/day) at 3 years[1][2] | 2.6% (60 mg/day) at 3 years[3][4] | Maintained in postmenopausal women |
| Femoral Neck BMD Increase (vs. placebo) | 2.7% (0.25 mg) & 3.3% (0.5 mg/day) at 3 years[1][2] | 2.1% (60 mg/day) at 3 years[3][4] | Maintained in postmenopausal women |
Breast Cancer Risk Reduction
| Outcome | Lasofoxifene (PEARL Trial) | Raloxifene (STAR Trial) | Tamoxifen (STAR Trial) |
| Invasive Breast Cancer Risk Reduction | 79% reduction (0.5 mg/day) vs. placebo[5] | As effective as tamoxifen | Reduced risk by about 50%[6][7] |
| ER-Positive Invasive Breast Cancer Risk Reduction | 83% reduction (0.5 mg/day) vs. placebo[5] | As effective as tamoxifen | Reduced risk by about 50%[6][7] |
| Non-Invasive Breast Cancer (DCIS) | Data not a primary endpoint | Less effective than tamoxifen | More effective than raloxifene[6][7] |
Key Adverse Events
| Adverse Event | Lasofoxifene (PEARL Trial) | Raloxifene (STAR Trial) | Tamoxifen (STAR Trial) |
| Venous Thromboembolic Events (VTE) | Increased risk | Increased risk, but lower than tamoxifen[6][7] | Higher risk than raloxifene[6][7] |
| Uterine Cancer | No increased risk observed | 36% fewer cases than tamoxifen[6][7] | Increased risk |
| Hot Flashes | Common side effect | Common side effect | Common side effect |
| Cataracts | Data not prominent | Lower incidence than tamoxifen | Higher incidence than raloxifene |
Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in the pivotal trials is crucial for interpreting the comparative data.
PEARL (Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene) Trial
-
Study Design: A 5-year, randomized, double-blind, placebo-controlled, multinational trial.
-
Participant Population: 8,556 postmenopausal women aged 59 to 80 years with osteoporosis (low bone mineral density).
-
Interventions: Participants were randomly assigned to receive lasofoxifene 0.25 mg/day, lasofoxifene 0.5 mg/day, or placebo.
-
Primary Endpoints: New vertebral fractures at 3 years and non-vertebral fractures over 5 years.
-
Secondary Endpoints: Incidence of estrogen receptor (ER)-positive breast cancer, major coronary heart disease events, and stroke.
MORE (Multiple Outcomes of Raloxifene Evaluation) Trial
-
Study Design: A 3-year, randomized, double-blind, placebo-controlled trial.
-
Participant Population: 7,705 postmenopausal women (mean age 66.5 years) with osteoporosis.
-
Interventions: Participants were randomized to receive raloxifene 60 mg/day, raloxifene 120 mg/day, or placebo. All participants also received calcium (500 mg/day) and vitamin D (400-600 IU/day) supplementation.[3]
-
Primary Endpoint: Incidence of new vertebral fractures.
-
Secondary Endpoints: Non-vertebral fractures, changes in bone mineral density, and safety.
STAR (Study of Tamoxifen and Raloxifene) Trial
-
Study Design: A large, randomized, double-blind trial comparing the efficacy and safety of tamoxifen and raloxifene.
-
Participant Population: 19,747 postmenopausal women at increased risk for breast cancer.[8]
-
Interventions: Participants were randomly assigned to receive either tamoxifen (20 mg/day) or raloxifene (60 mg/day) for 5 years.[9][10]
-
Primary Endpoint: Incidence of invasive breast cancer.
-
Secondary Endpoints: Incidence of non-invasive breast cancer, uterine cancer, bone fractures, and cardiovascular events.
Signaling Pathways and Experimental Workflow
Visualizing the molecular mechanism and trial design can provide deeper insights into the action and evaluation of lasofoxifene.
Caption: Lasofoxifene's tissue-selective signaling pathway.
Caption: Workflow of the PEARL clinical trial.
Alternatives to SERMs
For a comprehensive perspective, it's important to consider other classes of drugs used for osteoporosis and breast cancer prevention.
-
Bisphosphonates (e.g., Alendronate, Risedronate): These are potent anti-resorptive agents primarily used for the treatment of osteoporosis. They have a different mechanism of action than SERMs and are highly effective at increasing bone mineral density and reducing fracture risk. However, they do not offer the benefit of breast cancer risk reduction.[11]
-
Aromatase Inhibitors (e.g., Anastrozole, Letrozole): These drugs are a mainstay in the treatment of ER-positive breast cancer in postmenopausal women and are also used for risk reduction. They work by blocking the production of estrogen. Unlike SERMs, they can lead to bone loss and increase the risk of osteoporosis and fractures.[12][13]
-
Denosumab: This is a monoclonal antibody that inhibits osteoclast formation, function, and survival, leading to decreased bone resorption and increased bone mass. It is administered as a subcutaneous injection every six months for the treatment of osteoporosis.
Conclusion
The PEARL trial has established lasofoxifene as a potent SERM with a favorable profile for the long-term management of postmenopausal osteoporosis and the reduction of breast cancer risk. Its significant efficacy in reducing both vertebral and non-vertebral fractures, coupled with a substantial reduction in the risk of ER-positive invasive breast cancer, positions it as a compelling therapeutic option. When compared to older SERMs like raloxifene and tamoxifen, lasofoxifene demonstrates a potentially superior balance of skeletal and breast benefits with a comparable safety profile regarding major adverse events. The choice of a preventive or therapeutic agent will ultimately depend on an individual's specific risk profile and health priorities, and the comprehensive data from trials like PEARL are invaluable for informing these critical clinical decisions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Raloxifene: results from the MORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of vertebral fracture risk in postmenopausal women with osteoporosis treated with raloxifene: results from a 3-year randomized clinical trial. Multiple Outcomes of Raloxifene Evaluation (MORE) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Initial Results of the Study of Tamoxifen and Raloxifene (STAR) Released: Osteoporosis Drug Raloxifene Shown to be as Effective as Tamoxifen in Preventing Invasive Breast Cancer - SESPM [sespm.es]
- 7. Osteoporosis Drug Raloxifene Shown To Be As Effective As Tamoxifen In Preventing Invasive Breast Cancer | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. jwatch.org [jwatch.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Top tamoxifen alternatives and how to switch your Rx [singlecare.com]
- 13. Hormone therapy for breast cancer: How it works and more [medicalnewstoday.com]
Validating the Anti-Tumor Activity of Lasofoxifene in Aromatase Inhibitor-Resistant Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lasofoxifene's performance against other alternatives in aromatase inhibitor-resistant breast cancer models, supported by experimental data. We delve into the methodologies of key experiments and present quantitative data in structured tables for ease of comparison. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.
Introduction to Aromatase Inhibitor Resistance
Endocrine therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. Aromatase inhibitors (AIs), which block the production of estrogen, are a standard of care for postmenopausal women. However, a significant number of patients develop resistance to AIs, leading to disease progression. One of the key mechanisms of this resistance is the acquisition of mutations in the estrogen receptor alpha gene (ESR1), which can lead to ligand-independent receptor activation.
Comparative Efficacy of Lasofoxifene
Clinical trial data from the ELAINE program provides a direct comparison of Lasofoxifene with Fulvestrant in patients with ER+/HER2- metastatic breast cancer who have progressed on AI therapy and have ESR1 mutations.
Table 1: ELAINE 1 Phase II Clinical Trial Data - Lasofoxifene vs. Fulvestrant Monotherapy
| Endpoint | Lasofoxifene (5 mg/day) | Fulvestrant (500 mg IM) | p-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.7 months | 0.138 |
| Clinical Benefit Rate (CBR) | 36.5% | 21.6% | 0.117 |
| Objective Response Rate (ORR) | 13.2% | 2.9% | 0.124 |
| ESR1 Mutation Clearance | 82.9% | 61.5% | - |
Data from the ELAINE 1 randomized clinical trial.[1]
Table 2: ELAINE 2 Phase II Clinical Trial Data - Lasofoxifene + Abemaciclib
| Endpoint | Lasofoxifene (5 mg/day) + Abemaciclib |
| Median Progression-Free Survival (PFS) | ~13 months |
| Clinical Benefit Rate (CBR) at 24 weeks | 65.5% |
| Objective Response Rate (ORR) | 55.2% |
Data from the ELAINE 2 single-arm clinical trial.
The ongoing Phase 3 ELAINE 3 clinical trial is further evaluating the combination of Lasofoxifene and Abemaciclib against Fulvestrant and Abemaciclib, with results anticipated to provide more definitive evidence.[2]
Experimental Protocols
Preclinical Xenograft Models of Aromatase Inhibitor-Resistant Breast Cancer
The development of reliable preclinical models is crucial for evaluating novel therapies. A common approach involves the use of human breast cancer cell lines, such as MCF-7, which are ER-positive, in immunocompromised mice.
Objective: To establish an in vivo model of aromatase inhibitor-resistant, ER-positive breast cancer to evaluate the anti-tumor efficacy of Lasofoxifene.
Materials:
-
MCF-7 human breast cancer cells
-
Female, ovariectomized immunodeficient mice (e.g., BALB/c nude)
-
Matrigel
-
17β-estradiol pellets (slow-release)
-
Aromatase inhibitor (e.g., Letrozole)
-
Lasofoxifene
-
Fulvestrant
-
Calipers for tumor measurement
Methodology:
-
Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Tumor Inoculation:
-
One week prior to cell injection, mice are implanted subcutaneously with a 17β-estradiol pellet to support initial tumor growth.
-
MCF-7 cells are harvested, washed, and resuspended in a 1:1 mixture of media and Matrigel.
-
Approximately 1-5 million cells are injected subcutaneously into the flank of each mouse.
-
-
Establishment of Aromatase Inhibitor Resistance:
-
Once tumors reach a palpable size (e.g., 150-200 mm³), mice are treated with an aromatase inhibitor (e.g., daily oral gavage of Letrozole).
-
Tumor growth is monitored regularly. Tumors that continue to grow despite AI treatment are considered resistant.
-
-
Treatment with Investigational Drugs:
-
Once AI resistance is established, mice are randomized into treatment groups:
-
Vehicle control
-
Lasofoxifene (e.g., daily oral gavage)
-
Fulvestrant (e.g., weekly intramuscular injection)
-
-
Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
-
Endpoint Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size.
-
Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for ERα, Ki-67).
-
Metastatic burden in organs like the lungs and liver can also be assessed.
-
Signaling Pathways and Experimental Workflow
Estrogen Receptor Signaling in AI-Sensitive vs. AI-Resistant Breast Cancer
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of Lasofoxifene in an aromatase inhibitor-resistant xenograft model.
Conclusion
The available preclinical and clinical data suggest that Lasofoxifene is a promising therapeutic agent for patients with ER+/HER2- metastatic breast cancer that has become resistant to aromatase inhibitors, particularly in the presence of ESR1 mutations. Head-to-head clinical trial data from the ELAINE 1 study indicates that Lasofoxifene may offer a progression-free survival advantage over Fulvestrant.[1] Furthermore, the combination of Lasofoxifene with CDK4/6 inhibitors appears to be a highly effective strategy. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for researchers to further validate and explore the anti-tumor activity of Lasofoxifene and other novel endocrine therapies in the context of aromatase inhibitor resistance. Continued research, including the final results of the ELAINE 3 trial, will be critical in defining the future role of Lasofoxifene in the clinical management of advanced breast cancer.
References
A Comparative Guide to Selective Estrogen Receptor Modulators (SERMs) in the Treatment of Endocrine-Resistant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Endocrine therapy is a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. However, the development of resistance, either de novo or acquired, presents a significant clinical challenge. Selective Estrogen Receptor Modulators (SERMs) are a class of drugs that exhibit tissue-selective estrogen receptor agonism or antagonism. This guide provides a cross-study comparison of established and next-generation SERMs in the context of endocrine-resistant breast cancer, offering a detailed overview of their performance based on available experimental data.
Comparative Efficacy of SERMs in Endocrine-Resistant Models
The following tables summarize the quantitative data from preclinical and clinical studies, comparing the efficacy of Tamoxifen, Raloxifene, Bazedoxifene, and Lasofoxifene in various models of endocrine-resistant breast cancer. It is important to note that direct head-to-head comparisons of all four agents in a single study are limited; therefore, data is presented from different experimental systems.
Table 1: In Vitro Efficacy of SERMs in Endocrine-Resistant Breast Cancer Cell Lines
| SERM | Cell Line Model | Resistance Mechanism | Endpoint | Result | Citation |
| Tamoxifen | TAM-R (MCF-7 derivative) | Acquired Tamoxifen Resistance | IC50 | 27.0 ± 1.9 μM | [1] |
| Raloxifene | TAM-R (MCF-7 derivative) | Acquired Tamoxifen Resistance | IC50 | 15.7 ± 0.7 μM | [1] |
| Raloxifene-Resistant Clones (MCF-7, ZR-75-1, T47D) | Acquired Raloxifene Resistance | Fold-increase in Tamoxifen IC50 | ~15-fold | [2] | |
| Bazedoxifene | MCF-7 expressing Y537S ERα | ESR1 Mutation | IC50 (Cell Growth Inhibition) | 2.4 x 10⁻¹⁰ M | [3] |
| Lasofoxifene | MCF-7 expressing Y537S ERα | ESR1 Mutation | IC50 (Cell Growth Inhibition) | Not explicitly provided, but demonstrated superior potency to 4-OHT | [3] |
Table 2: In Vivo Efficacy of SERMs in Endocrine-Resistant Xenograft Models
| SERM | Xenograft Model | Resistance Mechanism | Endpoint | Result | Citation |
| Bazedoxifene | Tamoxifen-Resistant (TamR) Xenografts | Acquired Tamoxifen Resistance | Tumor Growth Inhibition | Significantly inhibited tamoxifen-stimulated tumor growth. | [4][5] |
| Lasofoxifene | MCF-7 Y537S and D538G MIND Xenografts | ESR1 Mutations | Tumor Growth Inhibition | More effective than fulvestrant at inhibiting primary tumor growth. | |
| Metastasis Reduction | More effective than fulvestrant at reducing metastases. | ||||
| Lasofoxifene vs. Fulvestrant | Patients with ER+/HER2- mBC with ESR1 mutation (ELAINE 1 Trial) | Acquired Endocrine Resistance with ESR1 mutation | Median Progression-Free Survival (PFS) | 6.04 months (Lasofoxifene) vs. 4.04 months (Fulvestrant) (HR 0.699, p=0.138) | |
| Objective Response Rate (ORR) | 13.2% (Lasofoxifene) vs. 2.9% (Fulvestrant) (p=0.12) | ||||
| Clinical Benefit Rate (CBR) | 36.5% (Lasofoxifene) vs. 21.6% (Fulvestrant) (p=0.12) |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key experiments cited in the comparison of SERMs.
Cell Viability Assay (MTT Assay)
This protocol is a general representation of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to assess cell viability in response to SERM treatment.
-
Cell Plating: Breast cancer cells (e.g., MCF-7, TAM-R) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
SERM Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the SERM (e.g., tamoxifen, raloxifene) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the SERM for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, MTT solution (final concentration typically 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.
Patient-Derived Xenograft (PDX) and Cell Line-Derived Xenograft (CDX) Models
These in vivo models are critical for evaluating the anti-tumor efficacy of SERMs in a more physiologically relevant setting.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used to prevent rejection of the human tumor tissue.
-
Tumor Implantation:
-
CDX Model: Cultured breast cancer cells (e.g., tamoxifen-resistant MCF-7) are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously or into the mammary fat pad of the mice.
-
PDX Model: Fresh tumor tissue from a patient's breast cancer is surgically implanted into the mice.
-
-
Tumor Growth and Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
SERM Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and receive the SERM (e.g., bazedoxifene, lasofoxifene) or vehicle control. The drug can be administered through various routes, such as oral gavage or subcutaneous pellet implantation.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include changes in tumor biomarkers, assessment of metastasis to distant organs, and overall survival of the animals.
-
Tissue Analysis: At the end of the study, tumors and other organs are harvested for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and molecular analysis of signaling pathways.
Signaling Pathways and Mechanisms of Action
The differential effects of SERMs in endocrine-resistant breast cancer are rooted in their distinct interactions with the estrogen receptor and the subsequent modulation of downstream signaling pathways.
Estrogen Receptor Signaling in Endocrine-Resistant Breast Cancer
Endocrine resistance can arise from various mechanisms, including mutations in the estrogen receptor gene (ESR1), which lead to a constitutively active receptor, and the activation of alternative growth factor signaling pathways that can bypass the need for estrogen-driven proliferation.
Comparative Mechanism of Action of SERMs in Endocrine Resistance
SERMs exert their effects by binding to the estrogen receptor and inducing conformational changes that alter its interaction with co-regulators, leading to either agonistic or antagonistic effects depending on the tissue and the specific SERM. In endocrine-resistant breast cancer, the effectiveness of a SERM is often determined by its ability to antagonize the constitutively active mutant ER or to counteract the effects of activated growth factor pathways.
Experimental Workflow: From Preclinical Models to Clinical Trials
The development and evaluation of novel SERMs for endocrine-resistant breast cancer follows a structured workflow, progressing from in vitro studies to in vivo animal models and ultimately to clinical trials in patients.
Conclusion
The landscape of SERMs for endocrine-resistant breast cancer is evolving. While tamoxifen remains a standard of care, its efficacy is limited in the resistant setting. Newer generation SERMs, such as bazedoxifene and lasofoxifene, demonstrate promising activity in preclinical models of tamoxifen resistance and in tumors harboring ESR1 mutations. Bazedoxifene exhibits a unique SERD-like mechanism of action, leading to ERα degradation. Lasofoxifene has shown potent antagonism of mutant ERα and has demonstrated clinical activity in patients who have progressed on prior endocrine therapies. The data for raloxifene in the context of acquired endocrine resistance is less extensive. The choice of SERM in the treatment of endocrine-resistant breast cancer will increasingly depend on the specific mechanisms of resistance at play, such as the presence of ESR1 mutations. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy of these agents and to guide optimal treatment selection for patients with endocrine-resistant disease.
References
- 1. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of cross-resistance to tamoxifen in raloxifene-treated breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bazedoxifene exhibits antiestrogenic activity in animal models of tamoxifen resistant breast cancer; implications for treatment of advanced disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Synergistic Breakthrough: Lasofoxifene and CDK4/6 Inhibitors Redefine Treatment Paradigms in ER+/HER2- Breast Cancer
For Immediate Release
A compelling body of preclinical and clinical evidence demonstrates a powerful synergistic effect when Lasofoxifene, a next-generation selective estrogen receptor modulator (SERM), is combined with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors. This combination therapy is showing significant promise in overcoming resistance and improving outcomes in patients with estrogen receptor-positive (ER+), HER2-negative (HER2-) breast cancer, particularly in the presence of ESR1 mutations. This guide provides a comprehensive comparison of the combination's performance against other therapeutic alternatives, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Unveiling a Potent Partnership in Oncology
The combination of Lasofoxifene with CDK4/6 inhibitors, such as Palbociclib and Abemaciclib, has demonstrated superior efficacy in inhibiting tumor growth and metastasis compared to monotherapy or other combination regimens.[1][2][3] This synergy is particularly noteworthy in endocrine-resistant breast cancer models, including those with constitutively active ESR1 mutations, which are a common driver of treatment failure.[3][4]
Clinical trial data from the ELAINE series further substantiates these preclinical findings, showcasing meaningful improvements in progression-free survival (PFS), objective response rate (ORR), and clinical benefit rate (CBR) in heavily pretreated patient populations.[5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the superior performance of the Lasofoxifene and CDK4/6 inhibitor combination.
Table 1: Preclinical Efficacy in Xenograft Models
| Treatment Group | Tumor Growth Inhibition | Metastasis Inhibition (vs. Control) | Reference |
| Vehicle (Control) | Baseline | Baseline | [3] |
| Lasofoxifene | Significant | Significant reduction in lung and liver metastases | [3] |
| Palbociclib | Moderate | Moderate | [3] |
| Lasofoxifene + Palbociclib | Most Potent Inhibition | Superior reduction in lung, liver, bone, and brain metastases | [2][3] |
| Fulvestrant | Less effective than Lasofoxifene | Less effective than Lasofoxifene | [3] |
| Fulvestrant + Palbociclib | Less effective than Lasofoxifene + Palbociclib | Less effective than Lasofoxifene + Palbociclib | [2][3] |
Table 2: Clinical Efficacy in ER+/HER2- Breast Cancer with ESR1 Mutations (ELAINE 2 Study)
| Efficacy Endpoint | Lasofoxifene + Abemaciclib | Historical Controls (Single Agent) | Reference |
| Median Progression-Free Survival (PFS) | ~13 months (56.0 weeks) | 2-4 months | [6][7] |
| Objective Response Rate (ORR) | 55.6% (in patients with measurable lesions) | ~6-10% | [6] |
| Clinical Benefit Rate (CBR) at 24 weeks | 65.5% | ~20-30% | [6][7] |
| 12-month PFS Rate | 56.1% | Not Applicable | [7] |
| 18-month PFS Rate | 38.8% | Not Applicable | [7] |
Deciphering the Molecular Synergy
The synergistic effect of combining Lasofoxifene and CDK4/6 inhibitors stems from their complementary mechanisms of action, which target two critical pathways in ER+ breast cancer proliferation.
-
Lasofoxifene: As a SERM, Lasofoxifene binds to the estrogen receptor, including mutated forms, and induces a conformational change that blocks its transcriptional activity.[1][4] This effectively shuts down the primary signaling pathway that drives the growth of ER+ breast cancer cells.[8]
-
CDK4/6 Inhibitors: These agents block the activity of CDK4 and CDK6, key enzymes that control the cell cycle. By inhibiting these kinases, they prevent the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest and preventing cancer cells from dividing.
The combination of these two agents creates a powerful two-pronged attack. Lasofoxifene's blockade of ER signaling reduces the expression of key cell cycle proteins, including cyclin D1, which is a crucial activator of CDK4/6. This pre-emptive strike enhances the efficacy of CDK4/6 inhibitors, which can then more effectively induce cell cycle arrest.
Caption: Dual blockade of ER signaling and the cell cycle by Lasofoxifene and CDK4/6 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of Lasofoxifene in combination with a CDK4/6 inhibitor (e.g., Palbociclib) on tumor growth and metastasis.
Cell Lines:
-
MCF-7 human breast cancer cells engineered to express wild-type or mutant (Y537S, D538G) estrogen receptor alpha, tagged with luciferase for in vivo imaging.[3]
Animal Model:
-
Female immunodeficient mice (e.g., NSG mice).[3]
Procedure:
-
Cell Implantation: Inject luciferase-tagged MCF-7 cells into the mammary ducts of the mice (MIND model).[3]
-
Tumor Growth Monitoring: Monitor tumor growth via in vivo luminescence imaging.[3]
-
Treatment Groups: Once tumors are established, randomize mice into the following treatment groups:
-
Efficacy Assessment:
Caption: Workflow for in vivo xenograft studies.
Cell Proliferation Assay
Objective: To determine the effect of Lasofoxifene and a CDK4/6 inhibitor on the proliferation of breast cancer cell lines.
Cell Lines:
-
ER+ breast cancer cell lines (e.g., MCF-7, T-47D).
Reagents:
-
Lasofoxifene
-
CDK4/6 inhibitor (e.g., Palbociclib, Abemaciclib)
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar DNA-based proliferation assay.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.
-
Treatment: Treat cells with a dose-response matrix of Lasofoxifene and the CDK4/6 inhibitor, alone and in combination. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 3-6 days).
-
Viability Assessment: At the end of the incubation period, measure cell viability using a luminescence-based assay that quantifies ATP (as an indicator of metabolically active cells) or a DNA-based assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each treatment condition compared to the vehicle control. Analyze the combination data for synergistic effects using appropriate software (e.g., CompuSyn).
Conclusion and Future Directions
The combination of Lasofoxifene with CDK4/6 inhibitors represents a significant advancement in the treatment of ER+/HER2- breast cancer, particularly for patients with acquired resistance to endocrine therapies. The robust preclinical and clinical data underscore the potent synergy of this dual-targeted approach. Ongoing and future clinical trials, such as the ELAINE 3 study, will further elucidate the full potential of this combination and its place in the evolving landscape of breast cancer therapeutics.[5] Researchers are encouraged to build upon these findings to explore additional combination strategies and identify biomarkers that can predict patient response to this promising therapeutic regimen.
References
- 1. sermonixpharma.com [sermonixpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lasofoxifene versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Lasofoxifene (LAS) plus abemaciclib (Abema) for treating <em>ESR1</em>-mutated ER+/HER2- metastatic breast cancer (mBC) after progression on prior therapies: ELAINE 2 study update. - ASCO [asco.org]
- 7. Open-label, phase II, multicenter study of lasofoxifene plus abemaciclib for treating women with metastatic ER+/HER2- breast cancer and an ESR1 mutation after disease progression on prior therapies: ELAINE 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
Meta-analysis of clinical trial data for Lasofoxifene in postmenopausal women
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), in postmenopausal women. The data presented herein is aggregated from key clinical trials, including the Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene (PEARL) trial, the Osteoporosis Prevention And Lipid lowering (OPAL) studies, and pivotal Phase 3 trials on vaginal atrophy.
Efficacy of Lasofoxifene: A Quantitative Overview
Lasofoxifene has demonstrated efficacy in several key areas of postmenopausal health, including reducing the risk of osteoporotic fractures, decreasing the incidence of estrogen receptor-positive (ER+) breast cancer, and alleviating symptoms of vaginal atrophy.
Osteoporosis and Fracture Risk Reduction
The PEARL trial, a large-scale, randomized, double-blind, placebo-controlled study, was instrumental in evaluating the effect of Lasofoxifene on bone health.
| Endpoint | Placebo | Lasofoxifene (0.25 mg/day) | Lasofoxifene (0.5 mg/day) |
| Vertebral Fracture Risk Reduction (at 3 years) | - | 31% | 42% |
| Non-vertebral Fracture Risk Reduction (at 5 years) | - | Not Statistically Significant | 24% |
| Change in Lumbar Spine Bone Mineral Density (BMD) (at 5 years) | - | +2.8% | +2.9% |
| Change in Femoral Neck Bone Mineral Density (BMD) (at 5 years) | - | +2.8% | +2.9% |
Breast Cancer Risk Reduction
The PEARL trial also investigated the potential of Lasofoxifene in reducing the risk of ER+ breast cancer.[1][2]
| Endpoint | Placebo | Lasofoxifene (0.25 mg/day) | Lasofoxifene (0.5 mg/day) |
| ER+ Breast Cancer Risk Reduction (at 5 years) | - | Not Statistically Significant | 81% (invasive) |
| Total Breast Cancer Risk Reduction (at 5 years) | - | Not Statistically Significant | 79% |
Amelioration of Vaginal Atrophy
Two identical, 12-week, randomized, double-blind, placebo-controlled Phase 3 trials assessed the efficacy of Lasofoxifene in treating moderate to severe symptoms of vaginal atrophy.[3][4][5]
| Endpoint (Change from Baseline at 12 weeks) | Placebo | Lasofoxifene (0.25 mg/day) | Lasofoxifene (0.5 mg/day) |
| Decrease in Severity of Most Bothersome Symptom | - | Significant Improvement | Significant Improvement |
| Decrease in Vaginal pH | - | Significant Decrease | Significant Decrease |
| Increase in Superficial Cells (%) | - | Significant Increase | Significant Increase |
| Decrease in Parabasal Cells (%) | - | Significant Decrease | Significant Decrease |
Experimental Protocols
The clinical trials of Lasofoxifene were designed to be robust and adhere to high standards of clinical research.
PEARL Trial (Postmenopausal Evaluation and Risk-Reduction with Lasofoxifene)
-
Study Design: A global, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 8,556 women aged 59 to 80 years with a bone mineral density T-score of -2.5 or less at the femoral neck or spine.[6][7]
-
Intervention: Participants were randomly assigned to receive either Lasofoxifene (0.25 mg/day or 0.5 mg/day) or a matching placebo for 5 years. All participants also received daily calcium and vitamin D supplementation.
-
Key Methodologies:
-
Vertebral Fracture Assessment: Lateral spine radiographs were evaluated at baseline and at 3 years. New vertebral fractures were identified using the Genant semi-quantitative grading scale, a visual scoring system that classifies fractures as mild, moderate, or severe based on the percentage of vertebral height reduction.[8][9]
-
Bone Mineral Density (BMD) Measurement: BMD of the lumbar spine and femoral neck was measured at baseline and at 1, 2, 3, and 5 years using dual-energy X-ray absorptiometry (DXA).
-
Breast Cancer Assessment: All participants underwent mammography at baseline and then annually. Any suspicious findings were further investigated with biopsy.
-
Vaginal Atrophy Phase 3 Trials
-
Study Design: Two identical, 12-week, randomized, double-blind, placebo-controlled trials.[3][4]
-
Participants: Postmenopausal women with moderate to severe symptoms of vaginal atrophy.
-
Intervention: Participants were randomized to receive oral Lasofoxifene (0.25 mg/day or 0.5 mg/day) or placebo.[3][4]
-
Key Methodologies:
-
Assessment of Most Bothersome Symptom: Participants self-assessed the severity of their most bothersome vaginal symptom (e.g., dryness, itching, pain with intercourse) using a validated questionnaire at baseline and throughout the study.
-
Vaginal pH Measurement: A healthcare professional collected a sample of vaginal fluid to measure the pH level at baseline and at the end of the study.
-
Vaginal Cytology: A sample of vaginal epithelial cells was collected via a smear.[5] The percentages of parabasal (immature) and superficial (mature) cells were determined by microscopic examination to assess the estrogenic effect on the vaginal lining.
-
Visualizing the Pathways and Processes
To further elucidate the experimental workflow and the mechanism of action of Lasofoxifene, the following diagrams are provided.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Breast cancer incidence in the randomized PEARL trial of lasofoxifene in postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral lasofoxifene's effects on moderate to severe vaginal atrophy in postmenopausal women: two phase 3, randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lasofoxifene for the prevention and treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aolatam.org [aolatam.org]
- 7. Postmenopausal Evaluation and Risk Reduction With Lasofoxifene (PEARL) trial: 5-year gynecological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Lasofoxifene HCl: A Procedural Guide for Laboratory Professionals
For Immediate Release – Proper disposal of Lasofoxifene HCl, a selective estrogen receptor modulator (SERM), is paramount for environmental safety and regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is critical due to the compound's potential health hazards and its significant toxicity to aquatic life.
This compound is classified as a hazardous substance with multiple health warnings. It is harmful if swallowed, can cause serious eye damage, and may impair fertility or harm an unborn child. Furthermore, prolonged or repeated exposure can lead to organ damage. Of significant concern for disposal is its classification as very toxic to aquatic life with long-lasting effects. Therefore, uncontrolled release into the environment must be strictly avoided.
Disposal of pharmaceutical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is imperative to note that state-level regulations may impose more stringent requirements than federal mandates. All disposal procedures must comply with both federal and state laws.
Hazard Profile of this compound
A thorough understanding of the compound's hazards is the first step in safe handling and disposal.
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute Toxicity 4 (Oral) | |
| Causes serious eye damage | Eye Damage 1 | |
| May damage fertility or the unborn child | Reproductive Toxicity 1B | |
| Causes damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity - Repeated Exposure 1 | |
| Very toxic to aquatic life | Aquatic Acute 1 | |
| Very toxic to aquatic life with long lasting effects | Aquatic Chronic 1 |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to minimize exposure to personnel and prevent environmental contamination.
1. Personal Protective Equipment (PPE) and Handling:
-
Before handling this compound, ensure all safety precautions have been thoroughly read and understood.
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Conduct all handling of the solid compound in a chemical fume hood to avoid inhalation of dust particles.
2. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, empty containers, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, must be segregated as hazardous waste.
-
Do not mix this compound waste with non-hazardous laboratory trash.
3. Waste Containment and Labeling:
-
Collect all solid this compound waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The label should prominently display:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date.
-
-
For liquid waste containing this compound, use a compatible, leak-proof container. The labeling requirements are the same as for solid waste.
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Engage a licensed hazardous waste disposal contractor for the final disposal of this compound waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the handling and disposal requirements.
-
Never dispose of this compound down the drain or in the regular trash. This is critical to prevent contamination of water systems due to its high aquatic toxicity.
While studies on the environmental fate of the similar compound raloxifene suggest it can degrade in the presence of sewage solids, this information should not be used to justify drain disposal of this compound. The precautionary principle dictates that a compound with high aquatic toxicity must be managed as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment while maintaining regulatory compliance.
Essential Safety and Handling Protocols for Lasofoxifene HCl
Disclaimer: As of October 2025, a specific Safety Data Sheet (SDS) for Lasofoxifene hydrochloride (HCl) is not publicly available. The following guidance is based on best practices for handling potent pharmaceutical compounds and data from the closely related compound, Raloxifene Hydrochloride. Researchers should use this information as a starting point and perform a thorough risk assessment before handling Lasofoxifene HCl.
This compound is a potent selective estrogen receptor modulator (SERM) and requires stringent safety protocols to prevent occupational exposure. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to minimize the risk of inhalation, dermal contact, and ingestion. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face powered air-purifying respirator (PAPR) with HEPA filters- Double-gloving (e.g., nitrile or neoprene)- Disposable, solid-front protective laboratory coat or coveralls- Safety glasses or goggles (if not using a full-face respirator)- Shoe covers |
| Solution Preparation and Handling | - Chemical fume hood- Nitrile or neoprene gloves- Chemical-resistant laboratory coat- Safety glasses with side shields or chemical splash goggles |
| General Laboratory Work | - Laboratory coat- Safety glasses- Nitrile gloves |
Safe Handling and Operational Procedures
Adherence to strict operational procedures is paramount to ensure a safe working environment. The following workflow outlines the key steps for handling this compound from receipt to disposal.
Decontamination and Disposal
Effective decontamination and proper waste disposal are crucial to prevent environmental contamination and accidental exposure.
Decontamination Protocol:
-
Prepare Decontamination Solution: A 10% bleach solution or a validated laboratory detergent should be used for surface decontamination.
-
Initial Wipe-Down: Thoroughly wipe down all surfaces that may have come into contact with this compound, including the exterior of primary containers, balances, and benchtops.
-
Second Wipe-Down: Perform a second wipe-down with the decontamination solution.
-
Final Rinse: Rinse surfaces with distilled water to remove any residual cleaning agents.
-
Dispose of Cleaning Materials: All wipes and absorbent materials used for decontamination should be disposed of as hazardous waste.
Disposal Plan:
All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid Waste (Gloves, Wipes, etc.) | - Collect in a dedicated, clearly labeled, and sealed hazardous waste container.- Do not mix with general laboratory waste. |
| Liquid Waste (Solutions) | - Collect in a dedicated, clearly labeled, and sealed hazardous waste container.- Do not pour down the drain. |
| Empty Containers | - Triple-rinse with a suitable solvent.- Collect the rinsate as hazardous liquid waste.- Deface the label and dispose of the container according to institutional guidelines. |
All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary to mitigate harm.
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Wash the affected area with soap and water for at least 15 minutes.- Seek medical attention. |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention. |
Spill Response:
For spills involving powdered this compound, it is imperative to avoid generating dust.
-
Evacuate: Immediately evacuate the area and restrict access.
-
Notify: Alert your supervisor and the institutional EHS department.
-
PPE: Don the appropriate PPE, including a respirator, before re-entering the area.
-
Containment: Cover the spill with a damp paper towel or absorbent material to prevent aerosolization.
-
Clean-up: Carefully collect the material using a HEPA-filtered vacuum or by gently scooping it into a sealed container.
-
Decontaminate: Decontaminate the spill area as described in the "Decontamination and Disposal" section.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe and compliant laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
